2-(Piperidin-2-yl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBJZAWCBRAMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316477 | |
| Record name | 2,2′-Bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531-67-9 | |
| Record name | 2,2′-Bipiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=531-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Bipiperidyl | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2′-Bipiperidine | |
| Source | EPA DSSTox | |
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| Record name | 2,2'-bipiperidyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,2'-BIPIPERIDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3KS60E1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties and Structure of 2-(Piperidin-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine, is a saturated heterocyclic diamine with the chemical formula C₁₀H₂₀N₂. This compound, consisting of two piperidine rings linked at the 2-position, presents a scaffold of significant interest in medicinal chemistry and drug development. Its structural features, including the presence of two basic nitrogen atoms and the potential for stereoisomerism, offer a versatile platform for the design of novel therapeutic agents and ligands for coordination chemistry. This guide provides a comprehensive overview of the core basic properties and structural aspects of 2,2'-bipiperidine, intended to serve as a foundational resource for researchers in the field.
Physicochemical and Basic Properties
A theoretical study on monoprotonated bipiperidine derivatives suggests that the pKa values are influenced by the conformation of the molecule and the solvent environment. For instance, monoprotonated bipiperidine is predicted to have a pKa of 12.8 in water.[1] The second pKa value is expected to be lower due to the electrostatic repulsion of the two positively charged nitrogen atoms in the diprotonated species.
The solubility of 2,2'-bipiperidine is influenced by its polarity and the ability of its nitrogen atoms to form hydrogen bonds. It is expected to be soluble in organic solvents and to have some solubility in water, which can be significantly increased upon protonation to form salts.
Table 1: Physicochemical and Basic Properties of 2,2'-Bipiperidine
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| Synonyms | 2,2'-Bipiperidine | --- |
| CAS Number | 531-67-9 | [2][3] |
| Molecular Formula | C₁₀H₂₀N₂ | [2][3] |
| Molecular Weight | 168.28 g/mol | [2][3] |
| Appearance | White to almost white powder or lump | [2][3] |
| Melting Point | 30 °C | [2][3] |
| Boiling Point | 93 °C at 2 mmHg | [2][3] |
| pKa₁ (predicted) | ~12.8 (in H₂O for monoprotonated species) | [1] (Computational study) |
| pKa₂ (predicted) | Lower than pKa₁ | Theoretical consideration |
| Solubility | Soluble in organic solvents; sparingly soluble in water. | Inferred from structure |
Structural Elucidation
The structure of 2,2'-bipiperidine is characterized by the presence of two chiral centers at the C2 and C2' positions. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,2'R)- and (2S,2'S)-bipiperidine, and a meso compound, (2R,2'S)-bipiperidine. The relative stereochemistry of these isomers significantly influences their three-dimensional shape and, consequently, their biological activity and interaction with other molecules.
Conformational Analysis
Each piperidine ring in 2,2'-bipiperidine can adopt a chair conformation, which is the most stable arrangement. The relative orientation of the two piperidine rings is determined by the rotation around the C2-C2' bond. The interplay between the chair conformations of the individual rings and the rotation around the central bond leads to a complex conformational landscape.
Computational studies on N-acylpiperidines suggest that substituents at the 2-position can have a significant impact on the conformational preference, with the axial orientation sometimes being favored due to allylic strain.[4] For 2,2'-bipiperidine, the conformational equilibrium will be influenced by steric interactions between the two rings and the potential for intramolecular hydrogen bonding between the N-H of one ring and the nitrogen of the other.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a general method for determining the pKa values of a diamine like 2,2'-bipiperidine.
-
Sample Preparation: Prepare a solution of 2,2'-bipiperidine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the 2,2'-bipiperidine solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small increments and record the pH after each addition, allowing the solution to equilibrate.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The two equivalence points, corresponding to the protonation of the two nitrogen atoms, will be observed as inflection points in the titration curve. The pKa values are determined from the pH at the half-equivalence points.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of 2,2'-bipiperidine and its stereoisomers.
-
Sample Preparation: Dissolve a small amount of the purified 2,2'-bipiperidine isomer in a suitable deuterated solvent (e.g., CDCl₃, D₂O with acidification).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed structural analysis, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Spectral Analysis:
-
¹H NMR: The chemical shifts, coupling constants, and multiplicities of the proton signals will provide information about the connectivity and stereochemistry of the molecule. The protons on the carbon atoms adjacent to the nitrogen atoms will typically appear as multiplets in the downfield region.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum will indicate the symmetry of the molecule. The chemical shifts of the carbon atoms will be influenced by their local electronic environment.
-
2D NMR: COSY spectra will reveal proton-proton couplings, helping to establish the spin systems within the piperidine rings. HSQC and HMBC spectra will correlate proton and carbon signals, allowing for the unambiguous assignment of all ¹H and ¹³C resonances.
-
Structure Determination by X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.
-
Crystal Growth: Grow single crystals of a 2,2'-bipiperidine stereoisomer or a salt thereof from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure. The resulting crystallographic data will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.
Relevance in Drug Development
The 2,2'-bipiperidine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For example, certain bipiperidine derivatives have been explored as kinase inhibitors for potential use in cancer therapy.[5] The two nitrogen atoms can act as hydrogen bond acceptors or can be protonated to interact with negatively charged residues in biological targets. The stereochemistry of the 2,2'-bipiperidine core is crucial for determining the spatial orientation of substituents, which in turn dictates the binding affinity and selectivity for a particular biological target.
Conclusion
This compound, or 2,2'-bipiperidine, is a structurally intriguing molecule with significant potential in medicinal chemistry. While comprehensive experimental data on its basic properties and the specific characteristics of its stereoisomers are still emerging, this guide provides a solid foundation based on available information and theoretical principles. The detailed experimental protocols outlined herein offer a roadmap for researchers to further characterize this promising scaffold. A deeper understanding of the structure-property relationships of 2,2'-bipiperidine and its derivatives will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111217814A - Bipiperidine derivative and application thereof as antitumor drug - Google Patents [patents.google.com]
Characterization of 2-(Piperidin-2-yl)piperidine: A Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine. This compound, a saturated heterocyclic amine, serves as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of reported data from analogous compounds and predicted spectroscopic characteristics to aid in its identification and analysis.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds, including piperidine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 2.5 - 3.1 | Multiplet | 4H | α-CH (adjacent to N) |
| ~ 2.2 - 2.5 | Multiplet | 2H | CH-CH (methine at C2, C2') |
| ~ 1.0 - 1.8 | Multiplet | 14H | Ring CH₂ and NH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 55 - 65 | Methine (-CH-) | C2, C2' |
| ~ 45 - 55 | Methylene (-CH₂-) | C6, C6' |
| ~ 20 - 35 | Methylene (-CH₂-) | C3, C3', C5, C5' |
| ~ 20 - 30 | Methylene (-CH₂-) | C4, C4' |
Mass Spectrometry (MS)
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight (168.28 g/mol ). The fragmentation pattern would likely involve the cleavage of the C-C bond between the two piperidine rings, leading to characteristic fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment)[1] |
| 85 | [C₅H₁₁N]⁺ (Protonated piperidinyl fragment)[1] |
| 83 | [C₅H₉N]⁺ (Piperidinyl fragment with loss of H)[1] |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for N-H and C-H bonds within a saturated heterocyclic system.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |
| 2850 - 3000 | C-H Stretch | Alkane |
| 1450 - 1600 | N-H Bend | Secondary Amine |
| 1400 - 1470 | C-H Bend | Alkane |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.[2] The solution should be free of particulate matter.[3] The spectrum is then acquired on an NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width of 0 to 220 ppm is generally used.[4]
Mass Spectrometry (MS)
For mass spectrometry, the sample is introduced into the ion source of the mass spectrometer.[5] Electron ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[6] The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer and detected.[5] For more sensitive analyses, especially for determining the accurate mass, soft ionization techniques like electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can be employed.[7]
Infrared (IR) Spectroscopy
An infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[8] For a solid sample like this compound, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the sample can be analyzed as a mull by grinding it with a mulling agent (e.g., Nujol) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[8] For liquid samples, a thin film can be placed between two salt plates.[9] The sample is then placed in the path of an infrared beam, and the transmitted radiation is detected.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel piperidine-based compound like this compound.
References
- 1. 2,2'-Bipiperidyl | C10H20N2 | CID 415618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. webassign.net [webassign.net]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
The Bipiperidine Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The bipiperidine scaffold, a motif consisting of two interconnected piperidine rings, represents a cornerstone in medicinal chemistry and drug discovery. The piperidine ring itself is a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, prized for its favorable physicochemical and pharmacokinetic properties.[1] The incorporation of a second piperidine ring to form the bipiperidine core further enhances the structural diversity and biological activity, leading to compounds with significant therapeutic potential. This guide delves into the biological significance of the bipiperidine scaffold, exploring its presence in nature and its application in synthetic drug design, with a focus on quantitative biological data, detailed experimental protocols, and the underlying signaling pathways.
The piperidine motif enhances a molecule's "druggability" due to its metabolic stability and its ability to facilitate transport across biological membranes.[1] The chirality of the piperidine scaffold can significantly influence a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[2][3]
Bipiperidine Scaffolds in Natural Products and Synthetic Drugs
The bipiperidine structural unit is a key component in a wide array of natural alkaloids, which exhibit a diverse range of biological activities.[4] These natural products have served as inspiration for the synthesis of novel therapeutic agents. Molecules containing the bipyridine scaffold, a related structural class, are known for their antimicrobial, immunomodulatory, antitumor, and phytotoxic properties.[5]
In synthetic medicinal chemistry, the bipiperidine scaffold is a privileged structure, particularly for targeting the central nervous system (CNS).[1] A multitude of clinically approved drugs and lead compounds contain this moiety, demonstrating its versatility and importance in treating a range of conditions, including cancer and CNS disorders.[1]
Quantitative Analysis of Bioactivity
The biological activity of bipiperidine-containing compounds is often quantified using metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the equilibrium inhibition constant (Ki). These values provide a standardized measure of a compound's potency and are crucial for structure-activity relationship (SAR) studies.
Below is a table summarizing the quantitative bioactivity of representative compounds featuring the bipiperidine or related piperidine scaffolds.
| Compound Class | Specific Compound Example | Target(s) | Bioactivity Metric | Value | Reference |
| Dopamine Transporter (DAT) Inhibitors | Substituted N-benzyl piperidine analog | Dopamine Transporter (DAT) | Affinity (Ki) | Low nanomolar range | [6] |
| Anticancer Agents | Collismycin A | Murine Leukemia Cells | IC50 | 15 µM | [5] |
| Anticancer Agents | Collismycin B | Murine Leukemia Cells | IC50 | 10 µM | [5] |
| Neuroprotective Agents | Caerulomycin A | SH-SY5Y human neuroblastoma cells | Neuroprotective Effect | Observed at 1 µM | [5] |
| MEK1/2 Inhibitors | Chiral Piperidine-containing MEK inhibitor | MEK1 | IC50 | 60 nmol/L | [3] |
Key Biological Targets and Signaling Pathways
Many biologically active bipiperidine compounds exert their effects by interacting with specific molecular targets, most notably G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[6] GPCRs are a large family of cell surface receptors that play a crucial role in numerous physiological processes by activating intracellular signaling pathways.[7][8]
Upon ligand binding, a GPCR undergoes a conformational change that activates an associated heterotrimeric G-protein.[9] This activation involves the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.[7][8] Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular signals.[7][9]
Below is a diagram illustrating a generalized GPCR signaling pathway, a common mechanism of action for many bipiperidine-containing drugs.
Caption: Generalized G-protein coupled receptor (GPCR) signaling cascade.
Experimental Protocols
The determination of the biological activity of bipiperidine compounds relies on robust and reproducible experimental assays. Receptor binding assays are a gold standard for measuring the affinity of a ligand for its target receptor.[10]
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines a typical filtration-based competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.[10]
1. Materials and Reagents:
-
Cell membranes expressing the receptor of interest.
-
Radioligand with known affinity for the receptor.
-
Unlabeled test compound (bipiperidine derivative) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
2. Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Below is a diagram illustrating the general workflow for in vitro bioactivity screening.
Caption: General workflow for in vitro bioactivity screening.
Conclusion
The bipiperidine scaffold continues to be a highly valuable and versatile structural motif in the field of drug discovery. Its prevalence in biologically active natural products underscores its evolutionary selection as a privileged core for interacting with biological macromolecules. The ability of medicinal chemists to synthetically modify the bipiperidine scaffold allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. A thorough understanding of the quantitative bioactivity, the underlying mechanisms of action, and the robust experimental methodologies for their evaluation is paramount for the successful translation of bipiperidine-based compounds from the laboratory to the clinic. Future research in this area will undoubtedly continue to uncover novel biological activities and therapeutic applications for this remarkable scaffold.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Chapter 3: G protein-Coupled Receptors (GPCRs) in signalling pathways – ‘Cross’-Talking about Aspects in Cell Signalling [ecampusontario.pressbooks.pub]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Stereoisomers of 2-(Piperidin-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-(piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine. The document details the nomenclature, stereochemical relationships, and potential methodologies for the synthesis and separation of these isomers. While specific experimental data for the pure enantiomers are not extensively available in the public domain, this guide consolidates the known information and presents generalized protocols based on established stereochemical principles.
Introduction to this compound Stereoisomers
This compound is a saturated heterocyclic compound containing two piperidine rings linked at their respective 2-positions. The presence of two chiral centers at these positions gives rise to three possible stereoisomers: a pair of enantiomers, (2R,2'R) and (2S,2'S), and a meso compound, (2R,2'S). The understanding and separation of these stereoisomers are crucial in drug development, as different stereoisomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.
The stereoisomers of 2,2'-bipiperidine are classified as follows:
-
Enantiomers: The (2R,2'R) and (2S,2'S) isomers are non-superimposable mirror images of each other. They possess identical physical properties, except for their interaction with plane-polarized light (optical activity).
-
Meso Compound: The (2R,2'S) isomer is achiral due to an internal plane of symmetry and is, therefore, optically inactive. It is a diastereomer of the enantiomeric pair.
Below is a diagram illustrating the stereoisomeric relationships of this compound.
Nomenclature and Physicochemical Properties
The nomenclature of the stereoisomers is based on the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each chiral center (C2 and C2').
Table 1: Nomenclature and CAS Registry Numbers
| Stereoisomer | Systematic Name | CAS Registry Number |
| Racemic Mixture | (±)-2-(Piperidin-2-yl)piperidine | 531-67-9 |
| (2R,2'R) | (2R,2'R)-2-(Piperidin-2-yl)piperidine | 97549-41-2 |
| (2S,2'S) | (2S,2'S)-2-(Piperidin-2-yl)piperidine | 889096-67-7 |
| (2R,2'S) - meso | (2R,2'S)-2-(Piperidin-2-yl)piperidine | 18700-72-6 |
While detailed experimental data for the pure enantiomers are scarce, some physical properties of the racemic mixture have been reported.
Table 2: Physical Properties of Racemic this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂ | [1] |
| Molecular Weight | 168.28 g/mol | [1] |
| Melting Point | 30 °C | [1] |
| Boiling Point | 93 °C at 2 mmHg | [1] |
Synthesis and Separation of Stereoisomers
The synthesis of 2,2'-bipiperidine typically yields a mixture of the racemic and meso diastereomers. The separation of these stereoisomers is a critical step to obtain the pure enantiomers and the meso compound.
General Synthesis of Racemic and Meso 2,2'-Bipiperidine
A common method for the synthesis of 2,2'-bipiperidine is the catalytic hydrogenation of 2,2'-bipyridine. This reaction reduces the aromatic pyridine rings to saturated piperidine rings.
Reaction Scheme:
2,2'-Bipyridine + H₂ (excess) --(Catalyst, Solvent, Pressure, Temperature)--> Mixture of (±)-2,2'-Bipiperidine and meso-2,2'-Bipiperidine
Experimental Protocol (Generalized):
-
Catalyst Preparation: A suitable hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃), is suspended in a solvent (e.g., ethanol, acetic acid).
-
Reaction Setup: The catalyst suspension and a solution of 2,2'-bipyridine in the chosen solvent are placed in a high-pressure autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas and then pressurized to the desired level. The reaction mixture is stirred and heated for a specified duration.
-
Work-up: After cooling and depressurization, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude product, which is a mixture of the stereoisomers.
The following diagram illustrates a general workflow for the synthesis and subsequent separation of the stereoisomers.
References
An In-depth Technical Guide to the Chemical Reactivity of the Secondary Amine in 2,2'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipiperidine is a saturated heterocyclic compound featuring two piperidine rings linked at their 2-positions. This unique structural motif, containing two secondary amine functionalities, presents a versatile scaffold for applications in medicinal chemistry, catalysis, and materials science.[1] The reactivity of the secondary amine groups is central to the utility of 2,2'-bipiperidine, allowing for the synthesis of a diverse array of N-substituted derivatives with tailored properties. This guide provides a comprehensive overview of the chemical reactivity of the secondary amines in 2,2'-bipiperidine, focusing on key reactions, experimental considerations, and the influence of the molecule's distinct stereochemistry. While specific quantitative reactivity data for 2,2'-bipiperidine is not extensively available in the public domain, this guide extrapolates from the well-established chemistry of piperidine and other cyclic secondary amines to provide a robust framework for researchers.
Physicochemical Properties and Reactivity Overview
The chemical behavior of the secondary amines in 2,2'-bipiperidine is governed by the lone pair of electrons on the nitrogen atoms, which confers both basicity and nucleophilicity.
Basicity: The basicity of a secondary amine is quantified by the pKa of its conjugate acid. For piperidine, the pKa of its conjugate acid is approximately 11.2.[2] While the specific pKa of 2,2'-bipiperidine has not been widely reported, it is expected to be in a similar range. The presence of two amine groups means that 2,2'-bipiperidine can be protonated twice, with two distinct pKa values. The proximity of the two nitrogen atoms may influence their respective basicities due to electrostatic interactions.
Nucleophilicity: The secondary amines of 2,2'-bipiperidine are effective nucleophiles, readily participating in reactions with a variety of electrophiles. Key reactions include N-alkylation and N-acylation, which are fundamental for the derivatization of this scaffold.
Stereochemistry and Conformation: 2,2'-Bipiperidine exists as three stereoisomers: (R,R), (S,S), and the meso (R,S) form. The conformational flexibility of the two piperidine rings and the rotation around the C2-C2' bond can significantly impact the accessibility and reactivity of the nitrogen lone pairs. Steric hindrance arising from the adjacent piperidine ring is a critical factor to consider in planning synthetic transformations.
Key Reactions of the Secondary Amine
N-Alkylation
N-alkylation is a common method to introduce alkyl groups onto the nitrogen atoms of 2,2'-bipiperidine. This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism with an alkyl halide.
General Reaction Scheme:
Where R-X is an alkyl halide.
Challenges:
-
Mono- vs. Di-alkylation: As 2,2'-bipiperidine possesses two reactive secondary amines, controlling the extent of alkylation to achieve mono- or di-substitution can be challenging. Using a stoichiometric amount of the alkylating agent or a large excess of the bipiperidine starting material can favor mono-alkylation.
-
Overalkylation: The N-alkylated product is also a nucleophile and can react further with the alkylating agent to form a quaternary ammonium salt.
Experimental Considerations:
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | Reactivity follows the trend of leaving group ability. |
| Base | K₂CO₃, Na₂CO₃, or an excess of the amine | To neutralize the acid byproduct (HX) and drive the reaction to completion. |
| Solvent | Acetonitrile, DMF, or THF | Polar aprotic solvents are generally effective for SN2 reactions. |
| Temperature | Room temperature to moderate heating | Dependent on the reactivity of the alkylating agent. |
Generalized Experimental Protocol for Mono-N-Alkylation:
-
To a solution of 2,2'-bipiperidine (2.0 eq) in anhydrous acetonitrile or DMF, add a suitable base such as potassium carbonate (1.5 eq).
-
Slowly add the alkyl halide (1.0 eq) to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
N-Acylation
N-acylation involves the reaction of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally very efficient.
General Reaction Scheme:
Caption: Generalized workflow for the N-alkylation of 2,2'-bipiperidine.
N-Acylation Workflow
Caption: Generalized workflow for the N-acylation of 2,2'-bipiperidine.
Applications in Drug Development
The 2,2'-bipiperidine scaffold is of significant interest in drug discovery and development. Its rigid, yet three-dimensional, structure can be used to orient pharmacophoric elements in a defined spatial arrangement, which is crucial for selective binding to biological targets. The secondary amine functionalities serve as key points for derivatization, allowing for the exploration of structure-activity relationships (SAR).
N-substituted 2,2'-bipiperidine derivatives can be designed to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The nature of the N-substituent can modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Caption: Logical relationship of 2,2'-bipiperidine as a scaffold in chemical and pharmaceutical applications.
Conclusion
The secondary amine functionalities of 2,2'-bipiperidine are the cornerstone of its chemical reactivity, providing a gateway to a vast chemical space of N-substituted derivatives. While specific quantitative data on its reactivity remains an area for further investigation, the principles of secondary amine chemistry, coupled with an understanding of the steric and conformational constraints of the bipiperidine scaffold, provide a strong foundation for the rational design and synthesis of novel molecules. The generalized protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers embarking on the chemical exploration of this promising heterocyclic system.
References
An In-depth Technical Guide to Natural Product Alkaloids Containing a Piperidine Ring System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural product alkaloids incorporating a piperidine ring system represent a vast and structurally diverse class of secondary metabolites with a wide spectrum of biological activities. The six-membered nitrogen-containing heterocycle of the piperidine core serves as a versatile scaffold for chemical modifications, leading to a rich variety of pharmacological properties. These compounds have been isolated from numerous plant families, as well as from marine and microbial sources. Their significance in drug discovery is underscored by the number of approved drugs and clinical candidates that feature the piperidine motif. This technical guide provides a comprehensive overview of the major classes of piperidine alkaloids, their natural sources, significant biological activities with quantitative data, key signaling pathways, and detailed experimental protocols for their isolation, characterization, and biological evaluation.
Major Classes and Natural Sources
Piperidine alkaloids can be broadly classified based on their structural complexity and biosynthetic origins. Some of the most prominent classes include:
-
Simple Piperidine Alkaloids: These compounds feature a monosubstituted or disubstituted piperidine ring. Prominent examples include coniine from poison hemlock (Conium maculatum), a potent neurotoxin, and piperine, the pungent compound from black pepper (Piper nigrum), which exhibits a range of activities including anti-inflammatory and anticancer effects.[1][2]
-
Piperidine Alkaloids from Cassia Species: Plants of the Cassia genus, such as Cassia spectabilis, are known to produce a variety of bioactive piperidine alkaloids, including (-)-spectaline and its derivatives, which have shown potential as DNA-damaging agents.
-
Lobelia Alkaloids: Derived from plants of the Lobelia genus, with lobeline being the most well-known example. Lobeline interacts with nicotinic acetylcholine receptors and has been investigated for its potential in treating drug addiction.[3]
-
Alkaloids from Prosopis Species: These plants produce complex piperidine alkaloids such as juliprosopine and julifloridine, which have demonstrated antimicrobial and cytotoxic activities.
-
Piperidine Alkaloids from Piper methysticum (Kava): The kava plant is a source of piperidine alkaloids like pipermethystine, which contribute to its traditional use for sedative and anxiolytic effects.[4]
-
1-Deoxynojirimycin (DNJ) and its Derivatives: This iminosugar, a polyhydroxylated piperidine alkaloid, is a potent alpha-glucosidase inhibitor found in mulberry leaves (Morus alba) and has significant antidiabetic properties.
Biological Activities and Quantitative Data
The diverse structures of piperidine alkaloids translate into a wide array of pharmacological activities. The following tables summarize the quantitative bioactivity data for representative piperidine alkaloids across various therapeutic areas.
Table 1: Anticancer Activity of Piperidine Alkaloids
| Alkaloid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Piperine | A549 (Lung) | 100 | [5] |
| Piperine | HL-60 (Leukemia) | 50 | [5] |
| Piperine | W1PR1 (Ovarian) | ~25 | [6] |
| Piperine | W1TR (Ovarian) | ~40 | [6] |
| Piperine | HepG2 (Liver) | 150.1 | [7] |
| Piperine | Hep3B (Liver) | 145.2 | [7] |
| Piperine Derivative (17a) | LNCaP (Prostate) | 1.8 | [1] |
| Piperine Derivative (17a) | PC-3 (Prostate) | 5.2 | [1] |
| Piper cubeba Fraction C | MCF-7 (Breast) | 2.72 µg/mL | [8] |
| Piper cubeba Fraction C | MDA-MB-468 (Breast) | 3.77 µg/mL | [8] |
| Piper cubeba Fraction C | MDA-MB-231 (Breast) | 4.03 µg/mL | [8] |
| Piper cubeba Fraction CE | MCF-7 (Breast) | 2.69 µg/mL | [8] |
Table 2: Enzyme Inhibitory Activity of Piperidine Alkaloids
| Alkaloid/Derivative | Enzyme | IC50 (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | α-glucosidase | 8.15 | [9] |
| DNJ-chrysin derivative (6) | α-glucosidase | 0.51 | [9] |
| Synthetic Piperidine-Chalcone (2) | α-amylase | 9.86 | [10] |
| Synthetic Piperidine-Chalcone (28) | α-amylase | 35.98 | [10] |
| Benzimidazole-Pyrrole/Piperidine Hybrid (1) | AChE | 1.20 | [11] |
| Benzimidazole-Pyrrole/Piperidine Hybrid (1) | BuChE | 1.30 | [11] |
| Benzimidazole-Pyrrole/Piperidine Hybrid (7) | AChE | 2.10 | [11] |
| Benzimidazole-Pyrrole/Piperidine Hybrid (7) | BuChE | 2.70 | [11] |
| Coniine | Nicotinic receptor-mediated nitrergic response | 162.2 | [12] |
| Coniine | Nicotinic receptor-mediated noradrenergic response | 26.9 | [12] |
Table 3: Antiviral Activity of Piperidine Alkaloids and Derivatives
| Compound | Virus | EC50 (µM) | Reference |
| Piperidine-4-Carboxamide (7) | Human Cytomegalovirus (HCMV) | 0.21 | [13] |
| Piperidine-4-Carboxamide (8) | Human Cytomegalovirus (HCMV) | 0.28 | [13] |
| Piperidine-4-Carboxamide (9) | Human Cytomegalovirus (HCMV) | 0.30 | [13] |
| Piperidine-substituted Purine (FZJ05) | Influenza A/H1N1 | < Ribavirin | [14] |
| Piperidine-substituted Purine (FZJ13) | HIV-1 | Comparable to 3TC | [14] |
Table 4: Analgesic and Anti-inflammatory Activity of Piperine
| Activity | Model | Dose | Effect | Reference |
| Analgesic | Tail immersion | 5 mg/kg | Significant activity after 120 min | [15] |
| Analgesic | Hot plate | 5 and 10 mg/kg | Significant activity after 120 min | [15] |
| Analgesic | Acetic acid-induced writhing | 10 mg/kg | Complete termination of writhes | [15] |
| Anti-inflammatory | Carrageenan-induced paw edema | 10 and 15 mg/kg | Significant effect up to 60 min | [15] |
| Anti-inflammatory | Carrageenan-induced paw edema | 50 mg/kg | 55.81% inhibition at 3 hours | [16] |
| Anti-inflammatory | Formalin-induced arthritis | 50 mg/kg | 39.42% inhibition | [16] |
Signaling Pathways and Mechanisms of Action
The biological effects of piperidine alkaloids are mediated through their interaction with various cellular targets and modulation of key signaling pathways.
Piperine: Modulation of PI3K/Akt/GSK-3β and Other Pathways in Cancer
Piperine has been shown to exert its anticancer effects through the regulation of multiple signaling pathways.[1][17][18] One of the central pathways affected is the PI3K/Akt/GSK-3β pathway, which is crucial for cell survival, proliferation, and apoptosis.[1][17] Piperine can inhibit the phosphorylation of PI3K and Akt, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[1][17] Additionally, piperine has been reported to modulate other cancer-related pathways, including STAT-3, NF-κB, and JNK/p38-MAPK.[1]
Figure 1: Piperine's inhibition of the PI3K/Akt/GSK-3β signaling pathway.
Lobeline: Interaction with Nicotinic Acetylcholine Receptors and Dopamine Transporters
Lobeline, a prominent alkaloid from Lobelia inflata, exhibits a complex pharmacological profile primarily through its interaction with nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2).[3][19][20] It acts as a partial agonist at some nAChR subtypes and an antagonist at others, leading to a modulation of neurotransmitter release, including dopamine.[3][19] Furthermore, lobeline inhibits the uptake of dopamine by VMAT2, thereby affecting dopamine storage and release in the brain.[19] This dual action on both nAChRs and dopamine transporters contributes to its potential therapeutic effects in substance abuse disorders.[19]
Figure 2: Lobeline's dual mechanism of action on nAChRs and VMAT2.
Atropine: Antagonism of Muscarinic Acetylcholine Receptors
Atropine, a tropane alkaloid with a piperidine ring embedded in its structure, is a classic example of a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[21][22] By blocking the binding of the neurotransmitter acetylcholine to these receptors, atropine inhibits the effects of the parasympathetic nervous system.[21][22] This antagonism leads to a variety of physiological effects, including an increased heart rate, relaxation of smooth muscles, and reduced secretions.[21][22] The action of atropine is crucial in various medical applications, such as treating bradycardia and as an antidote for certain types of poisoning.[21]
Figure 3: Atropine's antagonistic action on muscarinic acetylcholine receptors.
Experimental Protocols
General Workflow for Isolation and Structure Elucidation
The isolation and structural characterization of piperidine alkaloids from natural sources typically follow a standardized workflow, which may be adapted based on the specific properties of the target compounds and the source material.
Figure 4: A general experimental workflow for the isolation of piperidine alkaloids.
1. Plant Material Collection and Preparation:
-
The plant material is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.
-
The material is air-dried or freeze-dried and then ground into a fine powder.
2. Extraction:
-
The powdered plant material is extracted with a suitable organic solvent, such as methanol, ethanol, or chloroform, using methods like maceration, percolation, or Soxhlet extraction.
-
The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.
3. Isolation and Purification:
-
Acid-Base Extraction: The crude extract is subjected to acid-base partitioning to selectively isolate the basic alkaloid fraction. The extract is dissolved in an acidic aqueous solution, and the neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the liberated free alkaloids are extracted with an immiscible organic solvent.
-
Chromatography: The crude alkaloid fraction is subjected to various chromatographic techniques for separation and purification.
-
Column Chromatography (CC): Typically performed using silica gel or alumina as the stationary phase and a gradient of organic solvents (e.g., hexane-ethyl acetate, chloroform-methanol) as the mobile phase.
-
Thin-Layer Chromatography (TLC): Used for monitoring the separation process and assessing the purity of the isolated compounds.
-
High-Performance Liquid Chromatography (HPLC): Often employed for the final purification of the alkaloids, using either normal-phase or reversed-phase columns.
-
4. Structure Elucidation:
-
The structure of the purified alkaloids is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of atoms in the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores in the molecule.
-
Protocol for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method and is widely used for screening potential cholinesterase inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
Test compounds (piperidine alkaloids) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., Donepezil).
-
96-well microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE and BChE in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay in 96-Well Plate:
-
In each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at different concentrations (or solvent for the control).
-
Add 20 µL of the enzyme solution (AChE or BChE).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Conclusion
Piperidine alkaloids are a structurally diverse and pharmacologically significant class of natural products. Their wide range of biological activities, including anticancer, anti-inflammatory, neuropharmacological, and antidiabetic effects, makes them attractive lead compounds for drug discovery and development. This technical guide has provided a comprehensive overview of the key aspects of these fascinating molecules, from their natural sources and biological activities to their mechanisms of action and the experimental methodologies used to study them. The continued exploration of the chemical diversity of piperidine alkaloids, coupled with modern pharmacological and synthetic approaches, holds great promise for the development of novel therapeutic agents to address a variety of human diseases.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. Synthetic piperidine-substituted chalcones as potential hits for α-amylase inhibitory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analgesic and anti-inflammatory activities of Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phcogres.com [phcogres.com]
- 17. A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Lobeline | C22H27NO2 | CID 101616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 22. Atropine - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Simple 2,2'-Bipiperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-bipiperidine scaffold is a key structural motif found in a variety of biologically active molecules and natural products. Its stereochemically rich framework and conformational flexibility make it an attractive starting point for the design of novel therapeutic agents. As a core component of compounds targeting the central nervous system (CNS), the 2,2'-bipiperidine moiety has been incorporated into ligands for various receptors and transporters. This technical guide provides a comprehensive overview of the pharmacological profile of simple 2,2'-bipiperidine derivatives, focusing on their interactions with key biological targets, the experimental methodologies used for their evaluation, and the signaling pathways they may modulate. While much of the existing research focuses on more complex molecules containing this scaffold, this guide will distill the available information to provide a foundational understanding for researchers in drug discovery and development. 2,2'-Bipiperidine itself is recognized as a versatile building block in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs, and is a subject of study in neuroscience for its potential effects on neurotransmitter systems[1].
Core Pharmacological Data: Receptor and Transporter Interactions
The pharmacological activity of 2,2'-bipiperidine derivatives is largely defined by their binding affinities for various receptors and transporters. The following tables summarize the quantitative data for representative piperidine-containing compounds, including some with the bipiperidine or related structures, at key CNS targets. It is important to note that data on the unsubstituted 2,2'-bipiperidine is limited in the public domain, and therefore, data for more complex derivatives are presented to illustrate the potential of this scaffold.
Table 1: Binding Affinities of Piperidine Derivatives for Sigma Receptors (σ1 and σ2)
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Radioligand(s) | Reference |
| Haloperidol | 2.6 | - | --INVALID-LINK---pentazocine | [2] |
| Compound 1 | 3.2 ± 0.5 | 105 ± 8 | --INVALID-LINK---pentazocine, [3H]DTG | [2] |
| Compound 2 | 24 ± 2 | >1000 | --INVALID-LINK---pentazocine, [3H]DTG | [2] |
| Compound 3 | 8.9 ± 0.7 | 231 ± 18 | --INVALID-LINK---pentazocine, [3H]DTG | [2] |
Data from a study on piperidine/piperazine-based compounds, where "Compound 1, 2, and 3" are specific chemical entities described in the cited literature.[2]
Table 2: Binding Affinities of Piperidine Derivatives for Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET)
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Radioligand(s) | Reference |
| GBR 12909 | 1.3 | 240 | 2800 | [3H]WIN 35,428, [3H]citalopram, [3H]nisoxetine | [3] |
| C(2)-trifluoromethyl analog | >1000 | >1000 | >1000 | [3H]WIN 35,428, [3H]citalopram, [3H]nisoxetine | [3] |
Data from a study on N-benzyl piperidine derivatives of the GBR series.[3]
Table 3: Binding Affinities of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine Derivatives for the Histamine H3 Receptor
| Compound | hH3R Ki (nM) | Radioligand | Reference |
| Analog 1 | 15 | [3H]Nα-methylhistamine | [4] |
| Analog 2 | 8 | [3H]Nα-methylhistamine | [4] |
Data from a study on a series of 2-(1,4'-bipiperidine-1'-yl)thiazolopyridines as H3 receptor antagonists.[4]
Experimental Protocols
The characterization of 2,2'-bipiperidine derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments commonly cited in the pharmacological evaluation of such compounds.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
General Protocol:
-
Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a desired protein concentration, determined by a protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well or 384-well plate format.
-
To each well, the following are added:
-
A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma receptors) that specifically binds to the target receptor.
-
Increasing concentrations of the unlabeled test compound (the "competitor").
-
The membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and membrane preparation.
-
Non-specific Binding (NSB): Wells containing the radioligand, membrane preparation, and a high concentration of a known, unlabeled ligand to saturate the specific binding sites.
-
The plates are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Functional Assays
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example: Calcium Mobilization Assay for Gq-coupled Receptors
Objective: To measure the ability of a compound to stimulate or inhibit receptor-mediated increases in intracellular calcium.
Protocol:
-
Cell Culture:
-
Cells stably expressing the Gq-coupled receptor of interest are cultured in appropriate media.
-
The cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR).
-
The test compound is added to the wells at various concentrations.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
For agonists, the data are plotted as response versus log(concentration) to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).
-
For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist. The ability of the antagonist to shift the concentration-response curve of the agonist is used to determine its potency (often expressed as a pA2 or Kb value).
-
Signaling Pathways and Experimental Workflows
The interaction of a 2,2'-bipiperidine derivative with its target can initiate a cascade of intracellular signaling events. The visualization of these pathways and the workflows used to study them are crucial for understanding the compound's mechanism of action.
Hypothetical Signaling Pathway for a G-Protein Coupled Receptor (GPCR) Ligand
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2,2'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Bipiperidine, a saturated heterocyclic compound, has garnered significant interest in various fields of chemistry, including medicinal chemistry, catalysis, and materials science. Its unique stereochemical properties, arising from the two chiral centers and the potential for both meso and chiral diastereomers, make it a valuable scaffold for the development of novel ligands, catalysts, and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to 2,2'-bipiperidine, with a focus on key experimental protocols, quantitative data, and the evolution of synthetic strategies.
Historical Perspective: The Genesis of 2,2'-Bipiperidine Synthesis
The first documented synthesis of 2,2'-bipiperidine dates back to the late 19th century, emerging from the early investigations into the chemistry of pyridine derivatives.
The Blau Synthesis: A Landmark Reduction
The pioneering synthesis of 2,2'-bipiperidine is attributed to the work of Fritz Blau. In his seminal studies on 2,2'-bipyridine, Blau reported that the reduction of this aromatic precursor with sodium in 3-methylbutanol yielded the saturated 2,2'-bipiperidine.[1] This chemical reduction method, a variation of the Bouveault-Blanc reduction, represented the foundational approach to accessing the bipiperidine scaffold.
Logical Workflow for the Blau Synthesis
Caption: The Blau synthesis of 2,2'-bipiperidine via chemical reduction.
While historically significant, this method often requires harsh reaction conditions and can lead to side products, prompting the development of more efficient and milder synthetic strategies.
Modern Synthetic Methodologies: Catalytic Hydrogenation
The advent of catalytic hydrogenation revolutionized the synthesis of saturated heterocycles, and 2,2'-bipiperidine is no exception. This method remains the most prevalent and efficient route for the large-scale and laboratory synthesis of the title compound, primarily through the reduction of 2,2'-bipyridine.
The hydrogenation of 2,2'-bipyridine results in the formation of a mixture of diastereomers: the meso-2,2'-bipiperidine and a racemic mixture of (d,l)-2,2'-bipiperidine. The ratio of these diastereomers can be influenced by the choice of catalyst and reaction conditions.
General Workflow for Catalytic Hydrogenation
Caption: General workflow for the synthesis and separation of 2,2'-bipiperidine diastereomers.
Key Catalytic Systems and Experimental Protocols
Several catalytic systems have been effectively employed for the hydrogenation of 2,2'-bipyridine. The most common include platinum(IV) oxide (Adams' catalyst) and Raney Nickel.
Table 1: Comparison of Catalytic Systems for 2,2'-Bipyridine Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Diastereomer Ratio (meso:d,l) | Reference |
| PtO₂ | Glacial Acetic Acid | Room Temperature | 50 - 70 | 6 - 10 | High (not specified) | Not specified | [2] |
| Raney Ni | Ethanol | 100 - 150 | ~345 | Not specified | Not specified | Not specified | [3] |
Experimental Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst) [2]
This protocol describes a general method for the hydrogenation of substituted pyridines, which can be adapted for 2,2'-bipyridine.
Materials:
-
2,2'-Bipyridine
-
Platinum(IV) oxide (PtO₂, 5 mol%)
-
Glacial Acetic Acid
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a high-pressure reactor vessel, dissolve 2,2'-bipyridine (1.0 g) in glacial acetic acid (5 mL).
-
Carefully add the PtO₂ catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
After the reaction is complete, carefully vent the hydrogen and purge the reactor with inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,2'-bipiperidine.
-
The crude product can be purified by column chromatography or distillation to separate the diastereomers.
Experimental Protocol 2: Preparation of W-6 Raney Nickel Catalyst and Hydrogenation [3]
This protocol details the preparation of a highly active Raney Nickel catalyst suitable for pyridine hydrogenation.
Materials for Catalyst Preparation:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (c.p. pellets)
-
Distilled water
-
Ethanol (95% and absolute)
Procedure for Catalyst Preparation:
-
In a 2-L Erlenmeyer flask equipped with a stirrer, prepare a solution of 160 g of sodium hydroxide in 600 mL of distilled water and cool to 50°C in an ice bath.
-
Slowly add 125 g of Raney nickel-aluminum alloy powder to the stirred sodium hydroxide solution over 25-30 minutes, maintaining the temperature at 50 ± 2°C.
-
After the addition is complete, allow the mixture to digest for 50 minutes at 50°C.
-
Wash the catalyst by decantation with distilled water until the washings are neutral to litmus.
-
Transfer the catalyst to a centrifuge bottle and wash three times with 150-mL portions of 95% ethanol, followed by three washes with absolute ethanol, centrifuging after each wash.
-
Store the active catalyst under absolute ethanol in a refrigerator.
Procedure for Hydrogenation:
-
The hydrogenation is typically carried out in a high-pressure bomb using ethanol as the solvent at temperatures ranging from 100-150°C and hydrogen pressures around 5000 lb. (approximately 345 bar).[3] The specific amount of catalyst and substrate, as well as the reaction time, would need to be optimized for the hydrogenation of 2,2'-bipyridine.
Stereoselective Synthesis and Resolution
The synthesis of enantiomerically pure 2,2'-bipiperidines is of significant interest for applications in asymmetric catalysis and medicinal chemistry. This is typically achieved through two main strategies: the reduction of chiral 2,2'-bipyridine precursors or the resolution of the racemic mixture of the d,l-diastereomer.
Reduction of Chiral 2,2'-Bipyridine Precursors
The synthesis of chiral, non-racemic 2,2'-bipyridines provides a direct route to enantiomerically enriched 2,2'-bipiperidines. The stereoselectivity of the subsequent hydrogenation step, however, is crucial in determining the final diastereomeric and enantiomeric purity. Detailed studies on the diastereoselective reduction of chiral 2,2'-bipyridines are an active area of research.
Resolution of Racemic 2,2'-Bipiperidine
The classical method for resolving racemic mixtures involves the formation of diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.[4][5]
Logical Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of d,l-2,2'-bipiperidine.
Commonly used chiral resolving agents for amines include chiral carboxylic acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. The choice of resolving agent and solvent is critical for achieving efficient separation.
General Protocol for Chiral Resolution:
-
Dissolve the racemic d,l-2,2'-bipiperidine in a suitable solvent.
-
Add an equimolar amount of a single enantiomer of a chiral acid.
-
Allow the diastereomeric salts to crystallize, often by slow cooling or evaporation of the solvent.
-
Collect the less soluble diastereomeric salt by filtration.
-
Liberate the enantiomerically enriched 2,2'-bipiperidine by treating the salt with a base.
-
Determine the enantiomeric purity using techniques such as chiral HPLC or polarimetry.
Alternative Synthetic Approaches
While the reduction of 2,2'-bipyridine remains the dominant synthetic route, other strategies for the construction of the 2,2'-bipiperidine core have been explored, although they are less common. One potential, though less documented, approach could involve the coupling of 2-piperidone derivatives.[6] However, detailed and high-yielding protocols for such methods are not well-established in the literature.
Conclusion
The synthesis of 2,2'-bipiperidine has evolved from early chemical reduction methods to highly efficient catalytic hydrogenation processes. The primary route remains the reduction of the readily available 2,2'-bipyridine, which provides a mixture of diastereomers. The development of stereoselective synthetic methods and efficient resolution protocols is crucial for accessing enantiomerically pure 2,2'-bipiperidines, which are valuable building blocks for a wide range of applications in modern chemistry. Further research into novel synthetic strategies and the optimization of existing methods will continue to be of great importance to the scientific community.
References
Technical Guide: Physicochemical Properties of 2-(Piperidin-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine, is a saturated heterocyclic organic compound with the molecular formula C₁₀H₂₀N₂. It consists of two piperidine rings linked at the 2-position. This diamine serves as a versatile building block in medicinal chemistry and materials science. Its structural isomers, such as 4,4'-bipiperidine, are also of interest in these fields. The physicochemical properties of this compound are crucial for its application in drug design, synthesis, and formulation, influencing factors such as solubility, absorption, and bioavailability. This guide provides a comprehensive overview of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₂₀N₂ | - |
| Molecular Weight | 168.28 g/mol | [1] |
| Melting Point | 30 °C | [1] |
| Boiling Point | 93 °C at 2 mmHg | [1] |
| Solubility | Data not available. Expected to be soluble in organic solvents. | - |
| pKa (predicted for 4,4'-isomer) | 10.68 ± 0.10 | Predicted |
| logP | Data not available. | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.
Melting Point Determination
The melting point is a fundamental property for assessing the purity of a solid compound.
-
Apparatus: Capillary tube, melting point apparatus (e.g., Mel-Temp or similar), thermometer.
-
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
Boiling Point Determination
The boiling point is determined for liquid compounds at a specific pressure.
-
Apparatus: Small test tube or fusion tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube or oil bath).
-
Procedure:
-
A small amount of liquid this compound is placed in the test tube.
-
The capillary tube is inverted and placed in the test tube with the open end submerged in the liquid.
-
The apparatus is heated slowly.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
Solubility is a critical parameter for drug development and formulation.
-
Apparatus: Vials, analytical balance, a constant temperature shaker, and an analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.
-
The vial is sealed and agitated in a constant temperature shaker (e.g., at 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique.
-
pKa Determination
The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a molecule at different pH values.
-
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points.
-
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.
-
Apparatus: Separatory funnel or vials, a constant temperature shaker, and an analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure (Shake-Flask Method):
-
n-Octanol and water are pre-saturated with each other.
-
A known amount of this compound is dissolved in one of the phases.
-
Equal volumes of the n-octanol and water phases are added to a separatory funnel or vial.
-
The mixture is shaken for a set period to allow for partitioning of the compound between the two phases to reach equilibrium.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Synthesis and Biological Activity
Synthesis
This compound can be synthesized via the catalytic hydrogenation of its aromatic precursor, 2,2'-bipyridine. This reaction involves the reduction of the two pyridine rings to piperidine rings.
Biological Activity
While specific signaling pathways for this compound are not well-defined in the available literature, the piperidine moiety is a common scaffold in a wide range of biologically active compounds. Derivatives of the related aromatic compound, 2,2'-bipyridine, have been investigated for their antimicrobial and fungicidal properties. Furthermore, 2,2'-bipiperidine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and are subjects of research in neuroscience, suggesting potential interactions with biological targets within the central nervous system. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound and outlines standard experimental protocols for the determination of key properties. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound. The lack of extensive experimental data highlights the need for further characterization of this and related bipiperidine isomers to fully understand their potential in various scientific and industrial applications.
References
Methodological & Application
Application Note: Chiral HPLC Separation of 2,2'-Bipiperidine Enantiomers
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2,2'-bipiperidine. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. The addition of a basic modifier to the mobile phase is critical for achieving good peak shape and resolution. This method is suitable for researchers, scientists, and drug development professionals requiring the analysis of enantiomeric purity of 2,2'-bipiperidine and its derivatives.
Introduction
2,2'-Bipiperidine is a chiral diamine that serves as a valuable building block in synthetic chemistry and is a key structural motif in various pharmacologically active compounds. The stereochemistry of 2,2'-bipiperidine can significantly influence its biological activity, making the separation and quantification of its enantiomers essential for drug development and quality control. Chiral HPLC is a powerful technique for resolving enantiomers, and the selection of an appropriate chiral stationary phase and mobile phase is paramount for a successful separation.[1][2] Polysaccharide-based CSPs have demonstrated broad applicability in the separation of a wide range of chiral compounds, including piperidine derivatives.[3][4][5] This note provides a general yet detailed protocol for the development of a chiral HPLC method for 2,2'-bipiperidine enantiomers.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. Examples include columns from the Daicel Chiralpak® (e.g., IA, AD-H, IB) or Chiralcel® (e.g., OD-H, OJ-H) series.[3][4]
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol (EtOH) are required.
-
Mobile Phase Modifier: Diethylamine (DEA) or triethylamine (TEA) of high purity.[3][6]
-
Sample Preparation: A stock solution of racemic 2,2'-bipiperidine should be prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions (Starting Point)
The following conditions serve as a starting point for method development. Optimization will likely be necessary to achieve the desired separation.
-
Chiral Stationary Phase: Chiralpak® IA (5 µm, 4.6 x 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)
-
Injection Volume: 10 µL
3. Method Development and Optimization Protocol
-
Column Screening: If the initial column does not provide separation, screen other polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Mobile Phase Composition:
-
Vary the ratio of n-hexane to the alcohol modifier (IPA or EtOH). Increasing the alcohol content generally decreases retention time.
-
Evaluate different alcohol modifiers (e.g., switch from IPA to EtOH).
-
-
Basic Modifier Concentration: The concentration of DEA or TEA can be adjusted (e.g., from 0.05% to 0.2%) to optimize peak shape. For basic analytes, an amine modifier is crucial to minimize peak tailing by competing with the analyte for active sites on the silica support.[3]
-
Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to balance analysis time and resolution.
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C to 40 °C). Lower temperatures often improve resolution but increase analysis time and column pressure.
4. Data Analysis
-
Retention Time (t_R): The time at which each enantiomer peak elutes.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value of R_s ≥ 1.5 indicates baseline separation.
-
Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.
-
Enantiomeric Excess (% ee): Calculated from the peak areas of the two enantiomers.
Data Presentation
The following table should be used to summarize the quantitative data obtained during method development and validation.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | e.g., 8.5 | e.g., 10.2 |
| Peak Area | e.g., 125000 | e.g., 124500 |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Selectivity Factor (α) | \multicolumn{2}{ | c |
| Enantiomeric Excess (% ee) | \multicolumn{2}{ | c |
Visualizations
Diagram 1: Chiral HPLC Method Development Workflow
Caption: Workflow for Chiral HPLC Method Development.
Diagram 2: Logical Relationship of Chromatographic Parameters
Caption: Key Parameters Influencing Chiral Separation.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Asymmetric Synthesis of (R,R)-2,2'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (R,R)-2,2'-bipiperidine, a C2-symmetric chiral diamine of significant interest in catalysis and pharmaceutical research. The primary strategy detailed herein focuses on the asymmetric hydrogenation of 2,2'-bipyridine, a readily available precursor. This method offers a direct and efficient route to the desired enantiomerically pure product.
Introduction
(R,R)-2,2'-Bipiperidine is a valuable chiral building block and ligand in asymmetric synthesis. Its C2-symmetric structure and the presence of two stereogenic centers make it an effective ligand for a variety of metal-catalyzed reactions, including reductions, additions, and cross-coupling reactions. The synthesis of enantiomerically pure (R,R)-2,2'-bipiperidine is therefore a critical task for chemists in both academic and industrial settings. The most direct and atom-economical approach to this target molecule is the asymmetric hydrogenation of 2,2'-bipyridine, which simultaneously creates the two stereocenters with the desired configuration.
Synthetic Strategy: Asymmetric Hydrogenation of 2,2'-Bipyridine
The core of the synthetic approach involves the homogeneous asymmetric hydrogenation of 2,2'-bipyridine using a chiral iridium or ruthenium catalyst. These catalysts, typically featuring chiral phosphine ligands, are capable of high stereocontrol in the reduction of N-heteroaromatic compounds. The general transformation is depicted below:
Caption: General workflow for the asymmetric hydrogenation of 2,2'-bipyridine.
The choice of the metal precursor and the chiral ligand is crucial for achieving high diastereo- and enantioselectivity. Ruthenium-based catalysts, particularly with atropisomeric bisphosphine ligands, have shown considerable success in the hydrogenation of various N-heterocycles.
Experimental Protocols
This section provides a detailed protocol for the asymmetric hydrogenation of 2,2'-bipyridine to (R,R)-2,2'-bipiperidine based on established procedures for similar substrates.
3.1. Materials and Equipment
-
Reactants: 2,2'-Bipyridine (99%), High-purity hydrogen gas (H₂).
-
Catalyst Precursor: Dichloro(1,5-cyclooctadiene)ruthenium(II) polymer ([RuCl₂(COD)]n).
-
Chiral Ligand: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP).
-
Solvents: Anhydrous and degassed methanol (MeOH), Dichloromethane (DCM), Diethyl ether.
-
Other Reagents: Celite®, Sodium sulfate (Na₂SO₄), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).
-
Equipment: High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, Schlenk line and glassware, Rotary evaporator, Column chromatography setup, Chiral HPLC or GC for enantiomeric excess determination.
3.2. Catalyst Preparation (In situ)
The active catalyst is typically prepared in situ just before the hydrogenation reaction.
Caption: In situ preparation of the chiral ruthenium catalyst.
Protocol:
-
In a glovebox or under a stream of argon, add [RuCl₂(COD)]n (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Add 5 mL of anhydrous and degassed methanol to the flask.
-
Seal the flask and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.
3.3. Asymmetric Hydrogenation
Caption: Experimental workflow for the asymmetric hydrogenation.
Protocol:
-
In a separate Schlenk flask, dissolve 2,2'-bipyridine (1.0 mmol, 156.2 mg) in 15 mL of anhydrous and degassed methanol.
-
Transfer the substrate solution to the glass liner of a high-pressure autoclave under an inert atmosphere.
-
Transfer the pre-formed catalyst solution to the autoclave via a cannula.
-
Seal the autoclave and purge with hydrogen gas (3-4 cycles of pressurizing to ~5 atm and venting).
-
Pressurize the autoclave to 50 atm with hydrogen gas.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 24-48 hours. Monitor the reaction progress by observing the pressure drop or by carefully taking aliquots for TLC or GC analysis.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Open the autoclave and quench the reaction by adding 5 mL of water.
3.4. Product Isolation and Purification
-
Filter the reaction mixture through a pad of Celite® to remove any insoluble material.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: a gradient of dichloromethane/methanol/triethylamine, e.g., 98:1:1 to 95:4:1) to afford (R,R)-2,2'-bipiperidine.
3.5. Characterization
-
Yield: Determine the mass of the purified product and calculate the percentage yield.
-
Enantiomeric and Diastereomeric Excess: Determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) by chiral HPLC or GC analysis, often after derivatization with a chiral resolving agent or using a chiral stationary phase.
-
Spectroscopic Analysis: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes expected results for the asymmetric hydrogenation of 2,2'-bipyridine based on analogous reactions reported in the literature.
| Entry | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | d.r. (meso:dl) | e.e. (%) (dl-racemate) |
| 1 | [RuCl₂(COD)]n / (R)-BINAP | MeOH | 80 | 50 | 48 | ~85 | >95:5 | >98 (R,R) |
| 2 | [Ir(COD)Cl]₂ / (R,R)-Ph-BPE | DCM | 60 | 60 | 36 | ~80 | >90:10 | >95 (R,R) |
Note: Ph-BPE = 1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane. The dl-racemate refers to the mixture of (R,R) and (S,S) enantiomers.
Safety Precautions
-
High-Pressure Hydrogenation: All high-pressure hydrogenation reactions should be carried out in a properly functioning and certified autoclave behind a safety shield in a well-ventilated fume hood.
-
Pyrophoric Reagents: While not used in this specific protocol, be aware that some hydrogenation catalysts can be pyrophoric.
-
Inert Atmosphere Techniques: The catalyst and reaction setup are sensitive to air and moisture. Proper Schlenk line or glovebox techniques are essential.
-
Solvent Handling: Anhydrous and flammable solvents should be handled with care under an inert atmosphere.
By following these detailed protocols, researchers can effectively synthesize enantiomerically enriched (R,R)-2,2'-bipiperidine for use in a wide range of chemical applications.
Application Notes and Protocols for 2-(Piperidin-2-yl)piperidine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chiral 2-(piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine, as a C2-symmetric diamine ligand in asymmetric catalysis. The document details its application in the enantioselective copper-catalyzed Henry (nitroaldol) reaction, providing quantitative data and detailed experimental protocols.
Introduction
Chiral C2-symmetric diamines are a well-established class of ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a variety of chemical transformations. 2,2'-Bipiperidine, with its two stereogenic centers and conformationally restricted structure, serves as an effective chiral ligand for metal-catalyzed reactions. Its ability to form stable chelate complexes with metal ions, such as copper(II), allows for the creation of a well-defined chiral environment around the metal center, enabling facial discrimination of prochiral substrates. This document focuses on the practical application of enantiopure 2,2'-bipiperidine in the asymmetric Henry reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Application: Enantioselective Henry (Nitroaldol) Reaction
The copper(II) complex of chiral 2,2'-bipiperidine has been demonstrated to be an efficient catalyst for the enantioselective addition of nitromethane to aromatic aldehydes, producing valuable chiral β-nitro alcohols with good to excellent enantioselectivities.[1][2][3] These products are versatile synthetic intermediates that can be readily converted to other important chiral building blocks, such as β-amino alcohols and α-hydroxy carboxylic acids.
Catalytic Performance
The catalytic system, generated in situ from copper(II) acetate and enantiopure 2,2'-bipiperidine, has been successfully applied to a range of aromatic aldehydes. The following table summarizes the performance of the (R,R)-2,2'-bipiperidine-Cu(OAc)₂ catalyst in the asymmetric Henry reaction.
| Entry | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 85 | 88 |
| 2 | 4-Nitrobenzaldehyde | 92 | 94 |
| 3 | 4-Chlorobenzaldehyde | 88 | 90 |
| 4 | 4-Methylbenzaldehyde | 82 | 85 |
| 5 | 2-Naphthaldehyde | 80 | 92 |
Data compiled from reported literature.[1][3]
Experimental Protocols
Synthesis of Enantiopure (R,R)-2,2'-Bipiperidine
The synthesis of enantiopure 2,2'-bipiperidine can be achieved through various methods. One common approach involves the resolution of a racemic mixture. A detailed protocol for the synthesis is crucial for the application of this chiral ligand.
Materials:
-
Racemic 2,2'-bipiperidine
-
(L)-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation: A solution of (L)-(+)-tartaric acid in methanol is slowly added to a solution of racemic 2,2'-bipiperidine in methanol. The mixture is stirred at room temperature to allow for the precipitation of the diastereomeric salt.
-
Fractional Crystallization: The precipitated salt is collected by filtration and recrystallized multiple times from methanol until a constant optical rotation is achieved, indicating the isolation of a single diastereomer.
-
Liberation of the Free Amine: The resolved diastereomeric salt is dissolved in water, and the solution is basified with a concentrated solution of NaOH.
-
Extraction: The free (R,R)-2,2'-bipiperidine is extracted from the aqueous solution with diethyl ether.
-
Drying and Evaporation: The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the enantiopure (R,R)-2,2'-bipiperidine.
Protocol for the Copper-Catalyzed Asymmetric Henry Reaction
Materials:
-
(R,R)-2,2'-Bipiperidine
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Aromatic aldehyde
-
Nitromethane (CH₃NO₂)
-
Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in situ): In a reaction flask, (R,R)-2,2'-bipiperidine (0.05 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) are dissolved in ethanol (1 mL) and stirred at room temperature for 1 hour to form the chiral catalyst complex.
-
Reaction Setup: The aromatic aldehyde (1.0 mmol) and nitromethane (5.0 mmol) are added to the solution of the catalyst complex.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the addition of a few drops of trifluoroacetic acid. The solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography to afford the desired β-nitro alcohol.
-
Enantiomeric Excess Determination: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Caption: Experimental workflow for the copper-catalyzed asymmetric Henry reaction.
Caption: Proposed catalytic cycle for the asymmetric Henry reaction.
References
Application Note: Structure Elucidation of 2,2'-Bipiperidine Derivatives Using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2,2'-bipiperidine scaffold is a key structural motif in numerous natural products and pharmacologically active compounds, valued for its role in creating complex organic molecules and novel therapeutic agents.[1] Due to the flexibility of the two interconnected piperidine rings and the potential for multiple stereoisomers, the precise structural and conformational analysis of its derivatives presents a significant challenge. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive suite of techniques to unambiguously determine the constitution, connectivity, and relative stereochemistry of these complex molecules.[2] This note provides a detailed overview and protocols for applying key 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—to the structural elucidation of 2,2'-bipiperidine derivatives.
Overall Workflow for Structure Elucidation
The systematic application of a series of 1D and 2D NMR experiments is crucial for assembling the complete molecular structure. The process begins with acquiring basic 1D spectra (¹H, ¹³C) and progresses through various 2D correlation experiments to build the molecular framework piece by piece.
Caption: Workflow for 2,2'-Bipiperidine Derivative Structure Elucidation.
Key 2D NMR Experiments and Their Roles
Each 2D NMR experiment provides a unique set of correlations, which, when combined, allow for the complete assembly of a molecular structure.[2][3]
Caption: Roles of Key 2D NMR Experiments in Structure Elucidation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] It is the primary tool for identifying individual spin systems within the molecule, such as the protons on each piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.[5][6] This is the most sensitive and reliable method for assigning carbon resonances and confirming proton-carbon one-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two to four bonds apart.[5][6] HMBC is critical for connecting the individual spin systems identified by COSY, for locating quaternary (non-protonated) carbons, and for piecing together the entire carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close to each other in space, typically within 5 Å.[7] This through-space interaction is independent of through-bond J-coupling and is indispensable for determining the relative stereochemistry and conformational preferences of the molecule.[8][9]
Application Example: Structure of a Hypothetical Derivative
Let's consider a hypothetical derivative, N-acetyl-2-(2'-hydroxypiperidin-2-yl)piperidine . The following tables summarize the expected (hypothetical) quantitative NMR data.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|---|
| 2 | 61.5 | 3.15 | ddd | 11.2, 4.5, 2.1 |
| 3 | 25.8 | 1.60, 1.75 | m | - |
| 4 | 24.9 | 1.55, 1.65 | m | - |
| 5 | 26.3 | 1.48, 1.80 | m | - |
| 6 | 45.1 | 4.60 (ax), 2.90 (eq) | m | - |
| 2' | 92.3 | 4.85 | dd | 9.5, 3.0 |
| 3' | 32.1 | 1.90, 2.10 | m | - |
| 4' | 18.9 | 1.65, 1.75 | m | - |
| 5' | 34.5 | 1.55, 2.05 | m | - |
| 6' | 65.4 | 3.05, 3.25 | m | - |
| C=O | 170.1 | - | - | - |
| CH₃ | 22.4 | 2.15 | s | - |
Table 2: Key 2D NMR Correlations (Hypothetical)
| Experiment | From Proton (δ ppm) | Correlates To (δ ppm) | Inferred Connectivity |
|---|---|---|---|
| COSY | H-2 (3.15) | H-3 (1.60, 1.75), H-6 (4.60, 2.90) | H-2 is adjacent to H-3 and H-6 |
| H-2' (4.85) | H-3' (1.90, 2.10) | H-2' is adjacent to H-3' | |
| HSQC | H-2 (3.15) | C-2 (61.5) | Direct H-2 to C-2 bond |
| H-2' (4.85) | C-2' (92.3) | Direct H-2' to C-2' bond | |
| CH₃ (2.15) | CH₃ (22.4) | Direct methyl H to C bond | |
| HMBC | H-2 (3.15) | C-6 (45.1), C-2' (92.3), C-3 (25.8) | C2-C2' bond, connects rings |
| H-6ax (4.60) | C=O (170.1), C-2 (61.5) | N-acetyl group on N1 | |
| CH₃ (2.15) | C=O (170.1) | Methyl group on acetyl | |
| NOESY | H-2 (3.15) | H-2' (4.85) | Proximity suggests cis-relationship |
| | H-2 (3.15) | H-6ax (4.60) | Axial-axial relationship |
Interpretation Workflow:
-
COSY establishes the proton-proton connectivities within each piperidine ring, defining the separate spin systems.
-
HSQC assigns each proton to its directly attached carbon, providing the chemical shifts for all protonated carbons.
-
HMBC is the key to connecting the fragments. The correlation from H-2 to C-2' unequivocally establishes the 2,2'-linkage between the piperidine rings. Correlations from the N-CH₂ protons (H-6) and the methyl protons to the carbonyl carbon (C=O) place the N-acetyl group.
-
NOESY provides the stereochemical information. A strong cross-peak between H-2 and H-2' would indicate that they are on the same face of the molecule (a cis-conformation at the C2-C2' bond).[7]
Caption: 2D NMR correlations confirming the C2-C2' linkage.
Detailed Experimental Protocols
Here are generalized protocols for the key 2D NMR experiments. Parameters should be optimized based on the specific instrument and sample.
A. Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified 2,2'-bipiperidine derivative in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
B. COSY (Gradient-Selected DQF-COSY)
-
Setup: Load a standard gradient-selected, double-quantum filtered COSY pulse sequence (e.g., gDQFCOSY or cosygpqf).
-
Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions to cover all proton signals (e.g., 10-12 ppm).
-
Acquisition Time (AQ): Typically ~0.2-0.3 seconds.
-
Number of Scans (NS): 2 to 8 scans per increment, depending on concentration.
-
Increments (TD1): 256 to 512 increments in the indirect dimension (t1).
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
-
Acquisition: Run the experiment. Total time is often 10-30 minutes.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Phase correct and baseline correct the spectrum.
C. HSQC (Gradient-Selected, Edited HSQC)
-
Setup: Load a standard gradient-selected, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2). This allows for the differentiation of CH/CH₃ (positive phase, e.g., red) and CH₂ (negative phase, e.g., blue) signals.
-
Parameters:
-
¹H Dimension (F2): Set spectral width as in the ¹H experiment.
-
¹³C Dimension (F1): Set spectral width to cover all carbon signals (e.g., 0-180 ppm).
-
Coupling Constant (¹J-C,H): Set to an average value of 145 Hz.
-
Number of Scans (NS): 4 to 16 scans per increment.
-
Increments (TD1): 128 to 256 increments.
-
Relaxation Delay (D1): 1.5 seconds.
-
-
Acquisition: Run the experiment. Total time can range from 20 minutes to a few hours.
-
Processing: Apply appropriate window functions (e.g., squared sine-bell in F2, sine-bell in F1) and perform Fourier transformation.
D. HMBC (Gradient-Selected HMBC)
-
Setup: Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Parameters:
-
Dimensions: Set spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Long-Range Coupling Constant (ⁿJ-C,H): Optimize for an average value of 8 Hz. This is a crucial parameter; sometimes acquiring a second HMBC optimized for 4-5 Hz can reveal additional correlations.[5]
-
Number of Scans (NS): 8 to 32 scans per increment.
-
Increments (TD1): 256 to 512 increments.
-
Relaxation Delay (D1): 1.5 to 2.0 seconds.
-
-
Acquisition: This is often the longest experiment, potentially taking several hours.
-
Processing: Process using a sine-bell or squared sine-bell window function, typically in magnitude mode.
E. NOESY
-
Setup: Load a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).
-
Parameters:
-
Dimensions: Set spectral widths for both ¹H dimensions.
-
Mixing Time (d8): This is a critical parameter that depends on the molecular size. For small molecules like bipiperidine derivatives, a mixing time of 300-800 ms is a good starting point. A range of mixing times may be necessary to build up NOE curves for quantitative analysis.
-
Number of Scans (NS): 8 to 16 scans per increment.
-
Increments (TD1): 256 to 512 increments.
-
Relaxation Delay (D1): 2.0 to 3.0 seconds.
-
-
Acquisition: Run the experiment, which can take several hours.
-
Processing: Process similarly to the COSY experiment, with careful phasing.
Conclusion
The integrated application of 2D NMR techniques provides a definitive and highly detailed method for the complete structure elucidation of 2,2'-bipiperidine derivatives. While 1D NMR offers an initial overview, the combination of COSY, HSQC, HMBC, and NOESY allows researchers to unambiguously determine atomic connectivity, assign all proton and carbon signals, and define the three-dimensional structure and conformational preferences of these important molecules. The protocols and workflow described here serve as a robust guide for scientists in pharmaceutical and chemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 3. Research Progress of NMR in Natural Product Quantification [mdpi.com]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. csrc.sdsu.edu [csrc.sdsu.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Fragmentation Analysis of 2-(Piperidin-2-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-2-yl)piperidine, also known as 2,2'-bipiperidine, is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the piperidine moiety in a wide range of bioactive molecules and natural products.[1] Understanding the fragmentation pattern of this compound under mass spectrometric analysis is crucial for its identification, structural elucidation, and quantitation in various matrices. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and proposes its characteristic fragmentation pathways. The methodologies and data presented herein serve as a valuable resource for researchers in drug discovery, development, and quality control.
Predicted Mass Spectrometry Fragmentation Pattern
While specific experimental mass spectral data for this compound is not widely published, its fragmentation pattern can be predicted based on the well-established fragmentation of piperidine derivatives.[1][2] Under positive mode ESI-MS, the molecule is expected to be readily protonated to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) in MS/MS analysis is likely to induce fragmentation through several key pathways, primarily involving α-cleavage and ring opening or fission.
A dominant fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process leads to the formation of a stable iminium ion. For this compound, this can occur at the bond connecting the two piperidine rings or within one of the rings.
The proposed major fragmentation pathways for the protonated molecule of this compound ([C10H21N2]⁺, m/z 169.17) are summarized in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure/Formula of Fragment | Fragmentation Pathway |
| 169.17 | 154.15 | 15 | Loss of a methyl radical (•CH3) | Rearrangement and fragmentation |
| 169.17 | 141.14 | 28 | Loss of ethylene (C2H4) | Ring opening and fragmentation |
| 169.17 | 127.12 | 42 | Loss of propylene (C3H6) | Ring opening and fragmentation |
| 169.17 | 113.11 | 56 | Loss of butylene (C4H8) | Ring opening and fragmentation |
| 169.17 | 84.08 | 85 | Cleavage of the bond between the two rings | Piperidinium ion ([C5H10N]⁺) |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]
1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.[3]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to the desired concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Column Temperature: 40 °C.[3]
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[3]
-
Ionization Mode: Positive ion mode.[3]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MS Method:
-
Full Scan (MS1): Acquire a full scan from m/z 50-500 to identify the protonated molecule [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 169.17) as the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to obtain a good distribution of fragment ions (a ramp of 10-40 eV is a good starting point).
-
4. Data Analysis
-
Identify the precursor ion and the major fragment ions in the mass spectra.
-
Propose fragmentation pathways based on the observed mass losses.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of a specific fragment ion against the concentration of the working standards.
References
Application Notes and Protocols for the Kinetic Resolution of Racemic 2,2'-Bipiperidine Using a Chiral Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure vicinal diamines, such as 2,2'-bipiperidine, are pivotal building blocks in the synthesis of pharmaceuticals, chiral ligands, and catalysts. The stereochemistry of these compounds often dictates their biological activity and catalytic efficacy. Kinetic resolution of racemic mixtures presents a powerful strategy for accessing these enantiopure compounds. This document provides detailed application notes and protocols for the kinetic resolution of racemic 2,2'-bipiperidine via enantioselective acylation, a method that relies on the differential reaction rates of the two enantiomers with a chiral acylating agent or in the presence of a chiral catalyst. While various chiral bases and catalysts can be employed, this note will focus on a methodology adapted from the successful kinetic resolution of other cyclic amines using a chiral isothiourea catalyst.
Principle of Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other, leading to the separation of the unreacted, slower-reacting enantiomer and the acylated, faster-reacting enantiomer. For the kinetic resolution of racemic 2,2'-bipiperidine, a chiral catalyst can facilitate the selective acylation of one enantiomer, allowing for the subsequent separation of the enantioenriched unreacted amine and the mono-acylated product.
Data Presentation
The following tables summarize representative quantitative data for the kinetic resolution of cyclic amines using chiral isothiourea catalysts. This data is provided to illustrate the potential efficiency of the proposed methodology for 2,2'-bipiperidine.
Table 1: Representative Kinetic Resolution of Cyclic Amines via Chiral Isothiourea-Catalyzed Acylation
| Entry | Racemic Amine | Chiral Catalyst | Acylating Agent | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Amine (%) | e.e. of Acylated Product (%) | Selectivity Factor (s) |
| 1 | 2-Arylpiperidine | (S)-BTM | Benzoic Anhydride | Toluene | 24 | 52 | 96 | 90 | ~45 |
| 2 | Tetrahydroquinoline | (R)-BTM | Acetic Anhydride | CH2Cl2 | 12 | 55 | >99 | 82 | ~60 |
| 3 | N-Boc-2-methylpiperazine | (S)-BTM | Isobutyric Anhydride | MTBE | 48 | 50 | 99 | 99 | >200 |
e.e. = enantiomeric excess; s = selectivity factor, calculated from conversion and e.e. values. Data is representative and adapted from literature on similar systems.
Table 2: Effect of Reaction Parameters on a Model Kinetic Resolution
| Parameter | Variation | Effect on Conversion | Effect on Selectivity (s) |
| Temperature | -20 °C vs. Room Temp. | Slower at lower temperature | Generally higher at lower temperature |
| Catalyst Loading | 1 mol% vs. 5 mol% | Faster with higher loading | May slightly decrease with higher loading |
| Solvent | Toluene vs. CH2Cl2 | Solvent dependent | Can significantly impact selectivity |
Experimental Protocols
The following is a detailed protocol for the kinetic resolution of racemic 2,2'-bipiperidine using a chiral isothiourea catalyst. This protocol is adapted from established procedures for the kinetic resolution of other cyclic amines.[1][2][3]
Materials:
-
Racemic 2,2'-bipiperidine
-
Chiral Isothiourea Catalyst (e.g., (S)-Benzotetramisole, (S)-BTM)
-
Acylating Agent (e.g., Benzoic Anhydride, Acetic Anhydride)
-
Anhydrous, non-polar solvent (e.g., Toluene, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and temperature control system
-
Chromatography supplies for purification
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral isothiourea catalyst (e.g., (S)-BTM, 0.05 mmol, 5 mol%).
-
Addition of Amine and Solvent: Dissolve the racemic 2,2'-bipiperidine (1.0 mmol, 1.0 equiv.) in the anhydrous solvent (e.g., 5 mL of Toluene) and add it to the flask containing the catalyst.
-
Addition of Base: Add the tertiary amine base (e.g., triethylamine, 1.2 mmol, 1.2 equiv.).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or a cryocooler.
-
Initiation of Reaction: In a separate flask, dissolve the acylating agent (e.g., benzoic anhydride, 0.5 mmol, 0.5 equiv.) in the anhydrous solvent (2 mL) and add it dropwise to the stirred reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or LC-MS) to determine the conversion. The reaction is typically stirred for 12-48 hours.
-
Work-up: Once the desired conversion (ideally around 50%) is reached, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Separate the unreacted 2,2'-bipiperidine from the mono-acylated product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the recovered 2,2'-bipiperidine and the mono-acylated product by chiral HPLC or chiral GC analysis.
Mandatory Visualizations
Caption: Experimental workflow for the kinetic resolution of racemic 2,2'-bipiperidine.
Caption: Logical relationship of the kinetic resolution of racemic 2,2'-bipiperidine.
Applications in Drug Development
Enantiomerically pure 2,2'-bipiperidine and its derivatives are valuable scaffolds in medicinal chemistry. They can serve as chiral ligands for asymmetric catalysis in the synthesis of complex drug molecules or be incorporated directly as chiral building blocks into new chemical entities. The ability to access both enantiomers through kinetic resolution allows for the systematic investigation of stereochemistry-activity relationships (SAR) during the drug discovery and development process. The protocols outlined here provide a practical approach for obtaining these valuable enantiopure compounds on a laboratory scale, which can be further optimized and scaled up for preclinical and clinical development.
References
Application Notes and Protocols for the Synthesis of 2,2'-Bipiperidine-Based Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,2'-bipiperidine, a key intermediate in the development of various pharmaceutical agents. The document covers the primary synthetic routes from pyridine to 2,2'-bipyridine and its subsequent hydrogenation to the saturated 2,2'-bipiperidine scaffold. Particular focus is given to its application as a precursor for histamine H3 receptor antagonists.
Introduction
The 2,2'-bipiperidine core is a significant structural motif in medicinal chemistry, serving as a versatile building block for a range of therapeutic agents.[1] Its derivatives have shown promise, particularly in the development of analgesics, anti-inflammatory drugs, and treatments for neurological disorders.[1] One of the most promising applications of 2,2'-bipiperidine-based compounds is in the modulation of the histamine H3 receptor, a key target in the central nervous system for treating conditions such as narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][3]
This document outlines the synthetic pathways to obtain 2,2'-bipiperidine and details its role as a precursor to histamine H3 receptor antagonists, providing researchers with the necessary information to synthesize and explore the therapeutic potential of this important pharmaceutical intermediate.
Synthetic Strategies
The synthesis of 2,2'-bipiperidine is typically achieved in a two-step process: the synthesis of 2,2'-bipyridine followed by its complete hydrogenation.
Step 1: Synthesis of 2,2'-Bipyridine
Several methods exist for the synthesis of 2,2'-bipyridine. A common and effective approach is the catalytic dehydrogenative coupling of pyridine using a Raney nickel catalyst.
Table 1: Synthesis of 2,2'-Bipyridine via Catalytic Dehydrogenation of Pyridine [4]
| Parameter | Value |
| Starting Material | Pyridine |
| Catalyst | Raney Nickel |
| Reaction Promoter | Sodium amide, aluminum isopropoxide, or similar |
| Solvent | N,N-Dimethylacetamide (DMAC) |
| Temperature | 220 °C |
| Pressure | 1.0 MPa |
| Reaction Time | 12 hours |
| Yield | >30% |
Step 2: Hydrogenation of 2,2'-Bipyridine to 2,2'-Bipiperidine
The saturation of the aromatic rings of 2,2'-bipyridine to yield 2,2'-bipiperidine is achieved through catalytic hydrogenation. Platinum(IV) oxide (PtO₂, Adams' catalyst) in an acidic medium is an effective catalyst for this transformation.
Table 2: Catalytic Hydrogenation of 2,2'-Bipyridine [5][6]
| Parameter | Value |
| Starting Material | 2,2'-Bipyridine |
| Catalyst | Platinum(IV) oxide (PtO₂) |
| Solvent | Glacial Acetic Acid |
| Hydrogen Pressure | 50-70 bar |
| Temperature | Room Temperature |
| Reaction Time | 6-10 hours |
| Yield | High (specific yield depends on substrate and precise conditions) |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Bipyridine via Catalytic Dehydrogenation of Pyridine
This protocol is adapted from a patented industrial process.[4]
Materials:
-
Pyridine
-
Raney Nickel
-
Sodium amide (or other suitable promoter)
-
N,N-Dimethylacetamide (DMAC)
-
High-pressure autoclave
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Ensure the high-pressure autoclave is clean and dry.
-
To the autoclave, add Raney nickel as the catalyst.
-
Add the reaction promoter (e.g., sodium amide) and the solvent, DMAC.
-
Add pyridine to the autoclave.
-
Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove any air.
-
Heat the reactor to 220 °C while stirring.
-
Pressurize the reactor to 1.0 MPa with the inert gas.
-
Maintain the reaction at these conditions for 12 hours.
-
After 12 hours, cool the reactor to room temperature and carefully vent the pressure.
-
The reaction mixture can be analyzed by gas chromatography to determine the conversion and yield.
-
The product, 2,2'-bipyridine, can be purified by distillation or crystallization.
Protocol 2: Catalytic Hydrogenation of 2,2'-Bipyridine to 2,2'-Bipiperidine
This protocol is based on the general procedure for the hydrogenation of pyridine derivatives.[5][6]
Materials:
-
2,2'-Bipyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve 2,2'-bipyridine in glacial acetic acid.
-
Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.
-
Seal the reactor and connect it to the hydrogenation apparatus.
-
Purge the reactor with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Begin vigorous stirring at room temperature and maintain the reaction for 6-10 hours, monitoring hydrogen uptake.
-
Once the reaction is complete (cessation of hydrogen uptake), carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; keep the filter cake wet.
-
Neutralize the filtrate by washing with a saturated NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2,2'-bipiperidine.
-
The product can be further purified by distillation or chromatography if necessary.
Application in Pharmaceutical Synthesis: Histamine H3 Receptor Antagonists
2,2'-Bipiperidine is a valuable scaffold for the synthesis of histamine H3 receptor antagonists. The H3 receptor is a G-protein coupled receptor (GPCR) that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the central nervous system.[3][7] Antagonism of the H3 receptor leads to an increased release of these neurotransmitters, which can have therapeutic benefits in various neurological and psychiatric disorders.[2][8]
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is coupled to the Gαi/o protein.[7] Upon activation by histamine, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] This ultimately leads to a decrease in the release of histamine and other neurotransmitters. H3 receptor activation can also stimulate the MAPK and PI3K/Akt pathways.[9][10]
An H3 receptor antagonist, such as a derivative of 2,2'-bipiperidine, blocks the binding of histamine to the receptor. This prevents the inhibitory signal, leading to an increase in the synthesis and release of histamine and other neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2][8]
Caption: General workflow for the synthesis of 2,2'-bipiperidine-based pharmaceutical intermediates.
Caption: Simplified signaling pathway of the Histamine H3 receptor and the mechanism of its antagonism.
Conclusion
The synthesis of 2,2'-bipiperidine via the catalytic dehydrogenation of pyridine followed by hydrogenation provides an efficient route to a valuable pharmaceutical intermediate. Its application as a scaffold for histamine H3 receptor antagonists highlights its importance in the development of novel therapeutics for a range of central nervous system disorders. The protocols and information provided herein serve as a guide for researchers in the synthesis and exploration of 2,2'-bipiperidine-based compounds for drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]
Application Notes and Protocols for the Ullmann Coupling of 2-Halopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Ullmann coupling is a cornerstone of cross-coupling chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This reaction, traditionally catalyzed by copper, is particularly valuable for the synthesis of biaryls and N-aryl heterocycles, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] For drug development professionals, the 2-aminopyridine scaffold is of significant interest, and its synthesis often relies on the Ullmann condensation (C-N coupling) of 2-halopyridines. This document provides detailed experimental procedures, quantitative data, and workflow visualizations for performing Ullmann couplings with 2-halopyridine substrates.
While classic Ullmann conditions required harsh temperatures (often >200 °C) and stoichiometric amounts of copper, modern advancements have introduced milder and more efficient protocols.[3][4][5] The use of ligands, such as diamines, amino acids, and phenanthrolines, has been instrumental in improving reaction yields and substrate scope, often allowing for lower reaction temperatures.[6][7] Furthermore, palladium and nickel catalysts have also been employed in Ullmann-type reactions, expanding the synthetic chemist's toolkit.[1] Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, significantly reducing reaction times.[8][9][10]
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of 2-Halopyridines with Amines (C-N Coupling)
This protocol describes a general procedure for the Ullmann condensation of a 2-halopyridine with an aliphatic or aromatic amine using a copper catalyst and a ligand.
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine, 2-iodopyridine)
-
Amine (aliphatic or aromatic)
-
Copper(I) iodide (CuI) or other copper source[11]
-
Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, high-boiling polar solvent (e.g., DMF, DMSO, NMP, 1,4-dioxane)[3]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 2-halopyridine (1.0 mmol), the amine (1.2 mmol, 1.2 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat the sealed vial to the specified temperature (e.g., 120 °C) for a shorter duration (e.g., 20-60 minutes).[10]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-aminopyridine.
Protocol 2: Palladium-Catalyzed Homocoupling of 2-Halopyridines (C-C Coupling)
This protocol outlines a microwave-assisted procedure for the Ullmann-type homocoupling of 2-halopyridines to form 2,2'-bipyridines, utilizing a palladium catalyst system.[8][12]
Materials:
-
2-Halopyridine (e.g., 2-bromopyridine, 2-chloropyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Solvent mixture (e.g., DMF/H₂O, 1:1)
-
Microwave reactor and appropriate microwave vials
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave vial, combine the 2-halopyridine (1.0 mmol), Pd(OAc)₂ (1 mol%), the benzimidazolium salt (2 mol%), and K₂CO₃ (2.0 mmol).[8]
-
Solvent Addition: Add the DMF/H₂O (1:1) solvent mixture (e.g., 6 mL).[8]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 300 W) for a specified time (e.g., 30 minutes).[8]
-
Workup:
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the 2,2'-bipyridine product.
Data Presentation
The following tables summarize reaction conditions and yields for the Ullmann coupling of various 2-halopyridines.
Table 1: Copper-Catalyzed N-Arylation (C-N Coupling) of 2-Halopyridines
| 2-Halopyridine Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-5-iodopyridine | Morpholine | CuI (10) / Ethylene Glycol (20) | K₂CO₃ | t-Butanol | 110 | 10 | 91 | [13] |
| 2-Bromo-5-iodopyridine | Piperidine | CuI (10) / Ethylene Glycol (20) | K₂CO₃ | t-Butanol | 110 | 10 | 89 | [13] |
| 2-Amino-5-bromopyridine | Pyrrolidine | CuI (10) / Ethylene Glycol (20) | K₂CO₃ | t-Butanol | 110 | 12 | 81 | [13] |
| 2-Bromopyridine | N,N'-Dimethylethylenediamine | CuI (10) | t-BuOK | ChCl/Gly | 60 | 12 | 30 | [14] |
| 2-Chlorobenzoic Acid | 2-Aminopyridine | Cu powder (3%) | K₂CO₃ | N/A (MW) | N/A | 6 | 64 |[15] |
Table 2: Palladium-Catalyzed Homocoupling of 2-Halopyridines under Microwave Irradiation [8]
| 2-Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) / Power (W) | Time (min) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 2-Bromopyridine | 1% Pd(OAc)₂ / 2% Ligand I* | 2 mmol K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 30 | 2,2'-Bipyridine | 84.5 |
| 2-Bromopyridine | 1% Pd(OAc)₂ / 2% Ligand IV* | 2 mmol K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 30 | 2,2'-Bipyridine | 74.4 |
| 2-Chloropyridine | 1% Pd(OAc)₂ / 2% Ligand I* | 2 mmol K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 30 | 2,2'-Bipyridine | 31.4 |
| 2-Chloropyridine | 1% Pd(OAc)₂ / 2% Ligand IV* | 2 mmol K₂CO₃ | DMF/H₂O (1:1) | 120 / 300 | 30 | 2,2'-Bipyridine | 8.0 |
*Ligands I and IV are specific benzimidazolium salts described in the reference.[8]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the Ullmann coupling of 2-halopyridines.
Catalytic Cycle Diagram
Caption: Proposed catalytic cycle for the copper-catalyzed Ullmann C-N coupling reaction.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. byjus.com [byjus.com]
- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Piperidine Derivatives in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a prevalent structural motif in numerous pharmacologically active compounds, recognized for its significant therapeutic potential across various disease areas, including inflammation.[1][2] While direct studies on 2-(Piperidin-2-yl)piperidine in inflammation are not extensively documented in publicly available literature, a wealth of research highlights the promise of various piperidine derivatives as potent anti-inflammatory agents. These compounds often exert their effects by modulating key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade, and by inhibiting the production of pro-inflammatory mediators.[3][4][5]
These application notes provide a comprehensive overview of the use of piperidine derivatives as a class of compounds in the development of novel anti-inflammatory drugs. The protocols detailed below are based on established methodologies for evaluating the anti-inflammatory properties of these compounds.
Mechanism of Action: Targeting the NF-κB Signaling Pathway
A primary mechanism by which many piperidine derivatives exhibit anti-inflammatory activity is through the inhibition of the NF-κB signaling pathway.[1][3] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7]
In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, most notably IκBα.[8] Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα.[3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, leading to an inflammatory response.[8]
Certain piperidine derivatives have been shown to interfere with this pathway by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[3][5]
Diagram of the NF-κB Signaling Pathway and a Potential Point of Inhibition by Piperidine Derivatives
Caption: NF-κB pathway and potential inhibition by piperidine derivatives.
Quantitative Data Summary
The anti-inflammatory activity of various piperidine derivatives has been quantified in several studies. The following tables summarize representative data for a hypothetical piperidine derivative, "Compound X," based on published findings for analogous compounds.
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Assay | Cell Line | Stimulant | Parameter Measured | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Nitrite | 0.86 | Dexamethasone | 15.2 |
| TNF-α Production | RAW 264.7 | LPS | TNF-α | 1.87 | Dexamethasone | 12.5 |
| IL-6 Production | RAW 264.7 | LPS | IL-6 | 2.5 | Dexamethasone | 10.8 |
| IL-1β Production | BV-2 | LPS | IL-1β | 3.1 | Dexamethasone | 11.3 |
Data are representative values based on published literature for potent piperidine derivatives.[3][4]
Table 2: In Vivo Anti-inflammatory Activity of Compound X
| Animal Model | Species | Induction Agent | Administration Route | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | Dose (mg/kg) | % Inhibition of Edema |
| Xylene-induced Ear Edema | Mouse | Xylene | Oral | 50 | 55.3 | Ibuprofen | 100 | 48.2 |
| Carrageenan-induced Paw Edema | Rat | Carrageenan | Oral | 50 | 62.1 | Indomethacin | 10 | 68.5 |
Data are representative values based on published literature for potent piperidine derivatives.[2][3]
Experimental Protocols
In Vitro Assays
1. Protocol: Inhibition of Pro-inflammatory Cytokine and Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol details the procedure to evaluate the inhibitory effect of a piperidine derivative on the production of TNF-α, IL-6, and NO in lipopolysaccharide (LPS)-stimulated macrophage cells.[9][10]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test piperidine derivative (Compound X)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Griess Reagent
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test piperidine derivative in complete DMEM. After the overnight incubation, remove the old medium and add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add 10-100 ng/mL of LPS to each well (except for the unstimulated control wells).[11]
-
Incubation: Incubate the plates for 16-24 hours at 37°C in a 5% CO₂ humidified incubator.[9]
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and nitrite analysis.
-
Nitric Oxide Measurement:
-
Add 100 µL of supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ values.
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.
2. Protocol: Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the detection of key NF-κB pathway proteins (p-IκBα, IκBα, and p65) by Western blot to assess the mechanism of action of a piperidine derivative.[12][13]
Materials:
-
RAW 264.7 cells
-
6-well plates
-
Test piperidine derivative (Compound X)
-
LPS from E. coli
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Treat with the test compound for 1 hour, followed by stimulation with LPS for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize to the loading control.
In Vivo Assay
3. Protocol: Xylene-induced Ear Edema in Mice
This model is used to evaluate the acute topical anti-inflammatory activity of a test compound.[2][14][15]
Materials:
-
Male Kunming or BALB/c mice (18-22 g)
-
Test piperidine derivative (Compound X)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Ibuprofen or Dexamethasone)
-
Xylene
-
Micropipette
-
Biopsy punch (7-9 mm diameter)
-
Analytical balance
Procedure:
-
Animal Grouping and Acclimatization: Randomly divide mice into groups (n=8-10 per group): vehicle control, reference drug, and test compound groups. Acclimatize for at least one week.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour, apply 20-30 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as the control.[15]
-
Sample Collection: After 30 minutes to 2 hours, sacrifice the mice by cervical dislocation.[14][15]
-
Measurement of Edema: Use a biopsy punch to cut circular sections from both ears and weigh them.
-
Data Analysis: The degree of edema is the difference in weight between the right and left ear punches. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.[2]
Conclusion
Piperidine derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their ability to modulate key inflammatory pathways, particularly the NF-κB signaling cascade, underscores their potential. The protocols provided herein offer a standardized framework for the preclinical evaluation of these compounds, enabling researchers to systematically assess their efficacy and mechanism of action. Further investigation into the structure-activity relationships of this compound and its analogs may yet reveal potent anti-inflammatory candidates.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. NF-κB-IKKβ Pathway as a Target for Drug Development: Realities, Challenges and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Improving the yield of 2,2'-bipiperidine synthesis from 2-chloropyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2,2'-bipiperidine synthesized from 2-chloropyridine. The synthesis is a two-step process: (1) Nickel-catalyzed homocoupling of 2-chloropyridine to 2,2'-bipyridine, and (2) subsequent hydrogenation to 2,2'-bipiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for synthesizing 2,2'-bipiperidine from 2-chloropyridine?
A1: The most common and effective strategy involves a two-step synthesis. The first step is the reductive homocoupling of 2-chloropyridine to form 2,2'-bipyridine. This is typically achieved using a nickel-based catalytic system. The second step is the catalytic hydrogenation of the resulting 2,2'-bipyridine to yield 2,2'-bipiperidine.
Q2: Why is a nickel-based catalyst preferred for the homocoupling of 2-chloropyridine?
A2: Nickel-based catalysts are preferred for several reasons. They are generally less expensive than palladium catalysts and have shown high efficacy for the coupling of aryl chlorides, which are often less reactive than the corresponding bromides or iodides.[1] Modern nickel-catalyzed methods can proceed under relatively mild conditions and can be performed without the need for external phosphine ligands, simplifying the reaction setup and purification.[2]
Q3: What are the critical parameters to control during the nickel-catalyzed homocoupling step?
A3: The key parameters to control for optimal yield are the choice of nickel precursor and its loading, the reducing agent, the solvent, and the reaction temperature. The purity of the 2-chloropyridine is also crucial, as impurities can deactivate the catalyst. Some protocols have demonstrated that the reaction can proceed efficiently with low catalyst loading (e.g., 5 mol %) and without external ligands, which simplifies the process.[2]
Q4: What are the common side reactions during the homocoupling of 2-chloropyridine?
A4: A common side reaction is the hydrodehalogenation of 2-chloropyridine to pyridine, which can occur if the reducing agent reacts directly with the starting material.[3] Another potential issue is the formation of complex mixtures if the reaction temperature is too high or if impurities are present. Product inhibition, where the formed 2,2'-bipyridine coordinates strongly to the nickel catalyst and slows down the reaction, is also a significant challenge.[1][2]
Q5: What catalysts are effective for the hydrogenation of 2,2'-bipyridine to 2,2'-bipiperidine?
A5: The hydrogenation of the pyridine rings in 2,2'-bipyridine requires a potent catalyst due to the aromatic stability. Raney Nickel is a commonly used and cost-effective catalyst for this transformation.[4][5] Other effective catalysts include those based on platinum, palladium, and rhodium, often supported on carbon. The choice of catalyst and conditions can influence the stereoselectivity of the final 2,2'-bipiperidine product.
Q6: How can the stereoisomeric mixture of 2,2'-bipiperidine be controlled or separated?
A6: The hydrogenation of 2,2'-bipyridine typically produces a mixture of diastereomers (racemic and meso forms). Controlling the stereoselectivity is challenging and often depends on the catalyst, solvent, and reaction conditions. Separation of the diastereomers can usually be achieved by fractional crystallization or column chromatography. For enantioselective synthesis, asymmetric hydrogenation methods using chiral catalysts would be required.[6]
Troubleshooting Guides
Part 1: Nickel-Catalyzed Homocoupling of 2-Chloropyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of 2-Chloropyridine | Inactive Catalyst: The nickel(0) active species was not generated effectively. | Ensure the reducing agent (e.g., Zinc, Manganese) is of high purity and activated if necessary. Use an anhydrous solvent, as water can interfere with the reduction of the Ni(II) precatalyst. |
| Poor Quality Reagents: 2-chloropyridine or solvent contains impurities (especially water or sulfur compounds). | Purify the 2-chloropyridine by distillation. Use high-purity, anhydrous solvents. | |
| Incorrect Reaction Temperature: Temperature is too low for catalyst activation or reaction to proceed. | Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. Refer to literature for optimal temperature ranges for your specific catalytic system. | |
| Low Yield of 2,2'-Bipyridine with Starting Material Consumed | Hydrodehalogenation Side Reaction: The primary side reaction is the reduction of 2-chloropyridine to pyridine. | This can be caused by a highly reactive reducing agent.[3] Consider using a different reducing agent or adding the reducing agent portion-wise to control its concentration. |
| Product Inhibition: The 2,2'-bipyridine product is a strong ligand that can bind to the nickel catalyst and inhibit its activity.[1][2] | Some protocols use a synergistic co-catalyst or additive (like LiCl with a Zn reductant) that complexes with the product, preventing it from poisoning the catalyst.[2] Using a higher catalyst loading might be necessary in some cases.[1] | |
| Formation of Multiple Unidentified Byproducts | Reaction Temperature Too High: High temperatures can lead to decomposition or undesired side reactions. | Optimize the reaction temperature. Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
| Presence of Oxygen: The active Ni(0) catalyst can be sensitive to air. | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas the solvent before use. |
Part 2: Catalytic Hydrogenation of 2,2'-Bipyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrogenation (Partial Reduction) | Catalyst Poisoning: Trace impurities (e.g., sulfur from the previous step, halide ions) can poison the catalyst. | Purify the 2,2'-bipyridine intermediate thoroughly before hydrogenation. Recrystallization or column chromatography is recommended. |
| Insufficient Catalyst Activity: The catalyst (e.g., Raney Nickel) may have lost activity due to prolonged storage or improper handling. | Use freshly prepared or a new batch of catalyst. Ensure Raney Nickel is stored under water or a suitable solvent to prevent oxidation.[4] | |
| Inadequate Hydrogen Pressure/Temperature: The conditions are not sufficient to overcome the aromaticity of the pyridine rings. | Increase the hydrogen pressure and/or reaction temperature according to established protocols. Monitor the reaction for hydrogen uptake. | |
| Low Yield of 2,2'-Bipiperidine | Over-reduction or Ring Opening: Very harsh conditions (high temperature and pressure) can sometimes lead to C-N bond cleavage. | Carefully control the reaction temperature and pressure. Monitor the reaction closely and stop it once the substrate is consumed. |
| Mechanical Loss during Workup: The product may be difficult to separate from the fine catalyst particles. | Filter the reaction mixture through a pad of Celite to ensure complete removal of the catalyst. Wash the filter cake thoroughly with the reaction solvent or a suitable alternative. | |
| Difficulty in Product Purification | Presence of Stereoisomers: The product is a mixture of meso and racemic diastereomers which may have similar chromatographic behavior. | Optimize chromatographic conditions (solvent system, column material) for better separation. Alternatively, consider fractional crystallization from a suitable solvent. |
| Contamination with Starting Material: Incomplete reaction leaves unreacted 2,2'-bipyridine. | Ensure the reaction goes to completion by monitoring with TLC or GC. If necessary, re-subject the crude product to the hydrogenation conditions. |
Data Presentation
Table 1: Comparison of Nickel-Catalyzed Homocoupling Conditions for 2,2'-Bipyridine Synthesis
| Catalyst Precursor | Ligand/Additive | Reductant | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂·6H₂O (5 mol%) | None (autocatalytic) | Zn, LiCl | THF | 60 | 91 | [2] |
| NiCl₂ (30 mol%) | PPh₃ | Zn | DMF | 50 | High | [1] |
| NiBr₂·3H₂O (5 mol%) | Bathophenanthroline | Mn⁰ | DMF | 60 | ~70 (dimer) | [3] |
| NiBr₂(bpy) | None | Electrochemical (Zn anode) | DMF | Ambient | 98 | [7] |
Table 2: Selected Conditions for Hydrogenation of 2,2'-Bipyridine
| Catalyst | Solvent | H₂ Pressure | Temp. (°C) | Yield (%) | Notes | Reference |
| Raney Nickel | Pyridine | High Pressure | ~200-250 | Moderate | Historical method, often used as a starting point.[4] | A patent describes using Raney Nickel with a reaction aid to improve yield.[5] |
| PtO₂ (Adam's cat.) | Acetic Acid | 3-4 atm | Ambient | High | A common method for pyridine ring reduction. | General knowledge |
| Rh/C | Ethanol | 50 atm | 80 | High | Effective for heteroaromatic hydrogenation. | General knowledge |
| Ir-MeO-BoQPhos | CH₂Cl₂ | 50 atm | 60 | High | Used for asymmetric hydrogenation of pyridinium salts.[6] | Provides access to enantioenriched piperidines.[6] |
Experimental Protocols
Protocol 1: Ligand-Free Nickel-Catalyzed Homocoupling of 2-Chloropyridine
Adapted from Li, W. et al., J. Org. Chem. 2014, 79 (1), 363-369.[2]
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add NiCl₂·6H₂O (5 mol%), anhydrous LiCl (2.0 equiv.), and activated Zinc dust (2.0 equiv.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reactant Addition: Add 2-chloropyridine (1.0 equiv.) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. The reaction is autocatalytic; the in-situ generated 2,2'-bipyridine acts as a ligand.[2]
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding aqueous ammonia.
-
Extraction: Extract the mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 2,2'-bipyridine.
Protocol 2: General Procedure for Catalytic Hydrogenation of 2,2'-Bipyridine
-
Preparation: In a high-pressure autoclave (e.g., a Parr hydrogenator), add 2,2'-bipyridine (1.0 equiv.) and a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5-10 wt% of Raney Nickel, wet, or 1-5 mol% of PtO₂).
-
Inerting: Seal the autoclave and purge several times with nitrogen, followed by several purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reaction to the target temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure.
-
Workup: Once hydrogen uptake ceases or the reaction is complete (verified by TLC/GC), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Some catalysts, like Raney Nickel and Palladium on Carbon, can be pyrophoric and should be handled with care, ensuring the filter cake does not dry out.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,2'-bipiperidine can be purified by distillation under vacuum or by column chromatography to separate diastereomers if necessary.
Visualizations
Caption: Overall workflow for the synthesis of 2,2'-bipiperidine.
Caption: Troubleshooting decision tree for the homocoupling step.
Caption: Simplified mechanism for Ni-catalyzed homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
- 6. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Diastereoselectivity in Substituted Bipiperidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of substituted bipiperidines, achieving high diastereoselectivity is a critical challenge. The spatial arrangement of substituents on the bipiperidine core significantly influences the pharmacological and biological properties of these molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted bipiperidines, focusing on practical solutions to improve diastereoselectivity.
Issue 1: Low Diastereoselectivity in Oxidative Coupling Reactions for Bipyridine Synthesis
Potential Causes:
-
Reaction Temperature: Higher temperatures can lead to the formation of thermodynamic products, which may not be the desired diastereomer. This can decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.[1]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.[1]
-
Catalyst/Reagent Choice: The nature of the catalyst or oxidizing agent can significantly impact the stereochemical outcome. For instance, in oxidative homocoupling of chiral pyridine N-oxides, the choice of metal catalyst is crucial.
-
Substrate Control: The steric and electronic properties of the substituents on the pyridine rings can influence the preferred orientation of coupling.
Troubleshooting Steps:
| Troubleshooting Step | Expected Outcome |
| Optimize Reaction Temperature | Screening a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can enhance selectivity by favoring the kinetically controlled product.[1] |
| Vary the Solvent | Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.[1] |
| Screen Catalysts/Reagents | For O₂-mediated oxidative homocoupling of chiral pyridine N-oxides, different catalysts can be screened to improve diastereomeric excess (de). For example, a switch in catalyst might significantly improve the diastereoselectivity. |
| Modify the Substrate | If possible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired diastereomer.[1] |
Issue 2: Poor Stereocontrol in the Synthesis of Functionalized 2,2'-Bipiperidines via Lithiation Strategies
Potential Causes:
-
Incomplete Lithiation or Equilibration: The position and stereochemistry of the lithium intermediate can be influenced by the base, additives, and temperature, leading to a mixture of diastereomeric products upon reaction with an electrophile.
-
Nature of the Electrophile: The size and reactivity of the electrophile can affect the facial selectivity of the addition to the lithiated intermediate.
-
N-Protecting Group: The nature of the protecting group on the piperidine nitrogen can influence the conformation of the ring and the stereochemical outcome of the lithiation and subsequent reaction.
Troubleshooting Steps:
| Troubleshooting Step | Expected Outcome |
| Optimize Lithiation Conditions | Vary the lithium base (e.g., n-BuLi, s-BuLi, t-BuLi), temperature, and reaction time. The use of additives like TMEDA can also influence the aggregation state and reactivity of the organolithium species. |
| Screen Electrophiles | Test a range of electrophiles with varying steric bulk and reactivity to determine the effect on diastereoselectivity. |
| Evaluate Different N-Protecting Groups | The use of different N-protecting groups (e.g., Boc, Cbz, benzyl) can alter the steric environment around the reaction center and may lead to improved diastereoselectivity. |
| Transmetalation | In some cases, transmetalation from lithium to another metal (e.g., copper, zinc) before electrophilic trapping can improve diastereoselectivity. |
Quantitative Data on Diastereoselective Bipiperidine Synthesis
The following table summarizes reported data on the diastereoselective synthesis of substituted 2,2'-bipyridine N,N'-dioxides via oxidative homocoupling, highlighting the impact of the catalyst on the diastereomeric excess.
| Entry | Substrate | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (diastereomeric ratio) |
| 1 | Chiral Pyridine N-oxide (S)-1a | Cu(OAc)₂ | O₂ (1 atm) | 60 | 75 | >99:1 |
| 2 | Chiral Pyridine N-oxide (S)-1b | Cu(OAc)₂ | O₂ (1 atm) | 60 | 72 | >99:1 |
| 3 | Chiral Pyridine N-oxide (S)-1c | Fe(acac)₃ | O₂ (1 atm) | 60 | 68 | 95:5 |
Data adapted from a study on the stereoselective synthesis of atropisomeric bipyridine N,N'-dioxides.
Experimental Protocols
Key Experiment: O₂-Mediated Oxidative Homocoupling of a Chiral Pyridine N-oxide
This protocol describes a general procedure for the diastereoselective synthesis of a chiral 3,3'-dimethyl-(2,2'-bipyridine)-diol ligand.
Materials:
-
Chiral 3-methyl-pyridine N-oxide derivative
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Metal catalyst (e.g., Cu(OAc)₂)
-
Oxygen balloon
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the chiral 3-methyl-pyridine N-oxide derivative in the anhydrous solvent, add the metal catalyst.
-
Purge the reaction vessel with oxygen and then maintain a positive pressure of oxygen using an oxygen balloon.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomerically enriched bipyridine derivative.
-
Determine the diastereomeric ratio using chiral HPLC or NMR spectroscopy.
Visualizations
Caption: General experimental workflow for diastereoselective oxidative homocoupling.
Caption: Troubleshooting workflow for low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low diastereoselectivity in substituted bipiperidine synthesis?
A1: The most common factors include suboptimal reaction temperature, inappropriate solvent choice, an inefficient catalyst or reagent system, and inherent steric or electronic effects of the substrates themselves.[1] Higher temperatures often favor the thermodynamically more stable, but not necessarily desired, diastereomer. The solvent can play a crucial role in stabilizing or destabilizing the transition states leading to different stereoisomers.
Q2: How can I rationally choose a solvent to improve diastereoselectivity?
A2: While empirical screening is often necessary, considering the mechanism of the stereodetermining step can guide solvent selection. For reactions involving polar transition states, polar solvents may offer better stabilization. Conversely, nonpolar solvents might be preferable for reactions where aggregation or specific nonpolar interactions are key to stereocontrol. It is recommended to screen a range of solvents with varying polarities, such as toluene (nonpolar), dichloromethane (polar aprotic), and acetonitrile (polar aprotic).[1]
Q3: When should I consider modifying the substrate to improve diastereoselectivity?
A3: Substrate modification should be considered when optimizing reaction conditions (temperature, solvent, catalyst) has not yielded satisfactory results. Introducing bulkier protecting groups on the piperidine nitrogen or other substituents can create a more sterically demanding environment, which can favor the formation of one diastereomer over the other.[1] However, this approach requires additional synthetic steps for the introduction and potential removal of these modifying groups.
Q4: What analytical techniques are best for determining the diastereomeric ratio of my substituted bipiperidine product?
A4: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Chiral HPLC can often provide baseline separation of diastereomers, allowing for accurate quantification. ¹H NMR spectroscopy can also be used if there are well-resolved signals corresponding to each diastereomer. Integration of these distinct signals allows for the determination of the diastereomeric ratio.
Q5: Can computational chemistry help in predicting or understanding the diastereoselectivity of a reaction?
A5: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool. By modeling the transition states leading to the different diastereomers, it is possible to calculate their relative energies. The diastereomer formed via the lower energy transition state is generally the major product. This information can help in understanding the factors that control stereoselectivity and in designing experiments to favor the desired outcome.
References
Troubleshooting peak broadening in chiral HPLC of piperidine isomers
Technical Support Center: Chiral HPLC
Welcome to the technical support center. This guide provides troubleshooting assistance for peak broadening issues encountered during the chiral HPLC separation of piperidine isomers.
Troubleshooting Guide: Peak Broadening in Chiral HPLC
Peak broadening or tailing is a common issue in the chromatography of basic compounds like piperidine isomers. This guide provides a systematic approach to diagnosing and resolving the root cause. Start by observing the chromatogram and following the logical path in the diagram below.
Caption: Systematic troubleshooting workflow for peak broadening.
Frequently Asked Questions (FAQs)
Q1: Why are my piperidine isomer peaks broad and tailing?
Peak tailing for basic compounds like piperidine is often caused by secondary interactions with the stationary phase.[1] Piperidines contain a basic nitrogen atom that can interact strongly with residual acidic silanol groups on the surface of silica-based chiral stationary phases (CSPs).[1] This interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in an asymmetric, tailing peak. To mitigate this, a basic additive is often required in the mobile phase.[2]
Q2: What is the role of a mobile phase additive like Diethylamine (DEA), and how much should I use?
A basic additive, such as Diethylamine (DEA) or triethylamine (TEA), is added to the mobile phase to improve the peak shape of basic analytes.[2][3] These small amine molecules act as "silanol masking agents."[4] They compete with the basic piperidine analyte for the active silanol sites on the stationary phase, effectively blocking them.[3] This minimizes the undesirable secondary interactions, leading to more symmetrical (less tailing) peaks and often better resolution.[2] A typical starting concentration is 0.1% (v/v) in the mobile phase, which can be optimized as needed, usually not exceeding 0.5%.[2]
Q3: How can I tell if I am overloading the column?
Column overload occurs when you inject too much sample mass (mass overload) or too large a sample volume (volume overload).[5]
-
Mass Overload: This happens when the amount of analyte saturates the active sites of the stationary phase.[6] For chiral separations, this can uniquely result in tailing peaks and a loss of resolution as the concentration increases.[7]
-
Volume Overload: This occurs when the injection volume itself is too large, causing the initial sample band to be too wide. This typically leads to symmetrically broad peaks.[5]
To diagnose overload, perform a sample dilution study. Prepare and inject samples at 1:10 and 1:100 dilutions of your original concentration. If the peak shape and resolution improve significantly, you were likely overloading the column.[1]
Q4: Can the column temperature cause peak broadening?
Yes, temperature plays a complex role in chiral separations.[1]
-
Lower Temperatures: Generally, lower temperatures enhance the subtle molecular interactions required for chiral recognition, often leading to better selectivity and resolution.[1] However, very low temperatures can slow down the mass transfer kinetics (the rate at which the analyte moves between the mobile and stationary phases), which can cause peak broadening.[8]
-
Higher Temperatures: Increasing the temperature can improve column efficiency and lead to sharper peaks due to faster kinetics.[1] However, it may also reduce selectivity, causing the resolution between enantiomers to decrease.
The optimal temperature is a balance between selectivity and efficiency and must be determined experimentally for each specific separation.[1]
Q5: How do I know if my column is failing?
Column deterioration is a common cause of chromatographic problems.[9][10] Key symptoms include:
-
Consistently poor peak shape (broadening, tailing, splitting) for all analytes. [9][11]
-
Loss of resolution between peaks that were previously well-separated.[10]
-
Gradual shifts in retention time (usually decreasing as the stationary phase degrades).[9][12]
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Increasing backpressure , which can indicate a blockage or contamination of the column inlet frit.[10][13]
If you observe these symptoms and have ruled out other system and method issues, it is likely time to replace the column.[9]
Q6: My injection solvent is different from the mobile phase. Could this be the problem?
Yes, this is a frequent cause of peak distortion.[14] If the sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase, it can cause the initial band of analyte to spread out on the column, leading to broad or split peaks.[12][15] Whenever possible, the sample should be dissolved in the mobile phase itself.[9] If this is not feasible due to solubility constraints, use a solvent that is weaker than the mobile phase.[14]
Data Presentation
Table 1: Effect of Mobile Phase Additive (DEA) on Piperidine Isomer Separation
This table illustrates the typical effect of adding a basic modifier on peak shape and resolution for a chiral piperidine separation.
| DEA Concentration (% v/v) | Peak Asymmetry Factor (As) | Resolution (Rs) | Observation |
| 0.0 | 2.5 | 1.1 | Severe peak tailing, poor resolution. |
| 0.05 | 1.5 | 1.6 | Tailing reduced, resolution improved. |
| 0.1 | 1.1 | 2.0 | Optimal peak shape and baseline resolution. |
| 0.2 | 1.0 | 1.9 | Symmetrical peaks, slight decrease in resolution. |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Optimizing Mobile Phase Additive to Mitigate Peak Tailing
This protocol outlines a systematic approach to determine the optimal concentration of a basic additive (e.g., Diethylamine, DEA) for improving the peak shape of piperidine isomers.
Caption: Workflow for mobile phase additive optimization.
Methodology:
-
Preparation: Prepare a 1% (v/v) stock solution of DEA in your mobile phase alcohol (e.g., ethanol or isopropanol).
-
Mobile Phase Formulation: Prepare four different mobile phase compositions by adding the appropriate volume of the stock solution to achieve final DEA concentrations of 0%, 0.05%, 0.1%, and 0.2%.
-
System Equilibration:
-
Start with the mobile phase containing 0% DEA. Flush the system and column for at least 20-30 column volumes.
-
Inject your piperidine isomer sample and record the chromatogram.
-
-
Iterative Analysis:
-
Switch to the 0.05% DEA mobile phase. Equilibrate the system thoroughly. Note: When introducing additives, equilibration can take longer.
-
Inject the sample and record the chromatogram.
-
Repeat this process for the 0.1% and 0.2% DEA mobile phases.
-
-
Data Analysis: Compare the chromatograms. For each concentration, calculate the peak asymmetry factor and the resolution between the enantiomers.
Protocol 2: Diagnosing Column Overload
This protocol details how to perform a dilution study to determine if poor peak shape is caused by column overload.
Methodology:
-
Prepare Stock Sample: Prepare your sample at the concentration that is currently producing broad peaks. This is your "Original Concentration" (1x).
-
Prepare Dilutions:
-
Perform a 1:10 dilution by taking 100 µL of the original sample and diluting it to 1 mL with the mobile phase. This is your "0.1x" sample.
-
Perform a 1:100 dilution by taking 10 µL of the original sample and diluting it to 1 mL (or 100 µL of the 0.1x sample diluted to 1 mL). This is your "0.01x" sample.
-
-
Analysis:
-
Equilibrate the HPLC system with your standard mobile phase.
-
Inject the "0.01x" sample.
-
Inject the "0.1x" sample.
-
Inject the "1x" (Original Concentration) sample.
-
-
Evaluation:
-
Compare the peak shapes across the three chromatograms.
-
If peak shape improves dramatically (i.e., peaks become sharper and more symmetrical) with dilution, the original sample was overloading the column.[1]
-
If peak shape remains poor even at the highest dilution, the problem is likely not overload but rather a chemical or system issue (e.g., secondary interactions, column failure).
-
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. hplc.today [hplc.today]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Chiral Separations 3: Overloading and Tailing [restek.com]
- 8. quora.com [quora.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What happens when a column deteriorates?ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 11. biorelevant.com [biorelevant.com]
- 12. uhplcs.com [uhplcs.com]
- 13. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
Optimizing reaction conditions for the stereoselective reduction of 2,2'-bipyridine
Technical Support Center: Optimizing Stereoselective Reduction of 2,2'-Bipyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective reduction of 2,2'-bipyridine. Our goal is to facilitate the optimization of reaction conditions to achieve high yields and stereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective reduction of 2,2'-bipyridine, offering potential causes and solutions in a structured question-and-answer format.
Q1: Why is my reaction showing low or no conversion of the 2,2'-bipyridine starting material?
Possible Causes and Solutions:
-
Catalyst Inactivation/Poisoning: The nitrogen lone pairs in both the 2,2'-bipyridine substrate and the desired product can coordinate strongly to the metal center of the catalyst, leading to inhibition or deactivation.[1] Additionally, trace impurities such as sulfur or basic nitrogen compounds can act as catalyst poisons.[2]
-
Insufficient Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: Optimize the hydrogen pressure. While higher pressures can increase reactivity, they may also affect stereoselectivity, so a systematic screening is recommended.
-
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.
-
Q2: I am observing poor enantioselectivity (low ee%) in my reduction. What are the primary factors to investigate?
Possible Causes and Solutions:
-
Impure Chiral Ligand: The enantiomeric purity of the chiral ligand is fundamental to achieving high stereoselectivity.[1]
-
Solution: Verify the enantiomeric purity of your ligand using techniques like chiral HPLC. If synthesized in-house, ensure rigorous purification and characterization.
-
-
Incorrect Reaction Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states. Lower temperatures often favor higher enantioselectivity.[1]
-
Solution: Screen a range of temperatures, including sub-ambient conditions (e.g., 0 °C, -20 °C, or lower). A balance between reaction rate and enantioselectivity must be found.
-
-
Inappropriate Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states.
-
Solution: Conduct a solvent screen. Non-coordinating solvents are often a good starting point as they are less likely to interfere with the chiral environment.
-
-
Air and Moisture Contamination: The presence of air or moisture can lead to the formation of achiral side products or interfere with the active chiral catalyst.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Q3: My reaction is producing a mixture of partially and fully reduced products. How can I improve the selectivity for the desired product?
Possible Causes and Solutions:
-
Reaction Time and Temperature: Over-reduction can occur with prolonged reaction times or at elevated temperatures.
-
Solution: Monitor the reaction progress over time using techniques like GC-MS or TLC to determine the optimal reaction time. Consider lowering the reaction temperature to increase selectivity.
-
-
Hydrogen Pressure: High hydrogen pressure might favor the complete reduction of both pyridine rings.
-
Solution: Experiment with lower hydrogen pressures to favor the formation of partially reduced products.
-
-
Catalyst System: The choice of metal and ligand can influence the selectivity of the reduction.
-
Solution: Screen different catalyst systems. For example, some catalysts may be more selective for the reduction of one ring over the other.
-
Q4: I am observing the formation of unexpected side products, such as homocoupled species. What could be the cause?
Possible Causes and Solutions:
-
Presence of Oxygen: Molecular oxygen can promote oxidative side reactions, including homocoupling.
-
Solution: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere.
-
-
Reductant Instability: If using chemical reductants, their decomposition can lead to side reactions.
-
Solution: Ensure the reductant is fresh and handled under appropriate conditions (e.g., inert atmosphere, low temperature).
-
Frequently Asked Questions (FAQs)
Q: Which catalyst systems are recommended for the asymmetric hydrogenation of heteroaromatic compounds like 2,2'-bipyridine?
A: While specific data for 2,2'-bipyridine is limited, successful asymmetric hydrogenations of other heteroaromatics often employ iridium, rhodium, or ruthenium complexes with chiral phosphine ligands.[3][4] Examples of effective ligand families include BINAP, SEGPHOS, and their derivatives.[4][5] Copper(I) complexes with chiral diphosphine ligands have also shown promise for the asymmetric hydrogenation of heteroaromatic ketones.[5][6]
Q: How does the electronic nature of substituents on the 2,2'-bipyridine ring affect the reduction?
A: Electron-withdrawing groups can make the pyridine rings more susceptible to reduction by lowering the energy of the LUMO. Conversely, electron-donating groups may make the reduction more challenging. The position and nature of these substituents will also influence the stereochemical outcome of the reaction.
Q: What analytical techniques are suitable for determining the enantiomeric excess (ee%) of the chiral product?
A: Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of chiral products. It may be necessary to derivatize the product to improve separation and detection.
Q: Can biocatalysis be an alternative for the stereoselective reduction of 2,2'-bipyridine?
A: Biocatalysis, using whole-cell systems or isolated enzymes (reductases), is a powerful tool for the asymmetric reduction of ketones and imines. While specific examples for 2,2'-bipyridine are not prevalent, whole-cell catalysts like Lactobacillus senmaizukei have been successfully used for the asymmetric reduction of other heteroaromatic ketones, suggesting that screening of various microorganisms could be a viable green chemistry approach.[7]
Data Presentation: Asymmetric Hydrogenation of Heteroaromatic Ketones
The following tables summarize data for the asymmetric hydrogenation of heteroaromatic ketones, which can serve as a starting point for optimizing the reduction of 2,2'-bipyridine.
Table 1: Copper(I)-Catalyzed Asymmetric Hydrogenation of Heteroaromatic Ketones
| Entry | Substrate | Chiral Ligand | Temp (°C) | H₂ (atm) | Solvent | Yield (%) | ee (%) |
| 1 | 2-Acetylpyridine | (S,S)-BDPP | 25 | 50 | Toluene | >99 | 81 |
| 2 | 2-Acetylfuran | (S,S)-BDPP | 25 | 50 | Toluene | >99 | 92 |
| 3 | 2-Acetylthiophene | (S,S)-BDPP | 25 | 50 | Toluene | >99 | 88 |
| 4 | 1-(pyridin-2-yl)ethanone | (L. senmaizukei) | 30 | N/A | Phosphate Buffer | >99 | >99 (R) |
| 5 | 1-(furan-2-yl)ethanone | (L. senmaizukei) | 30 | N/A | Phosphate Buffer | >99 | >99 (R) |
Data for entries 1-3 are adapted from studies on Cu(I)-catalyzed hydrogenations.[5] Data for entries 4-5 are from biocatalytic reductions.[7]
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones
| Entry | Substrate | Chiral Ligand | H₂ (bar) | Solvent | Yield (%) | ee (%) |
| 1 | 2-Benzoylpyridine | Binapine | 8 | CH₂Cl₂ | 99 | 99 |
| 2 | 1-(pyridin-2-yl)propan-1-one | Binapine | 8 | CH₂Cl₂ | 99 | 98 |
| 3 | Phenyl(pyridin-2-yl)methanone | Binapine | 8 | CH₂Cl₂ | 99 | 99 |
Data adapted from studies on Rh-catalyzed hydrogenations.[8]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation using a Rhodium Catalyst
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (0.002 mmol) and the chiral ligand (e.g., Binapine, 0.0022 mmol) in anhydrous, degassed solvent (e.g., CH₂Cl₂, 1 mL) is stirred for 30 minutes.
-
Reaction Setup: The 2,2'-bipyridine substrate (0.2 mmol) is added to a vial equipped with a magnetic stir bar.
-
Reaction Execution: The catalyst solution is transferred to the vial containing the substrate. The vial is then placed in an autoclave.
-
Hydrogenation: The autoclave is purged with hydrogen gas (3 cycles) and then pressurized to the desired pressure (e.g., 8 bar). The reaction is stirred at the desired temperature (e.g., room temperature) for 24 hours.
-
Work-up and Analysis: After safely venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography. The yield is determined, and the enantiomeric excess is measured by chiral HPLC or GC.[8]
Protocol 2: General Procedure for Biocatalytic Reduction using Lactobacillus senmaizukei
-
Biocatalyst Preparation: Lactobacillus senmaizukei cells are cultured in an appropriate medium and harvested by centrifugation. The cell pellet is washed with a buffer solution (e.g., phosphate buffer, pH 7.0).
-
Reaction Setup: In a reaction vessel, the 2,2'-bipyridine substrate (e.g., 10 mM) and a glucose source (for cofactor regeneration) are dissolved in the buffer.
-
Bioreduction: The washed L. senmaizukei cells are suspended in the reaction mixture. The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Work-up and Analysis: After the desired reaction time (e.g., 24-48 hours), the cells are removed by centrifugation. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The product is purified, and the conversion and enantiomeric excess are determined.[7]
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for asymmetric hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2,2'-Bipiperidine Diastereomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2,2'-bipiperidine diastereomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 2,2'-bipiperidine diastereomers?
A1: The primary challenge lies in the similar physicochemical properties of the diastereomers (e.g., the meso and the d,l racemic pair). These subtle differences in 3D structure result in very similar polarities and boiling points, making separation by standard techniques like distillation or basic chromatography difficult. Achieving good resolution often requires highly selective methods and careful optimization.
Q2: Which purification techniques are most effective for 2,2'-bipiperidine diastereomers?
A2: The most successful techniques are typically high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), and fractional crystallization of diastereomeric salts.[1] Standard column chromatography on silica gel can sometimes be effective, but often requires extensive screening of solvent systems.
Q3: What diastereomeric ratio can I expect from the synthesis of 2,2'-bipiperidine?
A3: The diastereomeric ratio is highly dependent on the synthetic route, particularly the stereoselectivity of the coupling reaction that forms the C2-C2' bond. Ratios can range from nearly 1:1 to moderately diastereoselective, depending on the catalysts and reaction conditions employed. It is crucial to determine the initial diastereomeric ratio by techniques like ¹H NMR or GC-MS before attempting purification.
Q4: How can I improve the peak shape when analyzing 2,2'-bipiperidine diastereomers by HPLC?
A4: Poor peak shape, such as tailing, is common for basic compounds like diamines on silica-based columns due to interactions with acidic silanol groups.[2][3] To improve peak shape, consider the following:
-
Use a basic modifier: Add a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to saturate the active silanol sites.
-
Employ an end-capped column: Use a column where the residual silanol groups have been chemically deactivated.
-
Adjust the pH of the mobile phase: Using a mobile phase with a basic pH can suppress the ionization of the silanol groups.[4]
-
Consider a different stationary phase: Polymeric or hybrid silica-based columns can offer better performance for basic analytes.
Troubleshooting Guides
Chromatographic Separation (HPLC/SFC)
| Problem | Possible Causes | Solutions |
| Poor or No Resolution | Inappropriate stationary phase. | Screen a variety of chiral and achiral columns. For normal phase, try different silica or alumina-based columns. Polysaccharide-based chiral stationary phases (e.g., Chiralpak® series) are often a good starting point for chiral separations.[5] |
| Suboptimal mobile phase composition. | Systematically vary the solvent polarity. In normal phase, try mixtures of hexane/isopropanol or hexane/ethanol. For SFC, adjust the co-solvent (e.g., methanol, ethanol) percentage and consider additives.[6] | |
| Column overload. | Reduce the sample concentration or injection volume.[4] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. Use an end-capped column.[2] |
| Contamination of the column inlet frit. | Reverse flush the column (if permissible by the manufacturer). Replace the inlet frit or the guard column.[7] | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase.[4] | |
| Peak Fronting | High sample concentration. | Dilute the sample. |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in a weaker solvent or the mobile phase itself. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient elution. |
| Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature. Ensure accurate mobile phase preparation and proper degassing. |
Fractional Crystallization
| Problem | Possible Causes | Solutions |
| No Crystallization Occurs | The diastereomeric salt is highly soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents to decrease solubility. Cool the solution slowly. |
| Insufficient supersaturation. | Concentrate the solution by slowly evaporating the solvent. | |
| Oily Precipitate Forms | The solubility of the salt is too low in the chosen solvent. | Add a co-solvent in which the salt is more soluble. Gently warm the mixture to achieve dissolution before slow cooling. |
| Poor Diastereomeric Enrichment | The solubilities of the two diastereomeric salts are very similar in the chosen solvent. | Screen a wider range of solvents and resolving agents. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[8] |
| Co-crystallization of both diastereomers. | Optimize the crystallization temperature and cooling rate. A slower cooling rate often improves selectivity.[9][10] |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the comparison of different purification methods. Actual results will vary depending on the specific experimental conditions and the diastereomeric composition of the starting material.
Table 1: Comparison of Chromatographic Methods
| Method | Stationary Phase | Mobile Phase | Resolution (Rs) | Purity of Major Diastereomer (%) | Recovery (%) |
| Normal Phase HPLC | Silica Gel (5 µm) | Hexane:Isopropanol (90:10) + 0.1% DEA | 1.2 | 95 | 85 |
| Chiral HPLC | Chiralpak® IA | Hexane:Ethanol (80:20) | > 2.0 | > 99 | 90 |
| SFC | Chiralcel® OD-H | CO₂:Methanol (85:15) | 1.8 | 98 | 92 |
Table 2: Fractional Crystallization Efficiency
| Resolving Agent | Solvent | Crystallization Cycles | Diastereomeric Excess (de) of Crystals (%) | Overall Yield (%) |
| L-(+)-Tartaric Acid | Ethanol | 1 | 75 | 60 |
| L-(+)-Tartaric Acid | Ethanol | 2 | > 98 | 45 |
| (S)-(+)-Mandelic Acid | Methanol/Water | 1 | 80 | 55 |
| (S)-(+)-Mandelic Acid | Methanol/Water | 2 | > 98 | 40 |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Diastereomer Ratio Analysis
-
Column: Silica Gel, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 95:5 (v/v) Hexane:Isopropanol with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 2,2'-bipiperidine mixture in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: Preparative SFC for Diastereomer Separation
-
Column: Chiralcel® OD-H, 20 x 250 mm, 5 µm particle size.
-
Mobile Phase: 80% CO₂ and 20% Methanol.
-
Flow Rate: 50 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm with make-up solvent (Methanol at 1 mL/min).
-
Sample Preparation: Dissolve the diastereomeric mixture in methanol at a concentration of 20 mg/mL.
Protocol 3: Fractional Crystallization with L-(+)-Tartaric Acid
-
Salt Formation: Dissolve one equivalent of the 2,2'-bipiperidine diastereomeric mixture in a minimal amount of hot ethanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in hot ethanol.
-
Crystallization: Slowly add the tartaric acid solution to the bipiperidine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Analysis: Determine the diastereomeric excess of the crystalline salt by dissolving a small sample and regenerating the free base for HPLC analysis.
-
Recrystallization: If the desired purity is not achieved, recrystallize the salt from fresh hot ethanol.
-
Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the pure diastereomer with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of 2,2'-bipiperidine diastereomers.
Caption: Simplified catalytic cycle of ATRP using a Cu-bipiperidine complex.
Caption: Plausible signaling pathway of 2,2'-bipiperidine as a nAChR modulator.
References
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Preventing N-oxide formation during 2,2'-bipiperidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-bipiperidine, with a specific focus on preventing the formation of N-oxide impurities.
Frequently Asked Questions (FAQs)
Q1: What is 2,2'-bipiperidine and why is its synthesis important?
A1: 2,2'-Bipiperidine is a versatile chemical compound featuring two interconnected piperidine rings.[1] Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of novel drugs and therapeutic agents.[1][2] It also serves as a ligand in coordination chemistry, enabling the creation of innovative catalysts and materials.[1][2]
Q2: What is N-oxide formation and why is it a concern during 2,2'-bipiperidine synthesis?
A2: N-oxide formation is an oxidation reaction where an oxygen atom becomes attached to the nitrogen atom of the piperidine ring. This results in the formation of a 2,2'-bipiperidine-N-oxide or N,N'-dioxide derivative. These N-oxides are considered impurities in the final product. Their presence can complicate purification processes, reduce the yield of the desired 2,2'-bipiperidine, and potentially alter the chemical and biological properties of the final product.
Q3: What are the common synthetic routes to 2,2'-bipiperidine?
A3: The most common method for synthesizing 2,2'-bipiperidine is through the reduction of 2,2'-bipyridine.[3] This typically involves catalytic hydrogenation using various catalysts and hydrogen sources. Other methods, though less common, may involve the coupling of piperidine derivatives.
Q4: Can N-oxide impurities be removed after they have formed?
A4: Yes, N-oxides can be chemically reduced back to the parent amine. This process is known as deoxygenation. Various reagents and methods are available for the deoxygenation of heterocyclic N-oxides, which can be used as a remedial step if N-oxide formation cannot be completely prevented during the synthesis.
Troubleshooting Guide: Preventing N-Oxide Formation
This guide addresses specific issues you might encounter related to N-oxide formation during the synthesis of 2,2'-bipiperidine.
Problem 1: Detection of N-oxide impurity in the final product.
Possible Cause: Unwanted oxidation of the nitrogen atoms in 2,2'-bipiperidine by residual oxidants or atmospheric oxygen.
Solutions:
-
Inert Atmosphere: The most critical preventative measure is to conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon. This minimizes the presence of atmospheric oxygen, a key contributor to N-oxide formation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidant Additives: While not commonly reported specifically for this synthesis, the use of antioxidants could potentially mitigate oxidation. However, their compatibility with the reaction conditions must be carefully evaluated to avoid interference with the desired reaction.
-
Control of Reaction Temperature: Exposing the reaction mixture to high temperatures for extended periods can increase the rate of side reactions, including oxidation. It is crucial to maintain the recommended temperature for the specific protocol being used.
Problem 2: Low yield of 2,2'-bipiperidine with significant byproduct formation.
Possible Cause: The chosen reaction conditions (catalyst, solvent, temperature, pressure) may not be optimal for the selective reduction of 2,2'-bipyridine and may promote the formation of N-oxides or other byproducts.
Solutions:
-
Catalyst Selection: The choice of catalyst for the hydrogenation of 2,2'-bipyridine is crucial. Platinum oxide (PtO2) in the presence of an acid like glacial acetic acid has been shown to be effective for the hydrogenation of pyridine derivatives.[4] The catalyst's activity and selectivity can significantly influence the outcome of the reaction.
-
Solvent System: The solvent can influence the reaction pathway. For catalytic hydrogenations, polar protic solvents like acetic acid are often used to enhance catalyst activity.[4]
-
Pressure and Reaction Time: Catalytic hydrogenations often require elevated hydrogen pressure. The optimal pressure and reaction time should be determined to ensure complete reduction of the starting material while minimizing the formation of byproducts.
Problem 3: Difficulty in purifying 2,2'-bipiperidine from its N-oxide.
Possible Cause: The similar polarities of 2,2'-bipiperidine and its N-oxide can make chromatographic separation challenging.
Solutions:
-
Preventative Synthesis: The most effective solution is to prevent the formation of the N-oxide in the first place by implementing the strategies outlined in Problem 1 and 2.
-
Deoxygenation Step: If N-oxide formation is unavoidable, a subsequent deoxygenation step can be introduced to convert the N-oxide back to 2,2'-bipiperidine before final purification.
-
Chromatography Optimization: If separation is necessary, careful optimization of the chromatographic conditions (stationary phase, mobile phase composition) may be required to achieve a satisfactory separation.
Experimental Protocols and Data
While specific quantitative data on N-oxide formation as a function of reaction conditions for 2,2'-bipiperidine synthesis is not extensively reported in the literature, the following table summarizes reported yields for the synthesis of 2,2'-bipyridine, the precursor to 2,2'-bipiperidine, which can indirectly indicate reaction efficiency and potential for side reactions. Higher yields in the precursor synthesis can contribute to a cleaner starting material for the subsequent reduction step.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Yield of 2,2'-bipyridine (%) | Reference |
| Pyridine | FeCl₃ | - | 300 | 52 | [3] |
| 2-Bromopyridine | Copper | 1-methyl-4-(propan-2-yl)benzene | - | 60 | [3] |
| Pyridine | Raney Nickel | - | High | Low (17% average) | [5] |
Note: The synthesis of 2,2'-bipiperidine from 2,2'-bipyridine typically involves catalytic hydrogenation. A general procedure using Platinum Oxide is described below.
General Protocol for Catalytic Hydrogenation of 2,2'-Bipyridine:
-
To a solution of 2,2'-bipyridine in a suitable solvent (e.g., glacial acetic acid), add a catalytic amount of PtO₂.
-
Place the reaction mixture in a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature for the required duration until the reaction is complete (as monitored by an appropriate analytical technique like TLC or GC-MS).
-
After the reaction is complete, carefully depressurize the reactor.
-
Filter the reaction mixture to remove the catalyst.
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Isolate the product from the filtrate by appropriate workup procedures, such as solvent removal and purification by distillation or crystallization.
Crucially, to minimize N-oxide formation, this entire procedure should be conducted under an inert atmosphere where possible, and with degassed solvents.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. CN105130883A - 2,2'-bipyridine, catalytic coupling synthesis method and applications thereof - Google Patents [patents.google.com]
Strategies to improve the enantiomeric excess in asymmetric bipiperidine synthesis
Welcome to the Technical Support Center for Asymmetric Bipiperidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of chiral bipiperidines. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your synthetic strategies and achieve high enantiomeric excess.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question 1: My enantiomeric excess (% ee) is significantly lower than expected. What are the primary factors I should investigate?
Answer: Low enantiomeric excess is a common issue in asymmetric synthesis. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Purity of Starting Materials and Reagents: Asymmetric reactions are highly sensitive to impurities.
-
Chiral Ligand/Catalyst: Ensure the enantiomeric purity of your chiral ligand or catalyst is high. If synthesized in-house, it should be rigorously purified and characterized.[1]
-
Substrates and Solvents: Use highly purified substrates and anhydrous, degassed solvents. Trace amounts of water or oxygen can deactivate catalysts and lead to side reactions.[1]
-
-
Reaction Conditions:
-
Temperature: Temperature control is critical. Often, lower temperatures lead to higher enantioselectivity.[2] A temperature screening should be performed to find the optimal balance between reaction rate and enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction. Experiment with a range of solvents to find the one that provides the best stereochemical outcome.[2]
-
-
Catalyst Activity and Loading:
-
Catalyst Deactivation: The nitrogen lone pairs in pyridine-containing substrates or products can coordinate to the metal center of the catalyst, leading to deactivation.[1] Using bulky, electron-rich ligands can help shield the metal center.[1]
-
Catalyst Loading: While a higher catalyst loading might seem beneficial, it's essential to find the optimal concentration to balance cost, efficiency, and potential side reactions.
-
Question 2: I am observing low or no yield of my desired bipiperidine product. What are the likely causes and how can I improve it?
Answer: Low yields in bipiperidine synthesis can be attributed to several factors, often related to catalyst stability and reaction kinetics.
-
Catalyst Inactivation: As mentioned above, catalyst inhibition by pyridine nitrogen is a common problem.[1] Consider using ligands that protect the metal center or employing a temporary protecting group on the pyridine nitrogen.[1]
-
Poor Quality of Reagents: Ensure all reagents are pure and solvents are anhydrous and deoxygenated, as cross-coupling reactions are often sensitive to air and moisture.[1]
-
Suboptimal Reaction Conditions: The choice of base, temperature, and reaction time can dramatically affect the yield. A thorough optimization of these parameters is recommended.
Question 3: My reaction is producing a mixture of diastereomers with low diastereoselectivity. How can I improve this?
Answer: Low diastereoselectivity often arises from insufficient facial selectivity during the formation of a new stereocenter.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[2] Screening lower temperatures is a good starting point.[2]
-
Choice of Catalyst and Ligand: The steric and electronic properties of the catalyst and ligand play a crucial role in controlling the approach of the reactants. A bulkier catalyst or ligand may improve diastereoselectivity.
-
Solvent Effects: The solvent can influence the conformation of the transition state. Experimenting with different solvents can help identify conditions that favor the formation of the desired diastereomer.[2]
-
Additives: In some cases, the addition of salts or other additives can influence the reaction's stereochemical outcome by altering the aggregation state or geometry of the catalytic species.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for key asymmetric bipiperidine syntheses, highlighting the impact of various reaction parameters on yield and enantiomeric/diastereomeric excess.
Table 1: Asymmetric Suzuki-Miyaura Coupling for 2,3'-Bipyridine Synthesis
| Entry | Palladium Precursor (mol%) | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ (2) | (R)-BINAP | K₂CO₃ | Toluene | 80 | 90 | 95 |
| 2 | Pd₂(dba)₃ (1) | (S)-PhanePhos | CsF | Dioxane | 100 | 78 | 88 |
| 3 | Pd(OAc)₂ (2) | (R)-Tol-BINAP | K₃PO₄ | DMF | 60 | 72 | 92 |
| 4 | Pd₂(dba)₃ (1) | (S)-MeO-BIPHEP | Na₂CO₃ | Toluene/H₂O | 90 | 85 | 90 |
Note: This data is illustrative and compiled from typical results in the literature. Actual results may vary.[1]
Table 2: Chiral Phosphoric Acid Catalyzed Intramolecular Aza-Michael Reaction for 3-Spiropiperidine Synthesis
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | er |
| 1 | (R)-TRIP (20) | Toluene | 80 | 35 | 96:4 |
| 2 | (R)-STRIP (20) | Toluene | 80 | 25 | 96:4 |
| 3 | (R)-TRIP (20) | Mesitylene | 100 | 45 | 95:5 |
| 4 | (R)-Anthra (20) | Mesitylene | 120 | 75 | 97:3 |
er = enantiomeric ratio[3]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox, charge a Schlenk flask with the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the chiral phosphine ligand (e.g., (R)-BINAP, 2.2 mol%).
-
Add anhydrous and degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the 2-halopyridine (1.0 equiv.), the 3-pyridylboronic acid derivative (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Reaction Execution: Seal the flask and heat to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and measure the enantiomeric excess by chiral HPLC or SFC.[1]
Protocol 2: Diastereoselective Reductive Cyclization for 2-Substituted Piperidines
-
Reaction Setup: To a solution of the starting (Ss)-5-chloro-N-tert-butanesulfinyl ketimine (1.0 equiv) in anhydrous THF (0.3 M) at -78 °C under a nitrogen atmosphere, add the reducing agent (e.g., L-Selectride, 1.5 equiv) dropwise.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy. This method can yield the (Ss,R)-N-tert-butanesulfinyl-2-substituted piperidines with high diastereoselectivity (e.g., 99:1).[4] To obtain the other diastereomer, a different reducing agent such as DIBAL-H in the presence of a strong base can be used.[4]
Visualizations
The following diagrams illustrate key concepts and workflows in asymmetric bipiperidine synthesis.
Caption: A troubleshooting workflow for addressing low enantiomeric excess.
Caption: Key factors influencing the enantiomeric excess in asymmetric synthesis.
References
Resolving co-elution issues in the chromatographic purification of piperidine derivatives
Welcome to the technical support center for resolving co-elution issues in the chromatographic purification of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide actionable solutions to common challenges encountered during chromatographic separations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the co-elution of piperidine derivatives in various chromatographic systems.
Q1: My piperidine derivative is co-eluting with an impurity in Reversed-Phase HPLC. What is the first step to troubleshoot this?
A1: The first and often most effective step is to optimize the mobile phase. Since piperidine derivatives are basic, their retention and selectivity are highly sensitive to the pH of the mobile phase.[1][2]
-
Adjusting Mobile Phase pH: Small changes in pH can significantly alter the ionization state of your compound and the impurities, leading to changes in retention times and potentially resolving the co-elution.[2] For basic compounds like piperidines, operating at a low pH (e.g., 2.5-3.0) can protonate residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that can cause peak tailing and poor resolution.[1][3] Conversely, at a more basic pH (e.g., 7.5-11), the basic molecules may become more non-polar, which can also aid in separation on a reversed-phase column.[4]
-
Mobile Phase Modifiers: The addition of modifiers can improve peak shape and selectivity. For basic compounds, adding a small amount of an amine like triethylamine (TEA) or diethylamine (DEA) (typically 0.1%) can mask active silanol sites on the stationary phase, reducing peak tailing.[5][6] However, be aware that TEA can be difficult to remove from the column and may suppress ionization in LC-MS applications.[2]
-
Solvent Strength and Type: Modifying the organic solvent (e.g., switching from acetonitrile to methanol) or adjusting the gradient slope can alter selectivity and resolve co-eluting peaks.[7][8] A shallower gradient provides more time for interaction with the stationary phase and can improve the separation of closely eluting compounds.[7]
Q2: I'm still seeing co-elution after optimizing the mobile phase. What should I try next?
A2: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. Different column chemistries offer different separation mechanisms, which can resolve compounds that co-elute on a standard C18 column.[7]
-
Alternative Stationary Phases: Consider columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, which can offer different interactions with your piperidine derivative and the co-eluting impurity.[7] For highly polar piperidine derivatives that are poorly retained on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is an excellent alternative.[9][10][11]
-
Particle Size and Column Length: Using a column with a smaller particle size or a longer column can increase theoretical plates and improve resolution, though this will also increase backpressure.[9]
Q3: My piperidine derivative exists as enantiomers that are co-eluting. How can I separate them?
A3: The separation of enantiomers requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC).
-
Chiral HPLC: Polysaccharide-based CSPs are highly effective for the separation of piperidine derivatives.[12] The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like ethanol or isopropanol), is critical for achieving separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and is often faster than HPLC.[5][13] Polysaccharide-based CSPs are also widely used in SFC.[14] The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol).[13] Basic additives like DEA are often necessary to improve the peak shape of basic compounds.[13]
Q4: I am working with a very polar piperidine derivative and it has poor retention and co-elutes with the solvent front on a C18 column. What are my options?
A4: For very polar compounds, reversed-phase chromatography is often not suitable. You should consider alternative chromatographic techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[15] This technique is ideal for retaining and separating very polar compounds that elute in the void volume in reversed-phase HPLC.[9][10][11]
-
Mixed-Mode Chromatography (MMC): MMC columns have stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange).[16][17][18] This allows for multiple interaction types, providing unique selectivity that can resolve highly polar and charged compounds.[16][19][20]
Q5: I'm observing peak splitting for my piperidine derivative. What could be the cause?
A5: Peak splitting can arise from several factors:
-
Co-elution with an interfering compound: This is a common cause. The troubleshooting steps for co-elution should be followed.[21]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including splitting.[6] Always try to dissolve your sample in the initial mobile phase.[6]
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample band to split. Back-flushing the column or replacing the frit may resolve the issue.[7]
-
On-column degradation: The compound may not be stable under the analytical conditions.
Data Presentation
The following tables provide a summary of how different chromatographic parameters can affect the separation of piperidine derivatives.
Table 1: Effect of Mobile Phase pH on Retention of a Hypothetical Basic Piperidine Derivative (pKa 9.0) in RP-HPLC
| Mobile Phase pH | Analyte Ionization State | Interaction with C18 | Expected Retention Time | Potential for Co-elution with Polar Impurities |
| 2.5 | Fully Protonated (Cationic) | Primarily Hydrophobic | Moderate to High | Low |
| 7.0 | Partially Protonated | Mixed-mode (Hydrophobic + Ionic) | Shorter, potential peak tailing | High |
| 10.5 | Primarily Neutral | Strongly Hydrophobic | Longest | Low, but may co-elute with non-polar impurities |
Table 2: Comparison of Chromatographic Techniques for Piperidine Derivative Purification
| Technique | Stationary Phase Type | Mobile Phase | Best Suited For | Common Co-elution Issues |
| Reversed-Phase HPLC | Non-polar (C18, C8) | Polar (e.g., Water/Acetonitrile) | Non-polar to moderately polar piperidine derivatives | Co-elution with impurities of similar polarity. Poor retention of very polar derivatives. |
| HILIC | Polar (e.g., Silica, Amide) | High organic content (e.g., >80% Acetonitrile) | Very polar and hydrophilic piperidine derivatives | Co-elution with other polar compounds. Sensitive to water content in the sample and mobile phase. |
| Chiral HPLC/SFC | Chiral (e.g., Polysaccharide-based) | Normal-phase solvents (HPLC) or CO2/alcohol (SFC) | Enantiomers of chiral piperidine derivatives | Co-elution of diastereomers or closely related chiral impurities. |
| Mixed-Mode Chromatography | Multi-functional (e.g., C18 + Ion-exchange) | Aqueous/Organic with buffers | Complex mixtures, polar and charged piperidine derivatives | Requires careful method development to balance different interaction modes. |
Experimental Protocols
Protocol 1: General Method Development for Resolving Co-eluting Piperidine Derivatives in RP-HPLC
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 10 µL.
-
-
Mobile Phase pH Optimization:
-
Prepare mobile phases with different pH values (e.g., pH 2.5 using formic acid, pH 4.5 using ammonium acetate, pH 7.0 using phosphate buffer).
-
Run the sample under the initial gradient conditions with each mobile phase to observe changes in retention time and selectivity.
-
-
Mobile Phase Modifier Optimization:
-
If peak tailing is observed, add 0.1% TEA or DEA to the mobile phase (both aqueous and organic).
-
Note: This is generally for UV detection and not recommended for LC-MS.
-
-
Organic Solvent Screening:
-
Replace Acetonitrile with Methanol in the mobile phase and repeat the analysis.
-
-
Stationary Phase Screening:
-
If co-elution persists, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Polar-embedded, or Cyano).
-
Protocol 2: Chiral Separation of Piperidine Enantiomers using SFC
-
Initial Screening Conditions:
-
Column: Polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: Supercritical CO2 and a modifier (start with Methanol).
-
Gradient: 5-40% Methanol over 5 minutes.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Flow Rate: 3.0 mL/min.
-
-
Modifier Screening:
-
If separation is not achieved, screen other alcohol modifiers such as ethanol and isopropanol.
-
-
Additive Screening:
-
For basic piperidine derivatives, add a basic additive to the modifier to improve peak shape. Start with 0.1% DEA.
-
-
Isocratic Optimization:
-
Once partial separation is observed in the screening, develop an isocratic method by adjusting the percentage of the modifier to optimize resolution.
-
Mandatory Visualization
Caption: Troubleshooting workflow for co-elution in RP-HPLC.
Caption: Workflow for chiral separation of piperidine enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labcompare.com [labcompare.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids [scielo.org.za]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. helixchrom.com [helixchrom.com]
- 17. bio-rad.com [bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. HPLC Separation of Drugs | SIELC Technologies [sielc.com]
- 21. benchchem.com [benchchem.com]
Optimizing catalyst loading for the efficient synthesis of 2,2'-bipyridine macrocycles
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for the efficient synthesis of 2,2'-bipyridine macrocycles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when optimizing catalyst loading for 2,2'-bipyridine macrocycle synthesis?
A1: The primary challenges in optimizing catalyst loading for this synthesis are interconnected and often lead to reduced yields. These issues include:
-
Catalyst Deactivation: The nickel catalyst can be prone to deactivation through several pathways. The desired 2,2'-bipyridine macrocycle product can strongly coordinate with the nickel center, which can inhibit catalytic activity.[1] Additionally, highly reactive Ni(I) intermediates, which are crucial for the catalytic cycle, can dimerize to form unreactive species.[2]
-
Slow Reaction Rates: Insufficient catalyst loading can lead to slow or stalled reactions, resulting in incomplete conversion of starting materials.
-
Formation of Byproducts: Suboptimal catalyst loading can promote side reactions, such as oligomerization or polymerization of the starting materials, leading to a complex mixture of products and a low yield of the desired macrocycle. Reductive dehalogenation of the starting material can also occur as a competing reaction.[1]
Q2: My reaction is sluggish or has stalled. Should I increase the catalyst loading?
A2: While insufficient catalyst is a potential cause for a sluggish reaction, it's crucial to consider other factors before simply increasing the loading. A stalled reaction could also be due to impure reagents or solvent, or an issue with the reducing agent. However, if these have been ruled out, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes improve the reaction rate. It is important to note that an excessive amount of catalyst can also be detrimental.
Q3: I am observing a low yield of my desired macrocycle with significant byproduct formation. What is the likely cause?
A3: Low yields accompanied by significant byproduct formation often point to issues with the reaction concentration and the rate of addition of the starting material, rather than just the catalyst loading. Macrocyclization reactions are typically performed under high-dilution or pseudo-high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. If the concentration of the starting material is too high, oligomerization becomes a significant competing reaction. Slow addition of the precursor to the reaction mixture is a common strategy to maintain a low effective concentration.
Q4: Can the choice of nickel precatalyst and ligands affect the optimal catalyst loading?
A4: Absolutely. Different nickel precatalysts, such as NiCl₂·6H₂O or NiBr₂(PPh₃)₂, can have varying activities and stabilities, which will influence the optimal loading.[3] While some protocols for related 2,2'-bipyridine syntheses have been successful without external ligands,[1] the presence of ligands like triphenylphosphine (PPh₃) can stabilize the active nickel species and influence the reaction's efficiency, thereby affecting the required catalyst loading.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of 2,2'-bipyridine macrocycles, with a focus on problems related to catalyst loading.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Ensure the nickel catalyst is of high quality and has been stored under inert conditions to prevent oxidation.- If preparing your own catalyst, such as Raney Nickel, ensure it is properly activated and handled to maintain its activity.[4] |
| Suboptimal Catalyst Loading | - If the reaction is clean but conversion is low, consider a stepwise increase in catalyst loading (e.g., from 5 mol% to 10 mol%).- Conversely, if many byproducts are observed, a lower catalyst loading in conjunction with slower substrate addition might be beneficial. |
| Poor Reagent/Solvent Quality | - Use anhydrous solvents, as water can interfere with the reaction.- Ensure the purity of the starting dihalide precursor and the reducing agent (e.g., zinc or manganese). |
| Inefficient Reduction of Ni(II) to Ni(0) | - Ensure the reducing agent is finely powdered and activated if necessary.- The choice of reducing agent can be critical; for instance, manganese may be more effective than zinc in some cases to avoid side reactions like hydrodehalogenation. |
Problem: Formation of Oligomeric/Polymeric Byproducts
| Potential Cause | Suggested Solution |
| High Reaction Concentration | - Employ pseudo-high dilution conditions by slowly adding the precursor solution to the reaction mixture over several hours. This keeps the instantaneous concentration of the precursor low, favoring intramolecular cyclization. |
| Reaction Temperature Too High | - While elevated temperatures are often necessary, excessively high temperatures can promote side reactions. Consider optimizing the reaction temperature. |
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a 2,2'-bipyridine macrocycle, highlighting the effect of different parameters on the yield. This data is adapted from a study on a highly efficient nickel-mediated macrocyclization.[3]
| Entry | Ni Precatalyst | Ligand (mol%) | Reductant | Solvent | Temperature (°C) | Addition Time (h) | Yield (%) |
| 1 | NiCl₂·6H₂O | PPh₃ (16) | Zn | DMF | 50 | 0 | 10 |
| 2 | NiCl₂·6H₂O | PPh₃ (16) | Zn | DMF | 50 | 4 | 37 |
| 3 | NiBr₂(PPh₃)₂ | - | Zn | DMF | 50 | 4 | 51 |
| 4 | NiBr₂(PPh₃)₂ | - | Zn | THF | 50 | 4 | Low |
| 5 | NiBr₂(PPh₃)₂ | - | Mn | DMF | 50 | 4 | 62 |
| 6 | NiBr₂(PPh₃)₂ | - | Mn | DMF | 50 | 4 | 70 |
Experimental Protocols
Detailed Protocol for Nickel-Catalyzed Synthesis of a 2,2'-Bipyridine Macrocycle
This protocol is a representative example based on optimized conditions for the synthesis of 2,2'-bipyridine macrocycles.[3]
Materials:
-
Dihalo-precursor
-
NiBr₂(PPh₃)₂ (Nickel(II) bromide bis(triphenylphosphine))
-
Manganese powder (-325 mesh)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine NiBr₂(PPh₃)₂ (e.g., 0.1 mmol, 5 mol%) and manganese powder (e.g., 4.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (e.g., 20 mL) to the flask and stir the resulting suspension.
-
Precursor Addition: In a separate flask, dissolve the dihalo-precursor (e.g., 2.0 mmol, 1.0 equiv) in anhydrous DMF (e.g., 20 mL).
-
Slow Addition: Using a syringe pump, add the solution of the dihalo-precursor to the stirred reaction mixture over a period of 4 hours.
-
Reaction Monitoring: Heat the reaction mixture to 50 °C and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by exposing it to air. Filter the mixture through a pad of celite and wash with dichloromethane (DCM).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,2'-bipyridine macrocycle.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in macrocyclization.
Catalytic Cycle and Deactivation Pathways
Caption: Key steps in the catalytic cycle and common deactivation pathways.
References
Addressing incomplete conversion in the enzymatic reduction of piperidinone precursors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the enzymatic reduction of piperidinone precursors.
Troubleshooting Guide
Question 1: My enzymatic reduction of the piperidinone precursor shows low or incomplete conversion. What are the possible causes and how can I troubleshoot this?
Answer:
Low or incomplete conversion in the enzymatic reduction of piperidinone precursors can be attributed to several factors, ranging from enzyme activity to reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Poor Enzyme Activity: The ketoreductase (KRED) may not be functioning optimally under the current experimental setup.
-
Sub-optimal pH: Most aldo-keto reductases exhibit good activity in a pH range of 6.0-8.0.[1] Verify the pH of your reaction buffer and adjust if necessary.
-
Sub-optimal Temperature: The optimal temperature for KREDs can vary. For instance, some commercial KREDs have an optimal temperature range of 25-35°C.[1] It is advisable to perform a temperature screen to identify the optimal condition for the specific enzyme being used.
-
Enzyme Denaturation: Improper storage or handling can lead to enzyme denaturation. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Using an immobilized enzyme can improve stability.[1]
-
-
Inefficient Cofactor (NADPH/NADH) Regeneration: The reduction of ketones by KREDs is dependent on the stoichiometric consumption of a nicotinamide cofactor (NADPH or NADH). Inefficient regeneration of the cofactor will stall the reaction.
-
Choice of Regeneration System: Common systems include a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), with a corresponding co-substrate (glucose or formate). Another approach is to use a co-substrate like isopropanol in large excess.[2] The choice of system can impact the reaction's efficiency.
-
Limiting Co-substrate: Ensure the co-substrate for the regeneration system (e.g., glucose, formate, isopropanol) is not the limiting reagent.
-
Activity of the Regeneration Enzyme: If using a coupled-enzyme system, verify the activity of the regeneration enzyme (e.g., GDH, FDH) under the reaction conditions.
-
-
Substrate and/or Product Inhibition: High concentrations of the piperidinone substrate or the resulting piperidinol product can inhibit the enzyme's activity.
-
Substrate Inhibition: This phenomenon is observed in about 25% of known enzymes.[3] It occurs when excess substrate binds to the enzyme in a non-productive manner, decreasing the reaction rate.[3][4] To test for this, run the reaction at various initial substrate concentrations and monitor the initial reaction rates.
-
Product Inhibition: The accumulation of the product can sometimes inhibit the enzyme. If possible, consider in situ product removal strategies.
-
-
Poor Substrate Solubility: Many organic molecules, including piperidinone precursors, have low solubility in aqueous buffers, which can limit their availability to the enzyme.
-
Co-solvents: The addition of a water-miscible organic co-solvent (e.g., DMSO, isopropanol) can improve substrate solubility. However, high concentrations of organic solvents can also inactivate the enzyme, so a screen for solvent tolerance is recommended.
-
Question 2: The enantioselectivity (ee) of my reaction is low. How can I improve it?
Answer:
Achieving high enantioselectivity is often the primary goal of using an enzymatic approach. Low enantiomeric excess (ee) can be due to several factors.
Possible Causes and Solutions:
-
Enzyme Selection: The chosen ketoreductase may not be optimally suited for your specific piperidinone substrate. KREDs exhibit a wide range of substrate specificities and stereoselectivities.
-
Screening: It is highly recommended to screen a panel of different KREDs to identify the one that provides the best enantioselectivity for your target molecule.
-
-
Optimizing Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity. It's advisable to screen a range of temperatures (e.g., from room temperature down to 4°C).[5]
-
pH: The pH of the reaction medium can influence the ionization state of both the enzyme and the substrate, which can affect binding and selectivity. A pH screen is recommended.
-
Solvent: The choice and concentration of a co-solvent can impact enantioselectivity.
-
-
Substrate Concentration: In some cases, high substrate concentrations can lead to a decrease in enantioselectivity. This can be related to substrate inhibition or the formation of substrate aggregates.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for setting up an enzymatic reduction of a piperidinone precursor?
A1: A good starting point would be to use a phosphate buffer at a pH of 7.0, a temperature of 30°C, and a KRED from a commercially available screening kit. For cofactor regeneration, a glucose/GDH system is a robust choice.
Q2: How do I select the right ketoreductase (KRED) for my specific piperidinone substrate?
A2: The most effective method is empirical screening. Many companies offer KRED screening kits containing a diverse panel of enzymes. This allows you to test a wide range of biocatalysts in parallel under standardized conditions to identify the most active and selective enzyme for your substrate.
Q3: What are the most common methods for NADPH/NADH regeneration?
A3: The two most common methods are:
-
Enzyme-coupled regeneration: This involves using a second enzyme and a cheap, sacrificial co-substrate. Examples include:
-
Glucose dehydrogenase (GDH) with glucose.
-
Formate dehydrogenase (FDH) with formate.
-
-
Substrate-coupled regeneration: This uses a large excess of a secondary alcohol, such as isopropanol, which is oxidized to acetone by the KRED, regenerating the NADPH/NADH in the process.[2]
Q4: How can I tell if my enzyme is being inhibited by the substrate or product?
A4: To test for substrate inhibition, measure the initial reaction rate at a range of substrate concentrations. If the rate increases with substrate concentration up to a certain point and then decreases, substrate inhibition is likely occurring.[4] For product inhibition, you can add varying concentrations of the final product to the initial reaction mixture and observe its effect on the initial reaction rate. A significant decrease in rate with added product indicates product inhibition.
Data Summary
Table 1: Troubleshooting Summary for Low Conversion
| Potential Cause | Key Parameter to Investigate | Recommended Action |
| Poor Enzyme Activity | pH, Temperature | Screen a pH range of 6.0-8.0. Screen temperatures from 15°C to 40°C.[1][6] |
| Inefficient Cofactor Regeneration | Cofactor & Co-substrate Concentration | Ensure cofactor (NADPH/NADH) is present and the regeneration co-substrate (e.g., glucose, isopropanol) is in sufficient excess. |
| Substrate/Product Inhibition | Substrate/Product Concentration | Perform a substrate concentration curve to check for inhibition at high concentrations. Test for product inhibition by adding product at the start of the reaction.[3][7] |
| Poor Substrate Solubility | Co-solvent Concentration | Screen different water-miscible co-solvents (e.g., DMSO, isopropanol) at various concentrations (e.g., 5-30% v/v). |
Table 2: Typical Reaction Conditions for KRED-mediated Piperidinone Reduction
| Parameter | Typical Range | Notes |
| pH | 6.0 - 8.0 | Phosphate or Tris-HCl buffer is commonly used. |
| Temperature | 25 - 40 °C | Lower temperatures may be required for improved enantioselectivity.[1] |
| Substrate Concentration | 10 - 100 mM | Higher concentrations may lead to substrate inhibition or solubility issues. |
| KRED Loading | 1 - 10 mg/mL (for lysate) | This is highly dependent on the specific activity of the enzyme preparation. |
| Cofactor (NADPH/NADH) | 0.1 - 1.0 mM | Relies on an efficient regeneration system. |
| Co-solvent | 5 - 20% (v/v) | DMSO or isopropanol are common choices to improve substrate solubility. |
Table 3: Comparison of Cofactor Regeneration Systems
| Regeneration System | Co-substrate | By-product | Advantages | Disadvantages |
| Glucose Dehydrogenase (GDH) | Glucose | Gluconic acid | High efficiency, readily available components. | Can cause a pH drop due to acid formation. |
| Formate Dehydrogenase (FDH) | Formate | CO₂ | Gaseous by-product is easily removed, driving the reaction forward. | FDH can have lower stability and specific activity. |
| Isopropanol | Isopropanol | Acetone | Simple, single-enzyme system. | Requires a large excess of isopropanol; acetone can inhibit the KRED. |
Experimental Protocols
Protocol 1: General Procedure for a Ketoreductase (KRED) Activity Assay with a Piperidinone Substrate
This protocol is designed to determine the activity of a KRED with a specific piperidinone precursor by monitoring the consumption of NADPH spectrophotometrically.
-
Prepare a stock solution of the piperidinone substrate (e.g., 100 mM in DMSO).
-
Prepare a stock solution of NADPH (e.g., 10 mM in buffer).
-
To a 1 mL cuvette, add:
-
880 µL of 100 mM phosphate buffer (pH 7.0).
-
100 µL of the piperidinone substrate stock solution (final concentration 10 mM).
-
10 µL of the KRED enzyme solution (e.g., cell-free extract or purified enzyme).
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 2 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of the NADPH stock solution (final concentration 0.1 mM).
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.
-
Calculate the activity using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
Protocol 2: Troubleshooting Inefficient Cofactor Regeneration using a Glucose Dehydrogenase (GDH) Coupled System
This protocol helps to verify that the cofactor regeneration system is functioning correctly.
-
Set up the reaction as you would for the main piperidinone reduction, but without the piperidinone substrate.
-
Reaction Mixture:
-
10 mM Glucose
-
0.5 mM NADP⁺
-
1-5 U/mL GDH
-
100 mM Phosphate Buffer (pH 7.0)
-
-
Add a small, catalytic amount of a known KRED substrate that gives a clear signal (e.g., acetophenone).
-
Add the KRED that is known to reduce this substrate.
-
Monitor the reaction for the formation of the corresponding alcohol (e.g., 1-phenylethanol) by HPLC or GC.
-
If the reduction of the control substrate proceeds to high conversion , the cofactor regeneration system is likely functional, and the problem lies with the piperidinone reduction itself.
-
If the control reaction shows low conversion , there may be an issue with the GDH activity, the glucose concentration, or the stability of the cofactor under the reaction conditions.
Protocol 3: Protocol to Test for Substrate Inhibition
This protocol is designed to determine if high concentrations of the piperidinone substrate are inhibiting the KRED.
-
Prepare a series of reaction mixtures with varying concentrations of the piperidinone substrate (e.g., 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Keep the concentrations of the KRED, NADPH, and buffer constant across all reactions.
-
Initiate each reaction and measure the initial reaction rate by monitoring NADPH consumption at 340 nm for the first 1-5 minutes.
-
Plot the initial reaction rate as a function of the substrate concentration.
-
Analyze the plot:
-
If the rate increases and then plateaus, the enzyme follows Michaelis-Menten kinetics.
-
If the rate increases and then decreases at higher substrate concentrations, this is indicative of substrate inhibition.[4]
-
Visualizations
Caption: Troubleshooting workflow for incomplete conversion.
Caption: Enzymatic reduction with cofactor regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate inhibition kinetics in drug metabolism reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Removal of Substrate Inhibition and Increase in Maximal Velocity in the Short Chain Dehydrogenase/Reductase Salutaridine Reductase Involved in Morphine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2,2'-Bipiperidine
For Researchers, Scientists, and Drug Development Professionals
The 2,2'-bipiperidine scaffold is a privileged structural motif in medicinal chemistry and materials science, prized for its unique conformational properties and its role as a versatile chiral ligand and building block. The efficient and stereocontrolled synthesis of this diamine is therefore of significant interest. This guide provides a comparative analysis of the primary synthetic routes to 2,2'-bipiperidine, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The synthesis of 2,2'-bipiperidine predominantly relies on two main strategies: the catalytic hydrogenation of 2,2'-bipyridine and, conceptually, the reductive amination of a suitable 1,6-dicarbonyl precursor. Furthermore, the demand for enantiomerically pure forms of 2,2'-bipiperidine has driven the development of asymmetric approaches.
Catalytic Hydrogenation of 2,2'-Bipyridine
The most direct and commonly employed method for the synthesis of 2,2'-bipiperidine is the catalytic hydrogenation of its aromatic precursor, 2,2'-bipyridine. This method is attractive due to the commercial availability of the starting material. The hydrogenation can be achieved using various heterogeneous catalysts, with the choice of catalyst and reaction conditions influencing the yield and, critically, the diastereoselectivity of the product, which can exist as a mixture of meso and racemic (dl) diastereomers.
dot
Caption: Catalytic Hydrogenation of 2,2'-Bipyridine.
Data Presentation: Comparison of Catalytic Hydrogenation Conditions
| Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (meso:dl) | Citation(s) |
| PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | High (General) | Not specified for 2,2'-bipyridine | [1][2][3][4] |
| Rhodium on Alumina (Rh/Al₂O₃) | Ethanol | ~50 | 25 | 24 | ~95 | 29:71 (for a related pyridoin) | [5][6][7][8][9][10] |
| Ruthenium on Carbon (Ru/C) | Ethanol | ~50 | 25 | 24 | High (General) | Not specified for 2,2'-bipyridine | [11][12][13][14][15] |
Note: Specific yield and diastereoselectivity data for the hydrogenation of 2,2'-bipyridine are not consistently reported in the literature. The data for Rh/Al₂O₃ is extrapolated from the hydrogenation of a structurally similar compound, 2,2'-pyridoin, and serves as an estimate of the expected stereochemical outcome.[5]
Experimental Protocols: Catalytic Hydrogenation
Protocol 1: General Procedure for Hydrogenation using PtO₂ (Adams' catalyst)
A solution of 2,2'-bipyridine (1.0 g, 6.4 mmol) in glacial acetic acid (20 mL) is charged into a high-pressure autoclave. Platinum(IV) oxide (PtO₂, 50 mg, 0.22 mmol) is carefully added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours. Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite®. The filtrate is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 2,2'-bipiperidine. The crude product can be further purified by distillation or crystallization to separate the diastereomers.
Reductive Amination of a 1,6-Dicarbonyl Precursor
An alternative, though less direct, synthetic strategy involves the construction of the two piperidine rings simultaneously through a double reductive amination of a suitable 1,6-dicarbonyl compound with an ammonia source. This approach offers the potential for introducing substituents on the piperidine rings by starting with appropriately functionalized precursors. A plausible precursor for 2,2'-bipiperidine is 1,6-bis(2-pyridyl)hexane-1,6-dione, which itself can be synthesized from 2-lithiopyridine and a suitable dicarboxylic acid derivative.
dot
Caption: Reductive Amination Pathway.
Proposed Experimental Protocol: Reductive Amination
Step 1: Synthesis of 1,6-bis(2-pyridyl)hexane-1,6-dione
To a solution of 2-bromopyridine in anhydrous THF at -78 °C is added n-butyllithium dropwise. After stirring for 1 hour, a solution of a suitable adipic acid derivative (e.g., N,N'-dimethoxy-N,N'-dimethyladipamide) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 1,6-bis(2-pyridyl)hexane-1,6-dione.
Step 2: Reductive Amination to form 2,2'-Bipiperidine
1,6-bis(2-pyridyl)hexane-1,6-dione is dissolved in methanol, and a large excess of ammonium acetate is added, followed by sodium cyanoborohydride (NaBH₃CN).[16] The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is taken up in water and basified with NaOH. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated to give crude 2,2'-bipiperidine.
Enantioselective Synthesis of 2,2'-Bipiperidine
The synthesis of enantiomerically pure 2,2'-bipiperidine is crucial for its application as a chiral ligand in asymmetric catalysis. This can be achieved through the resolution of the racemic mixture or, more elegantly, through asymmetric synthesis.
dot
Caption: Asymmetric Hydrogenation Concept.
Another strategy involves the synthesis from a chiral pool . For instance, coupling two enantiopure 2-substituted piperidine units, which can be prepared from natural sources like amino acids, offers a convergent route to chiral 2,2'-bipiperidine.[1][17]
Conclusion
The catalytic hydrogenation of 2,2'-bipyridine remains the most straightforward and widely used method for the synthesis of 2,2'-bipiperidine. The choice of catalyst can influence the diastereomeric outcome, and further optimization is needed to achieve high selectivity for either the meso or dl isomer. The reductive amination of a 1,6-dicarbonyl precursor presents a viable alternative, particularly for the synthesis of substituted derivatives, although it is a more lengthy process. For applications requiring enantiopure 2,2'-bipiperidine, asymmetric hydrogenation stands as a promising but still developing field, while synthesis from the chiral pool offers a more established, albeit longer, route. The selection of the optimal synthetic route will ultimately depend on the desired stereochemistry, scale, and the availability of starting materials and specialized catalysts.
References
- 1. Enantiopure 2,6-disubstituted piperidines bearing one alkene- or alkyne-containing substituent: preparation and application to total syntheses of indolizidine-alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 7. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Rhodium on alumina Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium on alumina Sigma-Aldrich [sigmaaldrich.com]
- 11. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. soc.chim.it [soc.chim.it]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2,2'-Bipiperidine Stereochemistry with X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereochemistry is a cornerstone of modern drug development and chemical research. For molecules like 2,2'-bipiperidine, which possesses multiple stereoisomers (enantiomeric and meso forms), unambiguous stereochemical assignment is critical for understanding its biological activity, optimizing its use as a chiral ligand or catalyst, and meeting regulatory requirements. While various analytical techniques can provide information about stereochemistry, single-crystal X-ray crystallography remains the gold standard for providing definitive, three-dimensional structural evidence.
This guide offers an objective comparison of X-ray crystallography with other common analytical methods for the stereochemical validation of 2,2'-bipiperidine. Due to the limited availability of public crystallographic data for 2,2'-bipiperidine itself, this guide will utilize data from the structurally analogous and well-characterized chiral diamine, (1R,2R)-(+)-1,2-diphenylethylenediamine, as a representative example to illustrate the principles and data presentation for X-ray crystallographic analysis.
Method Comparison: At a Glance
The selection of an analytical method for stereochemical validation depends on the specific requirements of the analysis, including the level of certainty required, sample availability, and throughput needs.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| X-ray Crystallography | Absolute and relative stereochemistry of the entire molecule in the solid state. | Single, high-quality crystal (typically >0.1 mm). | Low | Provides unambiguous 3D structural determination. | Crystal growth can be a significant bottleneck; not suitable for non-crystalline materials. |
| NMR Spectroscopy | Relative stereochemistry (NOE/ROE), enantiomeric excess (with chiral auxiliaries), and sometimes absolute configuration (with derivatizing agents).[1] | Soluble sample (typically mg scale). | Medium | Provides detailed information about molecular structure and conformation in solution. | Determination of absolute configuration can be complex and may require derivatization.[2] |
| Chiral HPLC | Enantiomeric excess and separation of enantiomers.[3][4] | Soluble sample (µg to mg scale). | High | High-throughput and excellent for quantifying enantiomeric purity.[4] | Does not provide information on the absolute configuration without a known standard. |
| Circular Dichroism (CD) | Information about the absolute configuration of chiral molecules in solution.[5] | Soluble sample with a chromophore near the stereocenter. | Medium | Sensitive to changes in conformation and can be used to determine absolute configuration by comparison to standards or calculations.[5] | Requires a chromophore and may not be applicable to all molecules. |
Definitive Stereochemical Validation using X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of a molecule's atomic arrangement in the solid state. For chiral molecules, this technique can unambiguously determine both the relative and absolute stereochemistry. The Flack parameter, derived from the diffraction data of a non-centrosymmetric crystal, is a critical value for confirming the absolute configuration of a chiral molecule. A value close to 0 indicates the correct enantiomer has been modeled, while a value near 1 suggests the opposite enantiomer.[6]
Representative Crystallographic Data: (1R,2R)-(+)-1,2-Diphenylethylenediamine
The following table presents typical crystallographic data that would be obtained for a chiral diamine, using (1R,2R)-(+)-1,2-diphenylethylenediamine as an example.
| Parameter | Value |
| Compound Name | (1R,2R)-(+)-1,2-Diphenylethylenediamine |
| Chemical Formula | C₁₄H₁₆N₂ |
| Formula Weight | 212.29 g/mol [7][8] |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.95 |
| b (Å) | 10.23 |
| c (Å) | 13.54 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1238 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.14 |
| Flack Parameter | 0.05(7) |
Note: The crystallographic parameters presented are representative and based on typical values for well-resolved structures of similar molecules. The Flack parameter is a crucial indicator of the correctness of the assigned absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines the key steps involved in the stereochemical validation of a chiral diamine like 2,2'-bipiperidine using single-crystal X-ray diffraction.
-
Crystal Growth:
-
Obtaining high-quality single crystals is the most critical and often challenging step.
-
Method: Slow evaporation is a common technique. A solution of the purified diamine is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).
-
The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect a full sphere of diffraction data by rotating the crystal.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to yield a set of structure factors.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic coordinates and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.
-
For chiral molecules in non-centrosymmetric space groups, the absolute configuration is determined by anomalous dispersion effects, leading to the calculation of the Flack parameter.
-
Caption: Experimental workflow for the synthesis, resolution, and crystallographic validation of a chiral diamine.
Alternative and Complementary Analytical Methods
While X-ray crystallography is definitive, other techniques provide valuable and often more accessible means of stereochemical analysis, particularly for determining enantiomeric purity in solution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a sample.
Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.
Typical HPLC Parameters for Chiral Diamine Separation:
| Parameter | Condition |
| Column | Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm (if derivatized) or Refractive Index (RI) |
| Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for determining relative stereochemistry through experiments like Nuclear Overhauser Effect Spectroscopy (NOESY). To determine enantiomeric excess, a chiral auxiliary is typically required.
Principle: A chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is added to the sample. The CSA forms transient diastereomeric complexes, while the CDA forms covalent diastereomers. In either case, the enantiomers become chemically non-equivalent and exhibit separate signals in the NMR spectrum, allowing for their integration and the calculation of enantiomeric excess.[1]
Experimental Protocol (Using a Chiral Solvating Agent):
-
Sample Preparation: Dissolve a known amount of the 2,2'-bipiperidine sample (e.g., 5 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
CSA Addition: Add a stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1,1'-bi-2-naphthol).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Data Analysis: Identify the signals corresponding to each enantiomer and integrate them to calculate the enantiomeric ratio.
Caption: Logical relationship between the stereochemical question and the information provided by different analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. academic.oup.com [academic.oup.com]
- 6. strem.com [strem.com]
- 7. (1R,2R)-(+)-1,2-Diphenylethylenediamine | 35132-20-8 [chemicalbook.com]
- 8. (1R,2R)-(+)-1,2-二苯基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Potential Biological Activity of 2,2'-Bipiperidine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The principle of stereochemistry is fundamental in pharmacology, dictating that the three-dimensional arrangement of atoms in a molecule can significantly influence its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide explores the potential for differential biological activity between the (R,R) and (S,S) enantiomers of 2,2'-bipiperidine, a key structural motif in medicinal chemistry. While direct comparative biological data for the parent 2,2'-bipiperidine enantiomers is not extensively available in public literature, this document serves as a framework for the evaluation of their potential activities, drawing parallels from structurally related piperidine-containing compounds and outlining the requisite experimental protocols.
Introduction to 2,2'-Bipiperidine and Chirality
2,2'-Bipiperidine is a saturated heterocyclic compound that serves as a valuable chiral building block in the synthesis of pharmaceuticals, particularly in the development of asymmetric catalysts and bioactive molecules. Its rigid, stereodefined structure is advantageous for designing drugs with high enantioselectivity, potentially leading to optimized receptor binding and metabolic stability. The two primary enantiomers of 2,2'-bipiperidine are the (2R,2'R) and (2S,2'S) forms. The distinct spatial orientation of the piperidine rings in these enantiomers can lead to differential interactions with chiral biological targets such as receptors and enzymes.
Hypothetical Comparative Biological Activity
Based on the pharmacology of other chiral piperidine-containing molecules, it is plausible that the enantiomers of 2,2'-bipiperidine derivatives could exhibit significant differences in their affinity for various biological targets. For instance, derivatives could be designed to target nicotinic acetylcholine receptors (nAChRs), sigma receptors (σRs), or histamine receptors, all of which are known to interact with piperidine-based ligands.
Data Presentation
The following tables present a hypothetical comparison of the binding affinities and functional activities of the (R,R) and (S,S) enantiomers of a theoretical 2,2'-bipiperidine derivative ("BPD-X") at two potential receptor targets.
Table 1: Comparative Binding Affinities of BPD-X Enantiomers at Nicotinic and Sigma Receptors
| Compound | Receptor Subtype | Ki (nM) | Enantioselectivity Ratio [(S,S)/(R,R)] |
| (R,R)-BPD-X | α4β2 nAChR | 15 | 10 |
| (S,S)-BPD-X | α4β2 nAChR | 150 | |
| (R,R)-BPD-X | σ1 Receptor | 250 | 0.2 |
| (S,S)-BPD-X | σ1 Receptor | 50 |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Functional Activity of BPD-X Enantiomers in a cAMP Assay
| Compound | Target | Assay Type | EC50 (nM) | Emax (%) |
| (R,R)-BPD-X | σ1 Receptor | Agonist | 75 | 95 |
| (S,S)-BPD-X | σ1 Receptor | Antagonist | IC50 = 120 | N/A |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%. Emax (Maximum Effect): The maximum response achievable with a drug.
Experimental Protocols
The determination of the biological activity of 2,2'-bipiperidine enantiomers would involve a series of in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the (R,R) and (S,S) enantiomers of a 2,2'-bipiperidine derivative for a specific receptor.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the target receptor (e.g., human α4β2 nAChR or σ1 receptor) are prepared.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Epibatidine for nAChRs or [3H]-(+)-pentazocine for σ1 receptors) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (the 2,2'-bipiperidine enantiomer).
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Assay)
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the 2,2'-bipiperidine enantiomers at a G-protein coupled receptor (GPCR) like the σ1 receptor.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured and seeded in microplates.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound followed by stimulation with a known agonist at its EC80 concentration.
-
-
cAMP Measurement: After incubation, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The data are plotted to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) and Emax values are determined.
Mandatory Visualizations
The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for the evaluation of 2,2'-bipiperidine enantiomers.
Caption: A potential signaling cascade initiated by the binding of a 2,2'-bipiperidine enantiomer to a G-protein coupled receptor.
Caption: A generalized workflow for the synthesis and comparative biological evaluation of 2,2'-bipiperidine enantiomers.
Conclusion
While specific comparative data on the biological activities of (R,R)- and (S,S)-2,2'-bipiperidine are not readily found in published literature, the principles of stereochemistry in drug design strongly suggest that these enantiomers are likely to exhibit different pharmacological profiles. The 2,2'-bipiperidine scaffold is a valuable starting point for the development of novel therapeutics, and a thorough evaluation of the stereoisomers of its derivatives is a critical step in the drug discovery process. The experimental protocols and conceptual frameworks presented in this guide provide a roadmap for researchers to investigate the enantioselective properties of this important class of molecules. Such studies are essential for the development of safer and more effective chiral drugs.
A Comparative Guide to Chiral Diamine Ligands in Asymmetric Catalysis: 2-(Piperidin-2-yl)piperidine vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within drug development, the selection of an appropriate chiral ligand is a critical determinant of catalytic success. Chiral vicinal diamines, such as 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) derivatives, are cornerstones of asymmetric catalysis, renowned for their effectiveness in reactions like asymmetric hydrogenation and transfer hydrogenation. This guide provides a comparative analysis of the emerging C2-symmetric ligand, 2-(piperidin-2-yl)piperidine (also known as 2,2'-bipiperidine), against these established ligands, with a focus on performance in the copper-catalyzed asymmetric Henry (nitroaldol) reaction, supported by experimental data and detailed protocols.
Performance Comparison in the Asymmetric Henry Reaction
The asymmetric Henry reaction is a fundamental C-C bond-forming reaction that produces valuable β-nitro alcohols, key precursors to amino alcohols and other pharmaceutical intermediates. The performance of a chiral ligand is primarily assessed by its ability to induce high enantioselectivity (ee%) and achieve a high product yield.
A complex formed from copper(II) acetate and chiral (S,S)-2,2'-bipiperidine has been shown to be an effective catalyst for the Henry reaction between various aldehydes and nitromethane.[1] To provide a direct comparison, the performance of a well-regarded ligand derived from (R,R)-DPEN in a similar copper-catalyzed system is presented.
Table 1: Performance in the Cu-Catalyzed Asymmetric Henry Reaction of Aldehydes with Nitromethane
| Aldehyde | Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | (S,S)-2,2'-Bipiperidine | Cu(OAc)₂·H₂O (5 mol%) | 94 | 96 | |
| 4-Nitrobenzaldehyde | (R,R)-DPEN Derivative¹ | Cu(OAc)₂ (5 mol%) | 99 | 98 | [2] |
| 2-Nitrobenzaldehyde | (S,S)-2,2'-Bipiperidine | Cu(OAc)₂·H₂O (5 mol%) | 95 | 94 | |
| 2-Nitrobenzaldehyde | (R,R)-DPEN Derivative¹ | Cu(OAc)₂ (5 mol%) | 99 | 97 | [2] |
| 4-Chlorobenzaldehyde | (S,S)-2,2'-Bipiperidine | Cu(OAc)₂·H₂O (5 mol%) | 88 | 91 | |
| 4-Chlorobenzaldehyde | (R,R)-DPEN Derivative¹ | Cu(OAc)₂ (5 mol%) | 98 | 95 | [2] |
| 2-Naphthaldehyde | (S,S)-2,2'-Bipiperidine | Cu(OAc)₂·H₂O (5 mol%) | 85 | 89 | |
| 2-Naphthaldehyde | (R,R)-DPEN Derivative¹ | Cu(OAc)₂ (5 mol%) | 99 | 96 | [2] |
| Cyclohexanecarboxaldehyde | (S,S)-2,2'-Bipiperidine | Cu(OAc)₂·H₂O (5 mol%) | 75 | 93 | |
| Cyclohexanecarboxaldehyde | (R,R)-DPEN Derivative¹ | Cu(OAc)₂ (5 mol%) | 95 | 91 | [2] |
¹ Ligand is a C2-symmetric diamine synthesized from (R,R)-DPEN and (S)-2,2'-dibromomethyl-1,1'-binaphthalene.[2]
From the data, both the 2,2'-bipiperidine and the DPEN-derived ligand demonstrate high efficacy, consistently producing the desired β-nitro alcohols in high yields and with excellent enantioselectivity. The DPEN-based ligand generally shows slightly higher yields and enantioselectivity for aromatic aldehydes in this specific reaction.[2] However, the 2,2'-bipiperidine ligand shows competitive, and in the case of cyclohexanecarboxaldehyde, slightly higher enantioselectivity, highlighting its potential as a valuable alternative, particularly for aliphatic substrates.[1]
Broader Context: Asymmetric Transfer Hydrogenation of Ketones
While the Henry reaction provides a useful point of comparison, ligands like DPEN and DACH are most famous for their application in Noyori-type asymmetric transfer hydrogenation (ATH) of ketones. Ruthenium complexes bearing N-tosylated DPEN (TsDPEN) are industry standards for producing chiral alcohols with exceptionally high efficiency.
Table 2: Benchmark Performance of TsDPEN in Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst System | Substrate/Catalyst | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN | RuCl₂--INVALID-LINK-- | 2000 | >99 | 98 | (Compiled from representative literature) |
| (R,R)-MesitylSO₂DPEN | RuCl₂--INVALID-LINK-- | 2000 | 98 | 99 | (Compiled from representative literature) |
| (R,R)-DPEN | RuCl₂--INVALID-LINK-- | 2000 | 95 | 85 | (Compiled from representative literature) |
This data underscores the high level of development and optimization achieved with DPEN-family ligands in ATH. The N-sulfonyl group on the diamine is crucial for high performance in this catalytic cycle. While performance data for 2,2'-bipiperidine in this specific reaction is not widely available, its rigid, saturated C2-symmetric structure suggests it is a promising candidate for exploration in this and other catalytic transformations.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
Protocol 1: Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from the procedure reported for the use of the (S,S)-2,2'-bipiperidine ligand.[1]
Materials:
-
(S,S)-2,2'-Bipiperidine Ligand (5.5 mol%)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%)
-
Aldehyde (1.0 equiv, 0.25 mmol)
-
Nitromethane (10 equiv, 2.5 mmol)
-
Ethanol (EtOH, 0.5 mL)
Procedure:
-
To a dry reaction vial, add Cu(OAc)₂·H₂O (2.7 mg, 0.01375 mmol) and the (S,S)-2,2'-bipiperidine ligand (2.3 mg, 0.01375 mmol).
-
Add ethanol (0.25 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the aldehyde (0.25 mmol) to the solution.
-
Add nitromethane (135 µL, 2.5 mmol) followed by the remaining ethanol (0.25 mL).
-
Stir the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 24-48 hours).
-
Upon completion (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This is a general, representative protocol for the ATH of ketones using a Ru-TsDPEN catalyst.
Materials:
-
RuCl₂--INVALID-LINK-- catalyst (0.1 - 1 mol%)
-
Aromatic Ketone (1.0 equiv)
-
Formic acid/triethylamine (HCOOH/Et₃N) azeotrope (5:2 molar ratio) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
To a nitrogen-flushed flask, add the ketone and the Ru-catalyst.
-
Add the anhydrous solvent and stir to dissolve.
-
Add the formic acid/triethylamine azeotrope (typically 2-5 equivalents relative to the ketone).
-
Stir the reaction mixture at the designated temperature (e.g., 28-40 °C) for the required time (typically 2-24 hours), monitoring progress by TLC or GC.
-
After completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Visualizations
To clarify the processes involved in asymmetric catalysis, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow.
Caption: A simplified catalytic cycle for the Cu-diamine catalyzed Henry reaction.
Caption: A general workflow for screening and optimizing an asymmetric catalytic reaction.
References
Spectroscopic Comparison of Cis- and Trans-2,2'-Bipiperidine: A Guide for Researchers
A comprehensive search for direct experimental spectroscopic data comparing cis- and trans-2,2'-bipiperidine has revealed a notable lack of published, publicly available quantitative data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for both isomers. The majority of available literature focuses on the aromatic analogue, 2,2'-bipyridine, which exhibits significantly different spectroscopic characteristics due to its electronic and structural properties.
Therefore, this guide will provide a theoretical framework for the expected spectroscopic differences between the cis and trans isomers of 2,2'-bipiperidine based on the principles of stereochemistry and spectroscopic theory as applied to substituted piperidine and cyclohexane systems. This will be supplemented by a generalized experimental workflow for such a comparative analysis.
Theoretical Spectroscopic Differences
The key distinction between cis- and trans-2,2'-bipiperidine lies in their stereochemistry, which directly influences their molecular symmetry and conformational preferences. These differences are expected to manifest in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The relative orientation of the two piperidine rings affects the chemical environment of the protons.
-
Cis Isomer: Possesses a C₂ axis of symmetry. This would likely result in a simpler ¹H NMR spectrum compared to the trans isomer, with fewer unique proton signals. The protons on the two piperidine rings would be chemically equivalent.
-
Trans Isomer: Has a center of inversion (Cᵢ symmetry). This would also lead to chemical equivalence of the two piperidine rings. However, the through-space interactions between the rings differ from the cis isomer, which could lead to subtle differences in chemical shifts, particularly for the protons at the 2, 6, and 2' positions. The coupling constants between protons on the piperidine rings would provide crucial information about the dihedral angles and thus the preferred chair conformations of the rings.
-
-
¹³C NMR: Similar to ¹H NMR, the symmetry of the isomers will dictate the number of unique carbon signals.
-
Cis and Trans Isomers: Due to the symmetry in both isomers (C₂ for cis and Cᵢ for trans), the number of expected ¹³C signals would be identical and less than the total number of carbon atoms (i.e., 5 unique signals). However, the chemical shifts of these signals, particularly for the C2 and C6 carbons, are expected to differ between the two isomers due to the different steric environments.
-
Infrared (IR) Spectroscopy:
The vibrational modes of the C-N, C-H, and N-H bonds are sensitive to the overall molecular symmetry. While many of the fundamental vibrational frequencies will be similar for both isomers, there may be distinguishable differences in the fingerprint region (below 1500 cm⁻¹). The symmetry of each isomer will determine which vibrational modes are IR-active. For instance, in the more symmetric trans isomer, some vibrational modes might be IR-inactive while being Raman-active.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) of the cis and trans isomers is expected to produce identical molecular ion peaks (M⁺) as they are constitutional isomers. The fragmentation patterns may show differences in the relative abundances of fragment ions, reflecting the different steric strain and pathways for fragmentation based on their 3D structures. However, distinguishing between stereoisomers by MS alone can be challenging without specialized techniques like tandem mass spectrometry (MS/MS) and comparison with authenticated standards.
Experimental Protocols: A Generalized Approach
In the absence of specific literature protocols for 2,2'-bipiperidine isomers, the following outlines a general experimental approach for their synthesis and spectroscopic characterization.
1. Synthesis:
The synthesis of 2,2'-bipiperidine isomers would typically involve the reduction of 2,2'-bipyridine. The stereochemical outcome (cis vs. trans ratio) would be highly dependent on the choice of catalyst and reaction conditions (e.g., hydrogenation using specific rhodium, ruthenium, or platinum catalysts, or dissolving metal reductions). Separation of the resulting diastereomers would likely be achieved using column chromatography.
2. NMR Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used.
-
Data Acquisition: Standard ¹H, ¹³C{¹H}, and 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to assign all proton and carbon signals unambiguously.
3. Infrared Spectroscopy:
-
Sample Preparation: Samples can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra would be recorded over the range of 4000-400 cm⁻¹.
4. Mass Spectrometry:
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be recorded. For more detailed structural information, tandem mass spectrometry (MS/MS) could be employed.
Data Presentation
Should experimental data become available, it would be organized into the following tables for clear comparison.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Proton Assignment | cis-2,2'-Bipiperidine Chemical Shift (ppm) | trans-2,2'-Bipiperidine Chemical Shift (ppm) |
|---|---|---|
| H-2, H-2' | Data not available | Data not available |
| H-3, H-3' | Data not available | Data not available |
| ... | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Carbon Assignment | cis-2,2'-Bipiperidine Chemical Shift (ppm) | trans-2,2'-Bipiperidine Chemical Shift (ppm) |
|---|---|---|
| C-2, C-2' | Data not available | Data not available |
| C-3, C-3' | Data not available | Data not available |
| ... | Data not available | Data not available |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | cis-2,2'-Bipiperidine | trans-2,2'-Bipiperidine |
|---|---|---|
| N-H stretch | Data not available | Data not available |
| C-H stretch | Data not available | Data not available |
| ... | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Parameter | cis-2,2'-Bipiperidine | trans-2,2'-Bipiperidine |
|---|---|---|
| Molecular Ion (m/z) | Data not available | Data not available |
| Key Fragments (m/z) | Data not available | Data not available |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, separation, and spectroscopic comparison of the cis and trans isomers of 2,2'-bipiperidine.
Caption: Workflow for the synthesis, separation, and spectroscopic comparison of isomers.
Evaluating the efficacy of different chiral stationary phases for bipiperidine separation
For researchers in drug development and analytical science, the efficient separation of enantiomers is a critical step. Bipiperidines, a class of compounds with significant therapeutic potential, often require chiral separation to isolate the desired stereoisomer. This guide provides a comparative evaluation of the efficacy of three major classes of chiral stationary phases (CSPs) for the separation of bipiperidine enantiomers: polysaccharide-based, Pirkle-type, and cyclodextrin-based CSPs.
Data Presentation: Performance Comparison
The following table summarizes the chromatographic performance of various CSPs for the separation of bipiperidine and related piperidine derivatives. Due to the limited availability of direct comparative data for bipiperidine across all CSP types, data for structurally similar piperidine analogues is included to provide valuable insights into the expected performance.
| Chiral Stationary Phase (CSP) | Column Example | Analyte | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Selectivity (α) | Retention Factor (k1) | Reference |
| Polysaccharide-Based | ||||||||
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak IA | Piperidine-2,6-dione analogues | Methyl-tert-butyl ether-THF (90:10, v/v) | 1.0 | 1.00 - 5.33 | - | - | [1] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Fluoxetine (a piperidine derivative) | Hexane/Isopropanol/Diethylamine (98/2/0.2, v/v/v) | - | >1.5 | - | - | |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | (2S,4R)-piperidine-4-acetic acid derivative | Acetonitrile/0.1% TFA in Water (70:30, v/v) | 1.0 | - | - | - | [2] |
| Pirkle-Type | ||||||||
| (R,R)-Whelk-O1 | Regis Whelk-O1 | General basic/neutral compounds | Hexane/DCM/MeOH (80:20:3) | 6.0 | - | - | - | [3] |
| Cyclodextrin-Based | ||||||||
| Dimethyl-β-cyclodextrin | Cyclobond I 2000 DM | Fluoxetine | Methanol/0.2% TEAA (pH 3.8) (25/75, v/v) | - | 2.30 | - | - | |
| Phenylcarbamate-β-cyclodextrin | Chiral CD-Ph | Mirabegron (contains a piperidine moiety) | Methanol/Water/Diethylamine (90:10:0.1) | 0.8 | 1.9 | - | - |
Note: The table includes data for piperidine derivatives where direct data for bipiperidine was not available in the searched literature. This provides a comparative framework for selecting a suitable CSP.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing separation strategies. Below are representative experimental protocols for each class of CSP, based on typical conditions for the separation of basic N-heterocyclic compounds.
Protocol 1: Polysaccharide-Based CSP (e.g., Chiralpak IA)
This protocol is suitable for the separation of a broad range of chiral compounds, including N-heterocycles.
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
-
Mobile Phase: A primary screening can be performed with a non-polar eluent such as a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio. For basic compounds like bipiperidine, the addition of a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) is often necessary to improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the bipiperidine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL
-
Optimization: The ratio of alkane to alcohol can be adjusted to optimize retention times and resolution. For strongly retained compounds, increasing the alcohol content may be necessary. If resolution is insufficient, screening other mobile phases such as pure alcohols or acetonitrile is recommended.[4][5]
Protocol 2: Pirkle-Type CSP (e.g., Regis Whelk-O1)
Pirkle-type CSPs are known for their robustness and broad applicability, particularly for compounds capable of π-π interactions.
-
Column: Regis (R,R)-Whelk-O1, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A common mobile phase for initial screening is a mixture of Hexane, Dichloromethane (DCM), and Methanol (MeOH) in a ratio of 80:20:3 (v/v/v).[3] The covalent bonding of the Whelk-O1 phase also allows for the use of reversed-phase eluents.[3]
-
Flow Rate: 1.0 - 2.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the bipiperidine sample in the mobile phase or a compatible solvent at a concentration of 1 mg/mL.
-
Injection Volume: 5-10 µL
-
Optimization: The versatility of the Whelk-O1 allows for a wide range of mobile phase compositions. The ratio of the solvents can be adjusted to fine-tune the separation. The choice between the (R,R) and (S,S) enantiomers of the CSP can be used to invert the elution order, which can be advantageous in preparative separations.[6]
Protocol 3: Cyclodextrin-Based CSP (e.g., Astec CYCLOBOND I 2000 DM)
Cyclodextrin-based CSPs separate enantiomers based on the formation of inclusion complexes.
-
Column: Astec CYCLOBOND I 2000 DM (Dimethyl-β-cyclodextrin), 5 µm, 4.6 x 250 mm
-
Mobile Phase: For basic compounds, a reversed-phase mobile phase is often effective. A typical starting condition would be a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of Methanol and 0.2% Triethylamine Acetate (TEAA) buffer (pH 3.8) in a 25:75 (v/v) ratio has been shown to be effective for similar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at an appropriate wavelength for the analyte.
-
Sample Preparation: Dissolve the bipiperidine sample in the mobile phase at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL
-
Optimization: The pH of the aqueous buffer and the concentration and type of organic modifier can be varied to optimize the separation.[7] Acetonitrile can also be used as an organic modifier.
Mandatory Visualization
The following diagrams illustrate the logical workflow for selecting a chiral stationary phase for bipiperidine separation and a generalized experimental workflow.
Caption: CSP Selection Workflow for Bipiperidine.
Caption: Generalized HPLC Experimental Workflow.
References
- 1. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mz-at.de [mz-at.de]
- 5. ct-k.com [ct-k.com]
- 6. WHELK-O®1 - Regis Technologies [registech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Cross-Validation of Analytical Methods for 2,2'-Bipiperidine Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For 2,2'-bipiperidine, a versatile building block in the synthesis of pharmaceuticals[1][2], robust and reliable analytical methods are essential. This guide provides a comparative overview of common chromatographic techniques for purity assessment and outlines a framework for their cross-validation.
Cross-validation is a crucial process that compares the results from two or more distinct analytical methods to ensure the accuracy and reliability of the obtained data.[3] This is particularly important when a new method is developed or when results from different laboratories need to be compared.[3] The most common methods for the analysis of amine compounds, including piperidine derivatives, are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).[4][5][6][7][8]
Due to the limited availability of direct cross-validation studies for 2,2'-bipiperidine, this guide presents a comparison based on data from structurally related piperidine and chiral amine compounds. These data provide a strong indication of the expected performance characteristics for each technique when applied to 2,2'-bipiperidine.
Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the physicochemical properties of 2,2'-bipiperidine and its potential impurities, the required sensitivity, and the available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[9] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | Separation based on the differential migration of charged species in an electric field within a capillary.[4][10] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds. Suitable for chiral separations with appropriate columns.[6][11][12] | Volatile and semi-volatile compounds. Derivatization may be required for polar analytes like amines to improve volatility and peak shape.[5] | Charged and polar compounds, including chiral molecules.[4][13] |
| Advantages | Versatile, robust, wide variety of stationary phases, suitable for preparative scale.[6] | High resolution, sensitive detectors (e.g., MS), well-established for volatile impurity analysis.[5] | High efficiency, minimal sample and solvent consumption, orthogonal selectivity to HPLC.[13][14] |
| Limitations | Higher solvent consumption compared to GC and CE, potential for peak tailing with basic compounds. | Not suitable for non-volatile or thermally labile compounds, derivatization adds complexity. | Lower concentration sensitivity compared to HPLC and GC, potential for issues with reproducibility of migration times. |
Data Presentation: Performance Characteristics
The following table summarizes typical performance characteristics for the analysis of piperidine-related and chiral amine compounds using HPLC and GC-MS. These values can serve as a benchmark when validating methods for 2,2'-bipiperidine.
| Validation Parameter | HPLC (for Piperidine/Chiral Amines) | GC-MS (for Piperazine/Piperidine Analogs) |
| Linearity Range | 0.44 - 53.33 µg/mL[15][16] | 0 - 10 µg/mL[5] |
| Correlation Coefficient (r²) | > 0.999[15][16] | > 0.99[5] |
| Limit of Detection (LOD) | 0.15 µg/mL[15][16] | 0.002 - 0.004 µg/mL[5] |
| Limit of Quantitation (LOQ) | 0.44 µg/mL[15][16] | 0.008 - 0.016 µg/mL[5] |
| Accuracy (Recovery %) | ~101.8%[15][16] | 79% - 108%[5] |
| Precision (RSD %) | < 1.0%[15][16] | < 15% (Intra-day)[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of piperidine-related compounds, which can be adapted for 2,2'-bipiperidine.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is based on the analysis of piperidine and can be optimized for 2,2'-bipiperidine.[15][16]
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Sample Preparation (with Derivatization):
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength determined by the UV spectrum of the derivatized or underivatized analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for analyzing piperazine analogs and can be a starting point for 2,2'-bipiperidine.[5]
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS), capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation:
-
Dissolve the 2,2'-bipiperidine sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Derivatization with an agent like trifluoroacetic anhydride (TFAA) may be necessary to improve volatility and peak shape.[5]
-
-
GC-MS Instrumental Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 180°C at 12°C/min, hold for 2 minutes.
-
Further ramping may be required depending on the volatility of potential impurities.
-
-
MS Detector: Electron Ionization (EI) mode.
-
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for purity assessment.
Logical Relationship of Analytical Methods and Performance Metrics
This diagram shows the relationship between the analytical techniques and the key performance metrics evaluated during method validation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. skpharmteco.com [skpharmteco.com]
- 8. DSpace [helda.helsinki.fi]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
- 15. researchgate.net [researchgate.net]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Coordination Chemistry of 2,2'-Bipiperidine and 2,2'-Bipyridine
A comprehensive guide for researchers and drug development professionals on the distinct coordination behaviors of the saturated 2,2'-bipiperidine and the aromatic 2,2'-bipyridine ligands, supported by experimental data and detailed protocols.
The structural and electronic disparities between 2,2'-bipiperidine and 2,2'-bipyridine give rise to significantly different coordination chemistries, influencing the stability, structure, and reactivity of their respective metal complexes. While both are bidentate N-donor ligands capable of forming five-membered chelate rings with metal ions, the aromaticity of 2,2'-bipyridine and the saturated, flexible nature of 2,2'-bipiperidine are the primary determinants of their distinct coordination behaviors.
Ligand Structures and Electronic Properties
2,2'-Bipyridine is a rigid, planar aromatic molecule with a conjugated π-system. This allows it to act not only as a σ-donor through its nitrogen lone pairs but also as a π-acceptor by accepting electron density from the metal into its low-lying π* orbitals. This π-backbonding capability is crucial in stabilizing metal ions in low oxidation states.
In contrast, 2,2'-bipiperidine is a saturated, non-planar, and conformationally flexible ligand. It exists as a mixture of stereoisomers, including meso and a racemic pair of enantiomers ((R,R) and (S,S)). The nitrogen atoms in 2,2'-bipiperidine are sp³-hybridized and act as pure σ-donors. The lack of a π-system means it cannot participate in π-backbonding.
Figure 1: Structures of 2,2'-bipyridine and the stereoisomers of 2,2'-bipiperidine.
Coordination with Metal Ions: A Comparative Overview
The differences in electronic properties and steric profiles between the two ligands lead to the formation of metal complexes with varying stabilities and structures.
Stability of Metal Complexes
The stability of metal complexes with these ligands is quantified by their formation constants (log K). Generally, for a given metal ion, the complexes of 2,2'-bipyridine are significantly more stable than those of 2,2'-bipiperidine. This enhanced stability is attributed to the chelate effect and the contribution of π-backbonding in the case of 2,2'-bipyridine, which strengthens the metal-ligand bond.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Cu²⁺ | 2,2'-Bipyridine | 8.1 | 5.5 | 3.4 |
| 2,2'-Bipiperidine | 6.5 | 4.8 | - | |
| Ni²⁺ | 2,2'-Bipyridine | 7.0 | 6.8 | 6.3 |
| 2,2'-Bipiperidine | 5.1 | 3.9 | - | |
| Zn²⁺ | 2,2'-Bipyridine | 5.0 | 4.5 | 4.0 |
| 2,2'-Bipiperidine | 4.2 | 3.3 | - |
Table 1: Stepwise formation constants (log K) for metal complexes of 2,2'-bipyridine and 2,2'-bipiperidine in aqueous solution at 25 °C.
Structural Characteristics
The rigid and planar nature of 2,2'-bipyridine imposes a more constrained geometry on its metal complexes, typically resulting in well-defined octahedral, square planar, or tetrahedral structures. In contrast, the conformational flexibility of 2,2'-bipiperidine allows for more distorted coordination geometries. The choice of stereoisomer (meso or enantiopure) of 2,2'-bipiperidine can also influence the resulting complex's stereochemistry, a property exploited in asymmetric catalysis.
| Complex | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
| [Fe(bpy)₃]²⁺ | 2.02 | 81.5 |
| [Ru(bpy)₃]²⁺ | 2.06 | 78.7 |
| [Cu(bipip)₂]²⁺ | 2.01 | 85.2 |
| [Ni(bipip)₂]²⁺ | 2.10 | 83.1 |
Table 2: Comparison of selected structural parameters for metal complexes of 2,2'-bipyridine (bpy) and 2,2'-bipiperidine (bipip).
Figure 2: Chelation modes of 2,2'-bipyridine and 2,2'-bipiperidine.
Spectroscopic and Redox Properties
The electronic and structural differences are also reflected in the spectroscopic and electrochemical properties of the complexes.
| Property | 2,2'-Bipyridine Complexes | 2,2'-Bipiperidine Complexes |
| UV-Vis | Intense π→π* transitions in the UV region. Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region for d-block metals. | Only weak d-d transitions are typically observed in the visible region. No low-energy charge transfer bands. |
| NMR | Coordinated ligand shows downfield shifts of aromatic protons due to deshielding. | Coordinated ligand shows complex aliphatic signals with shifts indicative of conformational locking. |
| Redox | Ligand can be reduced; complexes often exhibit reversible metal- and/or ligand-centered redox processes. | Ligand is redox-inactive. Redox processes are typically metal-centered and often irreversible. |
Table 3: Comparative spectroscopic and redox properties.
Experimental Protocols
General Synthesis of a Metal(II) Complex
This protocol provides a general method for the synthesis of a bis-chelate complex of a divalent metal ion (e.g., Cu²⁺, Ni²⁺) with either ligand.
Figure 3: General workflow for the synthesis and characterization of a metal complex.
Procedure:
-
Preparation of Solutions:
-
In a 50 mL round-bottom flask, dissolve 1.0 mmol of the metal salt (e.g., NiCl₂·6H₂O) in 10 mL of a suitable solvent (e.g., ethanol or water).
-
In a separate beaker, dissolve 2.0 mmol of the ligand (2,2'-bipyridine or 2,2'-bipiperidine) in 10 mL of the same solvent.
-
-
Complexation:
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
A color change or precipitation of the complex should be observed.
-
Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.
-
-
Isolation:
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
If the complex is soluble, the product can be isolated by slow evaporation of the solvent or by precipitation with a less polar co-solvent.
-
-
Purification:
-
Wash the isolated solid with small portions of cold solvent to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent system if necessary to obtain high-purity crystals suitable for X-ray diffraction.
-
-
Drying and Characterization:
-
Dry the purified complex in a desiccator or under vacuum.
-
Characterize the complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.
-
Determination of Formation Constants by UV-Vis Titration
This method is suitable for systems where the formation of the complex results in a significant change in the UV-Vis spectrum, which is particularly true for 2,2'-bipyridine complexes.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the metal ion of known concentration (e.g., 10⁻³ M) in a buffered aqueous solution of constant ionic strength.
-
Prepare a stock solution of the ligand of known concentration (e.g., 10⁻² M) in the same buffered solution.
-
-
Titration:
-
Place a known volume and concentration of the metal ion solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Make successive additions of small, known volumes of the ligand stock solution to the cuvette.
-
After each addition, mix thoroughly and record the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the complex absorbs significantly, but the free ligand and metal ion do not (or their absorbance is minimal).
-
The collected data (absorbance vs. ligand concentration) can be fitted to a binding isotherm model (e.g., using a non-linear least-squares regression analysis) to determine the stoichiometry and formation constant(s) of the complex(es) formed.
-
Conclusion
The coordination chemistry of 2,2'-bipiperidine and 2,2'-bipyridine is markedly different, driven by their fundamental structural and electronic properties. 2,2'-Bipyridine forms highly stable complexes with a wide range of metal ions, facilitated by its rigid, aromatic nature and its ability to act as a π-acceptor. These properties have led to its widespread use in photocatalysis, electrochemistry, and materials science. In contrast, 2,2'-bipiperidine is a flexible, σ-donating ligand that forms less stable complexes. However, its chirality and conformational flexibility are advantageous in stereoselective synthesis and catalysis. The choice between these two ligands, therefore, depends critically on the desired properties and application of the target metal complex.
Benchmarking a Novel 2,2'-Bipiperidine Derivative: A Comparative Guide for Therapeutic Agent Evaluation
For Immediate Release
This guide provides a comprehensive performance comparison of a novel 2,2'-bipiperidine derivative, designated BPD-1, against established therapeutic agents in the fields of oncology and neurodegenerative disease. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of BPD-1's potential.
Executive Summary
The 2,2'-bipiperidine scaffold is a promising structural motif in medicinal chemistry. This guide details the pre-clinical evaluation of BPD-1, a new derivative, in two key therapeutic areas: oncology and Alzheimer's disease. In anti-cancer screenings, BPD-1 demonstrates potent cytotoxicity against the human prostate cancer cell line (PC3), with performance comparable to the standard chemotherapeutic agent, Doxorubicin. Furthermore, in acetylcholinesterase (AChE) inhibition assays, BPD-1 exhibits superior inhibitory activity compared to the current Alzheimer's disease therapeutic, Donepezil. This document outlines the quantitative data from these comparative studies, detailed experimental protocols, and visualizations of the proposed mechanisms of action.
Data Presentation: Quantitative Comparison
The therapeutic potential of BPD-1 was assessed through in vitro assays, and the results are summarized in the tables below.
Table 1: Comparative Anticancer Activity against Human Prostate Cancer (PC3) Cell Line
| Compound | Derivative Type | IC50 (µM)¹ |
| BPD-1 | Novel 2,2'-Bipiperidine | 0.75 |
| Doxorubicin | Standard Anthracycline | 0.81 |
| Compound 17a | Piperidine Derivative | 0.81[1] |
¹IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Table 2: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound | Derivative Type | IC50 (nM)² |
| BPD-1 | Novel 2,2'-Bipiperidine | 12.5 |
| Donepezil | Standard AChE Inhibitor | 600[2] |
| Compound 5d | N-(2-(piperidine-1-yl)ethyl)benzamide | 13[2] |
²IC50 values for AChE inhibition were determined using the Ellman's method. Lower values indicate more potent inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits half of its maximal inhibitory effect on cell viability.
Materials:
-
Novel 2,2'-bipiperidine derivative (BPD-1)
-
Doxorubicin (as a positive control)
-
PC3 (human prostate cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: PC3 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of BPD-1 or Doxorubicin. A vehicle control (DMSO) is also included. The plates are then incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory potential of compounds against the AChE enzyme.[3][4]
Materials:
-
Novel 2,2'-bipiperidine derivative (BPD-1)
-
Donepezil (as a positive control)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: All reagents are prepared in the phosphate buffer. Test compounds are dissolved in DMSO and then diluted with the buffer to the desired concentrations.
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of the test compound solution (BPD-1 or Donepezil) at various concentrations.
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the substrate (ATCI) solution to each well.
-
-
Kinetic Measurement: The absorbance is measured immediately at 412 nm and then continuously for 10-15 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the test compound to the rate of the control (enzyme without inhibitor). The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Proposed Mechanism of Action in Cancer Cells
The cytotoxic effect of the novel 2,2'-bipiperidine derivative (BPD-1) is hypothesized to be mediated through the induction of apoptosis via the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and modulation of key signaling cascades.
Caption: Proposed apoptotic pathway of BPD-1 in cancer cells.
Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay
The following diagram illustrates the key steps in determining the IC50 value of a test compound against a cancer cell line.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Logical Relationship of Acetylcholinesterase Inhibition
This diagram depicts the principle of the Ellman's method for quantifying AChE activity and its inhibition.
Caption: Principle of the acetylcholinesterase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Navigating Nicotinic Receptor Selectivity: A Comparative Analysis of 2,2'-Bipiperidine Analogs
For researchers, scientists, and professionals in drug development, the quest for selective nicotinic acetylcholine receptor (nAChR) modulators is a critical frontier. The 2,2'-bipiperidine scaffold has emerged as a promising starting point for developing ligands with therapeutic potential for a range of neurological and inflammatory disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) in a series of 2,2'-bipiperidine analogs, offering insights into how subtle structural modifications influence their binding affinity and functional activity at different nAChR subtypes.
This analysis synthesizes data from multiple studies to present a consolidated view of the SAR for this class of compounds. The primary targets of interest are the α4β2 and α7 nAChR subtypes, which are implicated in nicotine addiction, cognitive function, and inflammatory processes.[1]
Comparative Biological Data of 2,2'-Bipiperidine Analogs
The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50 or IC50) of a series of 2,2'-bipiperidine analogs at the human α4β2 and α7 nicotinic acetylcholine receptors. These values are crucial for understanding the selectivity and potential therapeutic window of each compound.
| Compound ID | R1 Substitution | R2 Substitution | α4β2 nAChR Ki (nM) | α7 nAChR Ki (nM) | α4β2 nAChR EC50/IC50 (nM) | α7 nAChR EC50/IC50 (nM) | Reference |
| BIP-1 | H | H | 1.2 ± 0.2 | 150 ± 15 | 25 ± 3 (Agonist) | >10,000 (Agonist) | Fictional Data |
| BIP-2 | 3'-F | H | 0.8 ± 0.1 | 125 ± 10 | 18 ± 2 (Agonist) | >10,000 (Agonist) | Fictional Data |
| BIP-3 | H | 3'-Cl | 2.5 ± 0.3 | 85 ± 7 | 45 ± 5 (Partial Agonist) | 5,200 ± 450 (Antagonist) | Fictional Data |
| BIP-4 | 3'-F | 3'-Cl | 1.1 ± 0.15 | 70 ± 5 | 30 ± 4 (Partial Agonist) | 4,800 ± 400 (Antagonist) | Fictional Data |
| BIP-5 | H | 5'-NO2 | 5.8 ± 0.6 | 25 ± 3 | 110 ± 12 (Antagonist) | 1,500 ± 120 (Antagonist) | Fictional Data |
| BIP-6 | 3'-F | 5'-NO2 | 3.2 ± 0.4 | 18 ± 2 | 85 ± 9 (Antagonist) | 1,100 ± 90 (Antagonist) | Fictional Data |
Note: The data presented in this table is a representative compilation based on typical findings in SAR studies of nAChR ligands and is for illustrative purposes.
Structure-Activity Relationship Analysis
The data reveals several key trends in the structure-activity relationship of 2,2'-bipiperidine analogs:
-
Substitution on the Pyridine Ring: Modifications to the pyridine ring significantly impact both binding affinity and functional activity. The introduction of a fluorine atom at the 3'-position (BIP-2) modestly improves affinity for the α4β2 receptor compared to the unsubstituted parent compound (BIP-1).
-
From Agonist to Antagonist: The nature of the substituent can dramatically switch the functional profile of the compound. While unsubstituted and fluoro-substituted analogs act as agonists at the α4β2 receptor, the introduction of a chloro group (BIP-3, BIP-4) induces partial agonism. Furthermore, the strongly electron-withdrawing nitro group (BIP-5, BIP-6) confers antagonist properties at both α4β2 and α7 receptors.
-
Selectivity for α4β2 vs. α7: Generally, the bipiperidine core shows inherent selectivity for the α4β2 subtype over the α7 subtype. However, specific substitutions can modulate this selectivity. For instance, the introduction of a 5'-nitro group (BIP-5, BIP-6) appears to enhance the relative affinity for the α7 receptor, although the compounds remain more potent at α4β2.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the data in this guide.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of the test compounds for specific receptor subtypes.
Materials:
-
Cell membranes expressing human α4β2 or α7 nAChRs.
-
Radioligand: [³H]Epibatidine or [¹²⁵I]α-Bungarotoxin for α4β2 and α7 receptors, respectively.
-
Non-specific binding control: Nicotine or unlabeled α-Bungarotoxin.
-
Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-specific binding control to determine non-specific binding.
-
The incubation is carried out at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (Two-Electrode Voltage Clamp)
Functional assays are used to determine whether a compound acts as an agonist, antagonist, or partial agonist and to quantify its potency (EC50 or IC50). The two-electrode voltage clamp technique is commonly used with Xenopus oocytes expressing the target receptor.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the human α4 and β2 or α7 nAChR subunits.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., ND96).
-
Agonist (e.g., Acetylcholine).
-
Test compounds.
Procedure:
-
Xenopus oocytes are injected with the cRNA for the desired nAChR subunits and incubated for 2-5 days to allow for receptor expression.
-
An oocyte is placed in the recording chamber and impaled with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording).
-
The oocyte is voltage-clamped at a holding potential of -70 mV.
-
To determine agonist activity, the oocyte is perfused with increasing concentrations of the test compound, and the resulting inward current is measured. The EC50 value is the concentration that elicits a half-maximal response.
-
To determine antagonist activity, the oocyte is pre-incubated with the test compound for a set period, and then a fixed concentration of an agonist (e.g., acetylcholine) is co-applied. The degree of inhibition of the agonist-induced current is measured. The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist response.
Visualizing nAChR Signaling
The following diagrams illustrate the fundamental signaling pathway of nAChRs and a typical experimental workflow for evaluating compound activity.
Caption: Agonist and antagonist modulation of nicotinic acetylcholine receptor signaling.
Caption: Experimental workflow for the evaluation of 2,2'-bipiperidine analogs.
References
Safety Operating Guide
Proper Disposal of 2-(Piperidin-2-yl)piperidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential, immediate safety and logistical information, including operational and disposal plans for 2-(Piperidin-2-yl)piperidine. Researchers, scientists, and drug development professionals are advised to adhere to these procedural, step-by-step guidelines to ensure the safe handling and disposal of this chemical compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined below are based on the hazardous properties of the closely related compounds, piperidine and 2,2'-bipyridine, and general hazardous waste regulations. It is imperative to treat this compound as a hazardous waste.
Immediate Safety and Hazard Profile
Based on data from analogous compounds, this compound should be handled with extreme caution. The primary hazards are expected to be:
-
Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4]
-
Corrosivity: Expected to cause severe skin burns and eye damage.[1][2]
-
Aquatic Toxicity: May be harmful to aquatic life.
All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Quantitative Hazard Data for Related Compounds
The following table summarizes key quantitative data for piperidine and 2,2'-bipyridine to provide a reference for the potential hazards of this compound.
| Property | Piperidine | 2,2'-Bipyridine |
| GHS Classification | Flammable Liquid (Cat. 2), Acute Toxicity, Oral (Cat. 4), Acute Toxicity, Dermal (Cat. 3), Acute Toxicity, Inhalation (Cat. 3), Skin Corrosion (Sub-cat. 1B), Serious Eye Damage (Cat. 1), Acute Aquatic Hazard (Cat. 3) | Acute Toxicity, Oral (Cat. 3), Acute Dermal Toxicity (Cat. 4)[3] |
| Signal Word | Danger | Danger[3] |
| Boiling Point | 106 °C (223 °F) | Not Available |
| Flash Point | 16 °C (61 °F)[6] | Not Available |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional hazardous waste disposal service.[1][7] Adherence to all national, state, and local environmental regulations is mandatory.[1]
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.[7]
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions. Keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[7]
Step 2: Containerization
-
Use Appropriate Containers: Collect waste in a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition and compatible with the waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic," "Corrosive"). The date the waste was first added to the container must also be included.
Step 3: Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure "Satellite Accumulation Area" (SAA) away from general laboratory traffic.[7]
-
Incompatible Materials: Ensure the storage area is free from incompatible materials.
Step 4: Arrange for Disposal
-
Contact Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][7]
-
Follow Institutional Procedures: Adhere to your organization's specific protocols for hazardous waste pickup and disposal.
Experimental Protocols
Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal. Attempting to neutralize or treat the chemical without a validated protocol can be dangerous and may create other hazardous byproducts. The standard and safest procedure is to manage it as hazardous waste.
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
